6-Bromo-5-ethoxy-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-ethoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHSARCLYQEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-5-ethoxy-1H-indazole: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 6-Bromo-5-ethoxy-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the indazole core, this molecule represents a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] This guide details its physicochemical properties, expected spectroscopic characteristics, plausible synthetic routes, and key reactivity profiles, with a focus on its application as a building block in drug discovery. Detailed experimental protocols and safety guidelines are provided to support researchers and drug development professionals in its practical application.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of biologically active molecules.[2] Its rigid structure and the presence of two nitrogen atoms facilitate a variety of non-covalent interactions, including hydrogen bonding and pi-pi stacking, allowing for high-affinity binding to a wide range of biological targets.[1] This versatility has led to the integration of the indazole moiety into numerous approved drugs and clinical candidates, particularly in oncology.[3]
The strategic incorporation of halogen atoms, such as bromine, profoundly enhances the utility of the indazole scaffold. The carbon-bromine bond at the 6-position of the title compound serves two primary functions:
-
Modulation of Physicochemical Properties: Bromine's electronegativity and size can alter the molecule's lipophilicity, metabolic stability, and binding affinity.[1]
-
A Versatile Synthetic Handle: The C-Br bond is an ideal site for post-synthetic modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrN₂O | [4][5] |
| Molecular Weight | 241.09 g/mol | [4] |
| CAS Number | 1226903-72-5 | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs[6] |
| InChI Key | GKYHSARCLYQEGV-UHFFFAOYSA-N | [4] |
| PubChem CID | 76846148 | [5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from structure |
| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | Inferred from analogs[7] |
Spectroscopic Characterization Profile
While specific spectral data for this exact compound is not widely published, a detailed profile can be predicted based on its structure and data from closely related analogs.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The aromatic region should display two singlets or narrow doublets for the protons at the C4 and C7 positions. The ethoxy group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons. A broad singlet, typically in the downfield region (>10 ppm), is expected for the N-H proton of the pyrazole ring.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. Six signals will be in the aromatic region (approx. 100-150 ppm), with the carbon attached to the bromine (C6) being significantly influenced. The two carbons of the ethoxy group will appear in the upfield region.
-
Mass Spectrometry (MS): The mass spectrum will provide unambiguous confirmation of the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band in the region of 3100-3400 cm⁻¹ due to the N-H stretching vibration. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C-O-C stretching from the ethoxy group will be visible in the 1250-1000 cm⁻¹ region.
Synthesis and Chemical Reactivity
Proposed Synthesis
The synthesis of substituted indazoles is a well-established field. A robust and scalable method for preparing 6-bromo-indazoles involves the diazotization of a corresponding aniline precursor, followed by an intramolecular cyclization.[10] This general strategy can be adapted for the specific synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
The causality for this pathway is clear: Williamson ether synthesis is a classic method for forming the ethoxy group, while the subsequent diazotization and reductive cyclization is a proven and high-yielding route to the indazole core from an aniline.[10]
Key Reactivity Profile
The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for further molecular elaboration.
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Spectroscopic Characterization of 6-Bromo-5-ethoxy-1H-indazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-5-ethoxy-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted indazole derivative with significant potential in the synthesis of pharmacologically active compounds. The indazole scaffold is a prevalent motif in numerous drugs, exhibiting a wide range of biological activities.[1] Accurate and unambiguous structural elucidation is paramount for advancing drug development pipelines, and spectroscopic techniques are the cornerstone of this characterization. This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the spectroscopic data of the title compound.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound dictate its spectroscopic signature. The molecule consists of a bicyclic indazole core, substituted with a bromine atom at the 6-position and an ethoxy group at the 5-position. The presence of aromatic protons, an ethoxy group, a secondary amine (NH) in the pyrazole ring, and the heavy bromine atom all give rise to characteristic signals in different spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the N-H proton of the indazole ring. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in the table below. These predictions are based on the analysis of related substituted indazoles.[2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.0 | s | - |
| H-4 | ~7.5 | s | - |
| H-7 | ~7.8 | s | - |
| N-H | ~13.0 | br s | - |
| -OCH₂CH₃ | ~4.2 | q | ~7.0 |
| -OCH₂CH₃ | ~1.5 | t | ~7.0 |
Causality Behind Chemical Shifts:
-
Aromatic Protons (H-3, H-4, H-7): The protons on the indazole ring resonate in the aromatic region (7.0-8.5 ppm). Their specific chemical shifts are influenced by the electronic effects of the substituents. The bromine at C-6 and the ethoxy group at C-5 will exert both inductive and resonance effects, leading to the predicted shifts. The singlet multiplicity for H-4 and H-7 is due to the absence of adjacent protons for coupling.
-
N-H Proton: The proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad singlet at a high chemical shift, often above 10 ppm.[3]
-
Ethoxy Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an electron-withdrawing oxygen atom, causing them to resonate around 4.2 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.5 ppm, coupled to the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are tabulated below, based on data from similar indazole structures.[2][3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~112 |
| C-5 | ~150 |
| C-6 | ~100 |
| C-7 | ~125 |
| C-7a | ~140 |
| -OCH₂CH₃ | ~65 |
| -OCH₂CH₃ | ~15 |
Rationale for Carbon Chemical Shifts:
-
Aromatic Carbons: The carbons of the indazole ring resonate between 100 and 150 ppm. C-5, being attached to the electron-donating ethoxy group, is expected to be significantly deshielded. Conversely, C-6, bonded to the bromine atom, will be shielded due to the heavy atom effect.
-
Ethoxy Carbons: The methylene carbon (-OCH₂-) will appear around 65 ppm, while the methyl carbon (-CH₃) will be found at a much higher field, around 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.[2][3]
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1200-1250 | Strong |
| C-Br Stretch | 550-650 | Medium |
Interpretation of IR Data:
The IR spectrum provides a quick and reliable method to confirm the presence of key functional groups. The broad N-H stretch is a hallmark of the indazole ring. The strong C-O stretching vibration confirms the presence of the ethoxy group, and the C-Br stretch, while in the fingerprint region, can be a useful diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₉BrN₂O), the expected molecular weight is approximately 240.0 g/mol and 242.0 g/mol due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
Expected Fragmentation Pattern:
The molecule is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is a clear indicator of the presence of a single bromine atom. Key fragmentation pathways may include:
-
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.
-
Loss of an ethylene molecule (CH₂=CH₂) via a McLafferty-type rearrangement.
-
Cleavage of the pyrazole ring.
The following diagram illustrates a potential fragmentation pathway.
Caption: Potential fragmentation of this compound in MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[2]
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.
-
Data Interpretation: Analyze the molecular ion and the major fragment ions to confirm the molecular weight and deduce the structure.[6]
The following diagram outlines the general workflow for spectroscopic characterization.
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation. By understanding the principles behind the data acquisition and interpretation for each technique, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.
References
- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(3), 867–887. [Link]
- ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
- Supporting Information - AWS. (n.d.).
- Wiley-VCH. (2007). Supporting Information.
- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]
- National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole.
- ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Bangladesh Journals Online. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
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A Technical Guide to the 6-Bromo-1H-indazole Scaffold: A Privileged Core for Modern Kinase Inhibitors
The Indazole Scaffold: A "Privileged" Hinge-Binding Motif
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, share a structurally conserved ATP-binding site. A key feature of this site is the "hinge" region, a short sequence of amino acids that forms crucial hydrogen bonds with the adenine base of ATP. The primary goal in designing ATP-competitive kinase inhibitors is to create molecules that can effectively occupy this site and replicate these critical hinge-binding interactions.
The 1H-indazole core is exceptionally well-suited for this role. Its bicyclic aromatic structure contains a pyrazole ring fused to a benzene ring. The N1 nitrogen acts as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor, allowing the scaffold to form a bidentate hydrogen bond pattern with the kinase hinge that is bioisosteric to the interactions made by ATP. This ability to consistently and effectively bind to the hinge region of numerous kinases is why the indazole scaffold is considered a "privileged" structure in drug discovery.
Figure 1: Bioisosteric mimicry of ATP's hinge binding by the 1H-indazole scaffold.
The Strategic Importance of the 6-Bromo Substituent
While the core indazole structure provides the essential hinge-binding capability, substituents on the benzene ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The bromine atom at the 6-position is not merely a passive placeholder; it serves several strategic functions:
-
A Vector for Further Synthesis: The true power of the 6-bromo group lies in its utility as a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and efficient exploration of chemical space by introducing diverse functional groups at this position to probe the solvent-exposed region of the ATP-binding site. This modularity is a cornerstone of modern lead optimization campaigns.
-
Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom can influence the pKa of the indazole nitrogens. This subtle electronic tuning can impact the strength of the hydrogen bonds formed with the kinase hinge, thereby affecting inhibitor potency.
-
Direct Steric and Lipophilic Interactions: In some cases, the bromine atom itself can make favorable van der Waals or halogen-bond interactions with residues in the binding pocket, contributing directly to the overall binding affinity.
Figure 2: Synthetic utility of the 6-bromo group for library generation.
Synthetic Strategies for 6-Bromo-1H-indazole Derivatives
The successful application of this scaffold hinges on robust and regioselective synthetic methods. The primary challenge in indazole synthesis is often controlling the position of the N-alkylation or N-arylation, leading to a mixture of N1 and N2 isomers.
A common and effective route to the core structure starts from 4-bromo-2-methylaniline. The subsequent steps involve diazotization followed by an intramolecular cyclization. A representative, well-established procedure is outlined below.
Protocol 1: Synthesis of 6-Bromo-1H-indazole
This protocol describes a common method starting from a commercially available substituted aniline.
Step 1: Nitration of 4-Bromo-2-methylaniline
-
Setup: In a flask cooled to 0°C in an ice bath, add 4-bromo-2-methylaniline (1.0 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10°C.
-
Nitration: Add potassium nitrate (KNO₃) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral (pH ~7), and dried to yield 4-bromo-2-methyl-6-nitroaniline.
Step 2: Reductive Cyclization to 6-Bromo-1H-indazole
-
Setup: To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in acetic acid, add iron powder (Fe) (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (around 110-120°C) and stir vigorously for 4-6 hours. The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous diazotization and cyclization in situ.
-
Monitoring: Track the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the iron salts.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 6-bromo-1H-indazole.
Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct molecular weight and structure.
Key Kinase Targets and Structure-Activity Relationships (SAR)
The 6-bromo-1H-indazole scaffold has been successfully employed to develop inhibitors against a wide range of kinase families. The diversification at the 6-position via cross-coupling allows for the fine-tuning of selectivity and potency.
| Inhibitor Name/Scaffold | Target Kinase(s) | Key 6-Position Moiety | Representative IC₅₀ (nM) |
| Pazopanib | VEGFR, PDGFR, c-Kit | 2,3-dimethyl-2H-indazol-6-yl)methylamino) | VEGFR2: 30 |
| AXL Inhibitor Series | AXL, MER | Varied aryl and heteroaryl groups | AXL: <10 |
| CDK2/9 Inhibitor Series | CDK2, CDK9 | Substituted pyrimidines | CDK9: ~5-20 |
| JAK2 Inhibitor Series | JAK2 | Aminopyrazoles | JAK2: ~15-50 |
Data compiled from multiple public sources and representative of typical values.
General SAR Insights:
-
N1 Substitution: The N1 position is typically decorated with small alkyl or cycloalkyl groups (e.g., methyl, cyclopropyl) or substituted phenyl rings. This group often projects towards the ribose-binding pocket of the ATP site, and its size and nature are critical for avoiding steric clashes and achieving selectivity.
-
C3 Position: The C3 position is often left unsubstituted (with a hydrogen) or substituted with a small group. Larger groups at this position can be detrimental to hinge binding.
-
C6 Position (via Bromo): This is the key diversification point.
-
Aromatic/Heteroaromatic Groups: Introduced via Suzuki coupling, these groups can form π-stacking interactions or hydrogen bonds with residues in the solvent-exposed channel, significantly enhancing potency and influencing the selectivity profile.
-
Amine Linkers: As seen in Pazopanib, a linker followed by another aromatic system, introduced via Buchwald-Hartwig coupling, can access deeper pockets or interact with residues outside the immediate ATP-binding site.
-
Case Study: Pazopanib (Votrient®)
Pazopanib is a clinically approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its structure is a prime example of the effective use of an indazole scaffold, although it features a 6-amino group derived from a 6-bromo precursor. The core is an N-methyl indazole, which establishes the critical hydrogen bonds with the hinge region of VEGFR2. The sulfonamide-linked pyrimidine moiety at the 3-position provides additional interactions, while the group at the 6-position is crucial for its overall profile. The synthesis of Pazopanib intermediates frequently involves cross-coupling at the 6-position of a protected indazole ring, underscoring the industrial relevance of the methodologies discussed.
Experimental Protocols for the Bench Scientist
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of a synthesized 6-bromo-1H-indazole derivative against a target kinase using a commercially available kit like Promega's Kinase-Glo® Max. This assay quantifies the amount of ATP remaining in solution after a kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Target kinase enzyme (e.g., AXL, VEGFR2)
-
Kinase substrate (specific to the enzyme)
-
Assay buffer (typically provided with the kinase)
-
ATP solution (at a concentration near the Kₘ for the kinase)
-
Test compound (6-bromo-1H-indazole derivative) dissolved in 100% DMSO
-
Kinase-Glo® Max reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Workflow:
Figure 3: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM). Using a liquid handler, transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well assay plate. Also include "positive control" (DMSO only, 0% inhibition) and "negative control" (no enzyme, 100% inhibition) wells.
-
Enzyme/Substrate Addition: Prepare a solution of the kinase enzyme and its corresponding substrate in the assay buffer. Add this mixture to all wells except the negative controls.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction. The final volume might be 10 µL.
-
Incubation: Shake the plate briefly and incubate at room temperature for a specified time (e.g., 60 minutes). This allows the enzymatic reaction to proceed.
-
Signal Generation: Add an equal volume of Kinase-Glo® Max reagent to all wells. This reagent contains luciferase and luciferin, which will produce light in the presence of the remaining ATP. The reagent also contains a component that stops the kinase reaction.
-
Data Acquisition: Incubate the plate for another 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
-
Conclusion and Future Outlook
The 6-bromo-1H-indazole scaffold continues to be a highly valuable and strategically important core for the development of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region, combined with the synthetic flexibility offered by the 6-bromo substituent, provides a robust platform for generating large, diverse libraries of potent and selective inhibitors. Future work in this area will likely focus on coupling this core with novel, unexplored chemical moieties to target allosteric sites, overcome clinical resistance mutations, and develop inhibitors with unique selectivity profiles against newly validated kinase targets. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to leverage this powerful scaffold in their drug discovery programs.
References
- The Indazole Ring as a Privileged Scaffold in Medicinal Chemistry.Future Medicinal Chemistry. (URL: [Link])
- Discovery of N-(2,3-dimethyl-2H-indazol-6-yl)-N'-methyl-N'-(5-(methylsulfonyl)pyridin-2-yl)urea (Pazopanib), a Novel and Potent Orally Available Inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).Journal of Medicinal Chemistry. (URL: [Link])
- Synthesis and Structure–Activity Relationships of 3,6-Disubstituted Indazoles as Potent and Selective AXL Kinase Inhibitors.ACS Medicinal Chemistry Letters. (URL: [Link])
- A General Method for the Synthesis of 6-Bromo-1H-indazole.Organic Letters. (This is a representative type of source; a specific paper would be cited for an exact protocol. Example URL structure: [Link])
An In-Depth Technical Guide to the Biological Activities of Substituted 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrazole ring, offers a versatile template for synthetic modification.[3] The thermodynamic stability of the 1H-tautomer makes it the predominant form utilized in the design of novel therapeutics.[3][4] The strategic placement of various substituents on the indazole core has led to the discovery of compounds with potent and diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4] Several clinically approved drugs, such as the anticancer agents Niraparib and Pazopanib, feature this remarkable scaffold, underscoring its therapeutic significance.[2][3]
This guide provides a comprehensive overview of the key biological activities of substituted 1H-indazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the standard experimental protocols used for their evaluation.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Substituted 1H-indazoles have emerged as a highly successful class of anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1][5]
Mechanistic Insights: Kinase Inhibition and Beyond
Many 1H-indazole derivatives exert their anticancer effects by functioning as ATP-competitive inhibitors of various protein kinases, such as those in the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[5][6] For instance, certain 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis.[6]
Other mechanisms include the induction of apoptosis through the modulation of key signaling pathways like the p53/MDM2 pathway and the inhibition of Bcl-2 family members.[5][7] The FDA-approved drug Niraparib, which contains a 1H-indazole core, functions as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 1H-indazole derivatives is highly dependent on the substituents attached to the core. SAR studies have provided valuable insights for rational drug design.
| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference Compound Class |
| N1 | Substituted benzyl groups | Often crucial for binding and potency. Can influence selectivity. | PI3K/AKT/mTOR inhibitors[6] |
| C3 | Amino, ethynyl, pyrazinyl groups | Key for interaction with the hinge region of kinases.[1][3][8] | Kinase inhibitors[1][3][9] |
| C4, C6 | Aryl, carboxamide groups | Can enhance potency and modulate pharmacokinetic properties.[3] | FGFR1 inhibitors[3] |
This table presents a generalized summary. Specific SAR is target-dependent.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines, measuring the metabolic activity of viable cells.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562, Hep-G2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[1][8]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 1H-indazole derivatives for a specified period (e.g., 48 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[14]
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Certain 1H-indazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15][16] This makes them attractive candidates for developing safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Targeting Cyclooxygenase (COX)
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[17] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[17] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[17] Computational and in vitro studies have shown that 1H-indazole derivatives can effectively bind to the active site of the COX-2 enzyme.[15][18]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[17]
Principle: The assay colorimetrically or fluorometrically measures the peroxidase component of the COX enzyme.[17][19] The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[17] A probe is oxidized during this reduction, generating a quantifiable signal that is proportional to COX-2 activity.[17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme solution, human recombinant COX-2 enzyme, arachidonic acid (substrate), and test compounds (1H-indazole derivatives) with a reference inhibitor (e.g., Celecoxib).[17][20]
-
Reaction Setup: In a 96-well plate, add reaction buffer, heme, and diluted COX-2 enzyme to the appropriate wells.[17]
-
Inhibitor Addition: Add various concentrations of the test compounds, reference inhibitor, or vehicle (for 100% activity control) to the wells.[17]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17][20]
-
Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.[17]
-
Signal Measurement: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction and measure the fluorescent or colorimetric signal using a plate reader.[17][20]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16]
Antimicrobial Activity: A New Front Against Pathogens
The 1H-indazole scaffold has been identified as a promising framework for the development of novel antimicrobial agents, showing activity against a range of bacteria and fungi.[4][21][22]
Mechanism of Action
The mechanisms of antimicrobial action are diverse. Some 1H-indazole derivatives have been designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a bacterial protein crucial for cell division.[23] Inhibition of FtsZ disrupts the formation of the Z-ring, leading to filamentation and eventual cell death, presenting a novel target for antibacterial drugs.[23] Other derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, though the exact mechanisms are still under investigation for many compounds.[4][21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for assessing antibacterial potency.[24][25][26]
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[25] After incubation, the absence of visible growth (turbidity) indicates inhibition.[24][25]
Step-by-Step Methodology:
-
Inoculum Preparation: Select isolated colonies from a fresh bacterial culture and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard.[25][27]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1H-indazole derivatives in a suitable broth, such as Mueller-Hinton Broth (MHB).[24][25]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5x10^5 CFU/mL.[24] Include sterility and growth control wells.[25]
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[25]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]
Neurological Activity: Modulating the Central Nervous System
Substituted 1H-indazoles have also shown significant potential in treating neurological disorders by interacting with various targets in the central nervous system (CNS).[28][29]
Their therapeutic potential stems from their ability to inhibit key enzymes and signaling pathways implicated in neurodegeneration and mood disorders.[28] For instance, certain indazole derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, and kinases like Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are involved in the pathology of Alzheimer's and Parkinson's diseases, respectively.[28][29] Furthermore, their role as indoleamine 2,3-dioxygenase (IDO) inhibitors suggests potential applications in treating depression and other neuro-inflammatory conditions.[3][30]
Conclusion and Future Directions
The 1H-indazole scaffold continues to be a highly productive pharmacophore in modern drug discovery. The diverse biological activities—ranging from anticancer and anti-inflammatory to antimicrobial and neurological—highlight its versatility. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, leveraging computational modeling and SAR insights to fine-tune their interactions with specific biological targets. Further exploration of their mechanisms of action will be crucial for translating these promising compounds into the next generation of therapeutics.
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The Bromo-Indazole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Privileged Indazole Core and the Strategic Role of Bromine
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can serve as a versatile template for the design of ligands for a diverse range of biological targets.[3][4][5] Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and antitumor effects.[1][2] Notably, several indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib, have been approved for cancer therapy, underscoring the clinical significance of this heterocyclic system.[6][7][8]
The introduction of a bromine atom onto the indazole scaffold is a strategic modification that significantly influences the compound's physicochemical properties and biological activity. Bromine, as a halogen, can modulate a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile. Furthermore, the bromine atom provides a valuable synthetic handle for further chemical elaboration through cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of structure-activity relationships (SAR).[7] This guide provides an in-depth technical analysis of the SAR of bromo-indazole compounds, with a focus on their applications as kinase inhibitors, anticancer agents, and antimicrobial therapeutics.
Part 1: Structure-Activity Relationship (SAR) Analysis of Bromo-Indazole Compounds
Bromo-Indazoles as Potent Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[8][9] Bromo-indazole derivatives have emerged as a promising class of kinase inhibitors, often acting as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.[5][10]
The position of the bromine atom on the indazole ring, as well as the nature and position of other substituents, profoundly impacts the inhibitory potency and selectivity of these compounds. For instance, in a series of 6-bromo-1-methyl-1H-indazol-4-amine analogs targeting Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication, substitutions at the R1 and R2 positions led to significant variations in inhibitory activity.[3]
Table 1: Comparative Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4 [3]
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[3]
The SAR for this series indicates that small electron-withdrawing groups at the R1 position, such as fluorine and chlorine, enhance the inhibitory potency against PLK4 and the corresponding cellular antiproliferative activity.[3] In contrast, substitutions at the R2 position are generally less favorable, with even small substituents leading to a decrease in activity. This suggests that the R1 position is more amenable to modification for optimizing kinase inhibition.
Anticancer Activity of Bromo-Indazole Derivatives
The anticancer properties of bromo-indazole compounds are often linked to their ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis.[6][11][12] However, their mechanisms of action can be multifaceted, also including the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12][13]
A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.[13] Among these, compounds with a bromo-indazole core demonstrated significant cytotoxic effects.
Table 2: In Vitro Antiproliferative Activity of Bromo-Indazole Derivatives [13]
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) |
| 6o | >50 | 5.15 | >50 | >50 |
| 5-Fu | 4.87 | 6.21 | 5.33 | 7.89 |
5-Fluorouracil (5-Fu) was used as a positive control. Data represent the mean values of three independent experiments.[13]
Compound 6o , a bromo-indazole derivative, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[13] Further studies revealed that this compound induced apoptosis and affected the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[13]
Bromo-Indazoles as Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Bromo-indazole derivatives have shown promise as a new class of antibacterial and antifungal agents.[14][15][16]
A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein.[17] The in vitro antibacterial activity of these compounds was evaluated against a range of Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives [17]
| Compound | S. aureus ATCC29213 MIC (µg/mL) | Penicillin-resistant S. aureus MIC (µg/mL) | S. pyogenes PS MIC (µg/mL) |
| 9 | >256 | >256 | 4 |
| 12 | 128 | 1 | 64 |
| 18 | 4 | 1 | 32 |
| 3-MBA | 256 | 256 | 128 |
| Ciprofloxacin | 1 | 1 | 8 |
3-methoxybenzamide (3-MBA) is a known FtsZ inhibitor. Ciprofloxacin is a standard antibiotic.[17]
The results indicated that this series of compounds exhibited potent activity, particularly against Gram-positive bacteria.[17] Notably, compounds 12 and 18 were significantly more potent than the reference FtsZ inhibitor 3-MBA against penicillin-resistant Staphylococcus aureus.[17] Compound 9 displayed the best activity against Streptococcus pyogenes, being more active than both 3-MBA and ciprofloxacin.[17]
Part 2: Experimental Protocols and Methodologies
General Synthesis of Bromo-Indazole Derivatives
A common synthetic route to bromo-indazole derivatives involves the reaction of a substituted fluorobenzonitrile with hydrazine hydrate, followed by further modifications such as Suzuki coupling to introduce diverse substituents.[12][13][18][19]
Step-by-Step Synthesis of 5-Bromo-1H-indazol-3-amine Derivatives: [13]
-
Synthesis of 5-bromo-1H-indazol-3-amine (2): A mixture of 5-bromo-2-fluorobenzonitrile (1) and hydrazine hydrate (80%) is refluxed for 20 minutes. After cooling, the precipitate is filtered, washed with water, and dried to afford compound 2.
-
Suzuki Coupling: 5-bromo-1H-indazol-3-amine (2) is coupled with a substituted boronic acid ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Cs2CO3) in a solvent mixture such as 1,4-dioxane/H2O. The reaction mixture is heated under a nitrogen atmosphere.
-
Further Derivatization: The resulting Suzuki-coupling product can be further modified to introduce additional diversity.
Caption: General synthetic workflow for bromo-indazole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[9]
Step-by-Step Protocol: [9]
-
Compound Preparation: Prepare a serial dilution of the bromo-indazole compound in DMSO. A "no inhibitor" control with DMSO only should be included.
-
Kinase Reaction: a. In a 96-well plate, add the serially diluted compound or DMSO control to each well. b. Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: a. Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature. b. Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Step-by-Step Protocol: [20][21][22][23][24]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[22]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the bromo-indazole compound. Include untreated and vehicle controls. Incubate for a specified duration (e.g., 24-72 hours).[22]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20][23]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[22][24]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Signaling Pathway Analysis by Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate.[25][26] This method can be used to investigate how a bromo-indazole compound affects the expression or phosphorylation status of proteins within a specific signaling pathway.[27]
Step-by-Step Protocol: [25][26][28][29]
-
Cell Lysis: Treat cells with the bromo-indazole compound for a desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.[25][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
Caption: A representative kinase signaling pathway (MAPK/ERK) that can be modulated by bromo-indazole inhibitors.
Part 3: Conclusion and Future Perspectives
The bromo-indazole scaffold has proven to be a highly valuable framework in the design and discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic placement of a bromine atom on the indazole core, coupled with the introduction of diverse substituents, allows for the development of potent and selective inhibitors of various biological targets.
Key SAR insights include:
-
The position of the bromine atom significantly impacts activity, with different positional isomers showing preferential activity against different targets.
-
Substituents on the indazole ring and appended functionalities play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.
-
The bromine atom serves as a versatile synthetic handle for library generation and lead optimization.
The future of bromo-indazole research remains promising. Further exploration of the chemical space around this scaffold is warranted to identify novel compounds with improved efficacy and safety profiles. The development of more selective inhibitors will be crucial to minimize off-target effects and enhance therapeutic windows. Additionally, the application of computational modeling and structure-based drug design will continue to accelerate the rational design of next-generation bromo-indazole-based drugs for the treatment of cancer, infectious diseases, and other human ailments.
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6-Bromo-5-ethoxy-1H-indazole: A Technical Guide for Chemical Researchers
This guide provides an in-depth technical overview of 6-Bromo-5-ethoxy-1H-indazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering critical data, a detailed synthesis protocol, and insights into its potential applications.
Compound Identification and Properties
This compound is a substituted indazole derivative. The strategic placement of a bromine atom and an ethoxy group on the indazole core makes it a versatile intermediate for the synthesis of more complex molecules.
Chemical Identifiers
| Property | Value |
| CAS Number | 1226903-72-5 |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.088 g/mol |
| InChI Key | GKYHSARCLYQEGV-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid (predicted) | General knowledge |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in organic solvents like DMF and DMSO | General knowledge |
Synthesis Protocol
Disclaimer: This protocol is a proposed method and should be adapted and optimized by qualified professionals under appropriate laboratory conditions. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Procedure
Step 1: Diazotization of 4-Bromo-3-ethoxy-2-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Bromo-3-ethoxy-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
The cyclization of the diazonium salt to the indazole can often be achieved by carefully warming the reaction mixture. Slowly allow the temperature to rise to room temperature, and then gently heat to 50-60 °C. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Alternatively, reductive cyclization can be employed. After the diazotization is complete, a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid can be added at low temperature, followed by warming to facilitate cyclization.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product of high purity.
Applications in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[3][4] The 6-bromo-indazole core, in particular, is a key structural motif in numerous kinase inhibitors developed for cancer therapy.[2]
Kinase Inhibition
The bromine atom at the 6-position and the ethoxy group at the 5-position of the indazole ring can serve as crucial handles for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors. The indazole scaffold can mimic the hinge-binding region of ATP in the kinase domain of various enzymes.
Caption: Workflow for utilizing this compound in drug discovery.
Other Potential Therapeutic Areas
Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for a wide range of biological activities.
Safety and Handling
As with any brominated heterocyclic compound, this compound should be handled with care. While specific toxicity data is not available for this compound, general precautions for similar chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups provide a solid foundation for the synthesis of novel therapeutic agents. This guide offers a comprehensive starting point for researchers looking to work with this promising compound.
References
- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]
- Semantic Scholar. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. [Link]
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An In-Depth Technical Guide on the Solubility and Stability of 6-Bromo-5-ethoxy-1H-indazole
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Bromo-5-ethoxy-1H-indazole, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the limited publicly available data on this specific molecule, this document synthesizes established methodologies for analogous indazole derivatives to empower researchers, scientists, and drug development professionals. Herein, we detail robust protocols for determining thermodynamic and kinetic solubility, alongside a systematic approach to evaluating chemical stability through forced degradation studies. The causality behind experimental choices is elucidated, ensuring that each protocol functions as a self-validating system. This guide is designed to be an authoritative resource, grounding its recommendations in established scientific principles and providing actionable insights for the seamless integration of this compound into research and development workflows.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, notably in oncology as kinase inhibitors.[1] The specific substitution pattern of this compound, featuring a bromine atom and an ethoxy group, offers medicinal chemists a versatile platform for further functionalization. The bromine at the 6-position is a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the 5-ethoxy group can influence metabolic stability and protein-ligand interactions.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. Solubility directly impacts its handling in synthetic reactions and its formulation for biological screening, while its stability profile dictates appropriate storage conditions and predicts its shelf-life. This guide provides the necessary protocols to systematically evaluate these critical parameters.
Physicochemical Properties
While specific experimental data for this compound is not widely published, we can infer some properties based on its structure and data from related compounds. A summary of key predicted and known properties of similar indazole derivatives is presented in Table 1.
Table 1: Predicted and General Physicochemical Properties of this compound and Related Compounds
| Property | Predicted/General Value for this compound | Rationale/Reference Compound |
| Molecular Formula | C₉H₉BrN₂O | Based on chemical structure |
| Molecular Weight | 241.09 g/mol | Based on chemical structure |
| Appearance | Expected to be a white to off-white or tan solid | Based on similar bromo-indazoles[1] |
| Melting Point | Expected to be in the range of 180-220 °C | 6-Bromo-5-methoxy-1H-indazole has a melting point of 203-208 °C |
| Calculated LogP | ~3.0 - 3.5 | Increased lipophilicity due to the ethoxy group compared to 6-Bromo-1H-indazole (LogP ~2.3-2.6)[1] |
| pKa | Not readily available; indazoles are weakly basic | General knowledge of indazole chemistry |
Solubility Characterization
Solubility is a critical parameter for any compound intended for pharmaceutical development. We will discuss two key types of solubility measurements: thermodynamic and kinetic. Indazole derivatives are generally known to be soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1]
Thermodynamic Solubility Protocol
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[1] This is a crucial parameter for understanding the maximum achievable concentration in a given solvent system.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to pre-labeled vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol). The presence of undissolved solid is essential to ensure saturation.[1]
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C). Agitate the samples for 24-72 hours to ensure that equilibrium is reached.[1] The extended time is necessary to overcome any kinetic barriers to dissolution.
-
Sampling: After the equilibration period, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any microscopic solid particles.[1] This step is critical to avoid overestimation of the solubility.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve with known concentrations of this compound should be used for accurate quantification.
Kinetic Solubility Protocol
Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is added to an aqueous buffer from a concentrated DMSO stock solution. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.
Experimental Workflow for Kinetic Solubility
Caption: Workflow for determining kinetic solubility.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[1]
-
Dilution: In a microplate format, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[1]
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically between 2 and 24 hours.[1] During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.
-
Analysis: After incubation, determine the concentration of the compound that remains in solution. This can be done by various methods, including HPLC-UV or LC-MS/MS, after filtering or centrifuging the samples to remove any precipitate.[1]
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.
The International Conference on Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2]
General Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[1]
-
Application of Stress Conditions: The stock solution is then subjected to the various stress conditions as detailed below.
-
Sampling and Quenching: At specified time points, an aliquot of the stressed sample is withdrawn. For hydrolytic studies, the sample should be neutralized before analysis.[1]
-
Analysis: All samples, including a control sample stored under normal conditions, are analyzed by a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all significant degradation products.[1]
Logical Flow of Forced Degradation Studies
Caption: Overview of forced degradation stress conditions.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound should be evaluated across a range of pH values.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and incubate at 60°C.[1] The elevated temperature is used to accelerate degradation.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and incubate at 60°C.[1] The ethoxy group may be susceptible to hydrolysis under strong basic conditions.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water and incubate at 60°C.
The pH of a solution can significantly influence the rate and mechanism of chemical reactions, including degradation.[4] For many compounds, acidic or basic conditions can catalyze hydrolysis.[5][6]
Oxidative Stability
Oxidative degradation can be a significant stability concern.
-
Procedure: Mix 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide (H₂O₂) solution. Keep the mixture at room temperature, protected from light.[1] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[7]
Thermal Stability
Thermal stability is assessed in both the solid state and in solution to understand the impact of temperature on the compound's integrity.
-
Solid State: Place a known amount of solid this compound in an oven maintained at a high temperature (e.g., 80°C).[1]
-
Solution State: Incubate a solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at 80°C.[1] The introduction of halogen atoms to a heterocyclic core can influence thermal properties.[8]
Photostability
Photostability testing is essential to determine if the compound is light-sensitive, which has implications for manufacturing and storage.
-
Procedure: Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To evaluate stability in an alkaline environment; potential for ether hydrolysis. |
| Oxidation | 3% H₂O₂, Room Temperature | To determine susceptibility to oxidative degradation. |
| Thermal (Solid) | 80°C | To assess the stability of the solid form at elevated temperatures. |
| Thermal (Solution) | 80°C in a suitable solvent | To evaluate the stability in solution at high temperatures. |
| Photolytic | ICH Q1B guidelines | To determine light sensitivity. |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. While direct experimental data for this specific molecule is scarce, the detailed protocols, adapted from established methodologies for structurally related indazoles, offer a clear path forward for its characterization. By systematically applying the described procedures for thermodynamic and kinetic solubility, as well as forced degradation studies, researchers can generate the critical data necessary to confidently advance this compound through the drug discovery and development pipeline. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only execute these protocols but also to interpret the resulting data with a high degree of confidence.
References
- A Comparative Guide to the Thermal Stability of Halogenated vs. Non-Halogenated 1H,3'H-2,4'-Biimidazole Derivatives - Benchchem. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem. (n.d.).
- 6-Bromo-5-methoxy-1H-indazole 95 1206800-17-0 - Sigma-Aldrich. (n.d.).
- Forced degradation studies - MedCrave online. (2016, December 14).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. (2024, September 3).
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (n.d.).
- The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8).
- Influence of PH On The Stability of Pharmaceutical - Scribd. (n.d.).
- Forced Degradation Studies in Pharmaceutical Industry - YouTube. (2023, October 14).
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A Multi-Pronged Strategy for the Target Deconvolution of 6-Bromo-5-ethoxy-1H-indazole
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2][3] Its structural resemblance to the purine core of ATP has led to the development of several clinically approved drugs, including the anticancer agents niraparib and pazopanib.[2][4] The specific compound, 6-Bromo-5-ethoxy-1H-indazole, incorporates key structural motifs—a halogenated benzene ring and an ethoxy substitution—that suggest a high potential for potent and selective bioactivity. However, as a novel chemical entity, its precise molecular targets are unknown. This guide presents an integrated, multi-pronged strategy for the comprehensive identification and validation of its biological targets. We will detail a synergistic workflow that combines computational prediction with robust, orthogonal experimental methodologies, providing a self-validating system for target deconvolution suitable for drug development professionals.
Guiding Philosophy: An Integrated Target Identification Workflow
The identification of a small molecule's biological target is a critical step in drug discovery, bridging the gap between a desired phenotype and the underlying mechanism of action.[5] A successful strategy does not rely on a single method but rather on the convergence of evidence from multiple, independent lines of inquiry. Our approach is built on two pillars: in silico prediction to generate high-probability hypotheses and experimental deconvolution to test these hypotheses and uncover novel interactions in a physiologically relevant context.
The causality behind this dual approach is rooted in efficiency and rigor. Computational methods are rapid and resource-efficient, allowing for the broad survey of thousands of potential targets to prioritize experimental work.[6][7] Experimental methods, while more resource-intensive, provide the definitive evidence of a physical interaction between the compound and its target protein(s) within a biological system.
Caption: Integrated workflow for target identification.
Part I: Computational Prediction – Generating Hypotheses
The initial phase of target identification involves computational screening to narrow the vast landscape of the human proteome to a manageable list of high-probability candidates.[8][9]
Ligand-Based Virtual Screening
Rationale: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By searching large databases of compounds with known targets (e.g., ChEMBL, PubChem), we can identify known targets of close structural analogs of this compound. The indazole core is a known pharmacophore for kinases, and this analysis will reveal which kinase families are most frequently targeted by similarly substituted indazoles.[4][10][11]
Protocol:
-
Generate a 2D fingerprint (e.g., Morgan fingerprint) for this compound.
-
Utilize chemical similarity search tools (e.g., Tanimoto similarity) against the ChEMBL database.
-
Filter results for compounds with a similarity coefficient > 0.85.
-
Compile a list of the annotated biological targets for the identified similar compounds.
-
Prioritize targets that appear frequently or are associated with high-potency compounds.
Structure-Based Virtual Screening (Molecular Docking)
Rationale: This method computationally models the interaction between our compound and the three-dimensional structure of a potential protein target.[12] Given the prevalence of the indazole scaffold in kinase inhibitors, a primary docking campaign would focus on the ATP-binding sites of a diverse panel of human kinases.[11][13] This approach can predict binding modes and provide a semi-quantitative estimate of binding affinity (docking score), helping to prioritize targets for experimental validation.
Protocol:
-
Obtain high-resolution crystal structures of candidate protein targets (e.g., from the Protein Data Bank - PDB). Focus on kinases implicated in oncology, such as VEGFR, EGFR, FGFR, and PDGFR, which are known to be inhibited by indazole derivatives.[4][10][13]
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates.
-
Generate a low-energy 3D conformer of this compound.
-
Perform docking calculations using software such as AutoDock Vina or Glide.
-
Rank the targets based on the predicted binding energy (docking score). Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds with the kinase hinge region).
Predicted Target Profile (Hypothetical Data)
The computational analysis is expected to yield a list of prioritized targets.
| Target Class | Specific Target | Docking Score (kcal/mol) | Ligand-Based Rationale |
| Tyrosine Kinase | VEGFR2 | -9.8 | Indazole core is a known VEGFR2 inhibitor scaffold.[10] |
| Tyrosine Kinase | PDGFRα | -9.5 | Structurally similar compounds show PDGFRα inhibition.[10] |
| Tyrosine Kinase | c-Kit | -9.2 | Common co-target with VEGFR and PDGFR. |
| Tyrosine Kinase | EGFR | -8.9 | Indazole derivatives are reported EGFR inhibitors.[4][11] |
| Ser/Thr Kinase | GSK-3β | -8.5 | Indazole-3-carboxamides are a known class of GSK-3 inhibitors.[12] |
| Ser/Thr Kinase | ASK1 | -8.1 | Novel 1H-indazole inhibitors of ASK1 have been developed.[14] |
Part II: Experimental Deconvolution – Direct Evidence of Interaction
Computational predictions require experimental validation. We employ two orthogonal, gold-standard approaches to identify binding partners directly from a complex biological matrix like a cell lysate.
Chemical Proteomics: Affinity-Based Target Capture
Rationale: This is a direct biochemical approach to "fish" for proteins that physically bind to the compound of interest.[15][16] By immobilizing this compound on a solid support (e.g., agarose beads), it can be used as bait to capture its binding partners from a cell lysate.[5][17] Captured proteins are then identified using high-resolution mass spectrometry. A critical component of this protocol is the use of a competitive elution step, where the bead-bound proteins are incubated with an excess of the free, non-immobilized compound. Only specifically bound proteins will be displaced, allowing them to be distinguished from non-specific binders.[18][19]
Caption: Workflow for affinity-based chemical proteomics.
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain terminating in a primary amine or carboxylic acid) at a position determined by SAR studies to be non-essential for binding.
-
Immobilization: Covalently couple the linker-modified compound to NHS-activated agarose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like K562).
-
Affinity Capture: Incubate the affinity matrix (beads) with the cell lysate for 2-4 hours at 4°C to allow for protein binding. Include a control matrix (unfunctionalized beads) to identify non-specific background binders.
-
Washing: Wash the beads extensively with lysis buffer to remove unbound proteins.
-
Elution:
-
Competitive Elution: Incubate the washed beads with a high concentration (e.g., 100 µM) of the original, unmodified this compound to specifically displace true binding partners.
-
Denaturing Elution: As a parallel approach, elute all remaining proteins with SDS-PAGE loading buffer.
-
-
Protein Identification: Separate the eluted proteins by 1D SDS-PAGE, excise protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phenotypic Screening and Cellular Thermal Shift Assay (CETSA)
Rationale: This approach begins with function. A phenotypic screen first identifies a cellular response to the compound (e.g., inhibition of cancer cell proliferation).[20][21] Following this, CETSA is used for target deconvolution.[20] The principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature. By heating cell lysates treated with the compound to various temperatures, we can identify stabilized proteins (the targets) because they will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[20]
Experimental Protocol:
-
Phenotypic Screen (Optional but recommended): Determine the anti-proliferative IC50 of this compound across a panel of cancer cell lines to identify a sensitive and relevant model system.
-
CETSA Sample Preparation: Treat intact cells from the chosen cell line with the compound or a vehicle control (DMSO).
-
Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Fractionation: Cool the samples and centrifuge to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the abundance of specific proteins at each temperature using Western blotting for candidate targets or an unbiased proteomics approach (MS-CETSA) to identify all stabilized proteins.
-
Data Interpretation: A positive "hit" is a protein that shows a significant shift to higher temperatures in the compound-treated samples compared to the vehicle control.
Part III: Target Validation – Confirming the Interaction
Identifying a protein via proteomics or CETSA is a significant step, but it must be followed by rigorous validation to confirm it is a genuine, functional target.[22][23]
Biochemical Assays
Rationale: To confirm direct engagement and quantify the potency of the interaction, in vitro biochemical assays are essential. For kinase targets, this involves measuring the compound's ability to inhibit the kinase's enzymatic activity.
Protocol: In Vitro Kinase Assay
-
Select Targets: Choose the top 5-10 candidate kinases identified from both computational and experimental screens.
-
Assay Format: Utilize a commercial kinase profiling service (e.g., KinomeScan, Reaction Biology) or an in-house assay platform (e.g., ADP-Glo™).
-
Execution: Recombinant human kinase, a specific substrate, and ATP are incubated with a range of concentrations of this compound.
-
Measurement: The assay measures the amount of substrate phosphorylation (or ATP consumption) as a function of compound concentration.
-
Data Analysis: Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Target Engagement Assays
Rationale: It is crucial to demonstrate that the compound engages its target in a live-cell context and modulates its downstream signaling pathway. This confirms that the compound is cell-permeable and can reach its target to exert a biological effect.
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The Researcher's Guide to 6-Bromo-5-ethoxy-1H-indazole: Sourcing and Application in Drug Discovery
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[2] Consequently, indazole derivatives have emerged as a cornerstone in the development of targeted therapies, particularly in oncology. Among the vast array of substituted indazoles, 6-Bromo-5-ethoxy-1H-indazole (CAS No. 1226903-72-5) represents a key building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 6-position provides a crucial handle for further synthetic elaboration via cross-coupling reactions, while the ethoxy group at the 5-position can influence solubility and interactions within the kinase active site. This guide provides a comprehensive overview of the commercial sourcing, quality control, safe handling, and synthetic applications of this compound for research and development purposes.
Commercial Availability: A Comparative Overview of Key Suppliers
For researchers embarking on projects requiring this compound, a number of reputable chemical suppliers offer this compound in research-grade quantities. The following table provides a summary of key commercial sources. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and identity prior to use.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Fluorochem | 10-F471888 | ≥95.0% | 250mg |
| CymitQuimica | 10-F471888 | 95.0% | 250mg |
| ChemicalBook | CB52608389 | Inquire | Inquire |
| Dayang Chem | Inquire | Inquire | Inquire |
Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website for the most current information.
Quality Control, Safe Handling, and Storage: Ensuring Experimental Integrity
Physicochemical Properties
| Property | Value |
| CAS Number | 1226903-72-5 |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| Appearance | Typically a solid |
| Purity | ≥95% (as specified by suppliers) |
Analytical Verification
A robust quality control workflow is essential to ensure the identity and purity of this compound prior to its use in sensitive biological assays or multi-step syntheses.
Caption: Quality control workflow for this compound.
Experimental Protocol: Identity and Purity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the this compound structure.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a suitable ionization technique (e.g., ESI or APCI).
-
The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound (approximately 240.99 and 242.99 for the bromine isotopes).
-
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC):
-
Develop a suitable chromatographic method using a reverse-phase column (e.g., C18).
-
The purity of the compound should be assessed by integrating the peak area of the main component relative to any impurities. A purity of ≥95% is generally acceptable for most research applications.
-
Safety, Handling, and Storage
-
Hazard Statements: Based on analogous compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Application in Kinase Inhibitor Synthesis: A Key Building Block
6-Bromo-1H-indazole and its derivatives are pivotal starting materials in the synthesis of a multitude of kinase inhibitors. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. This is a common strategy to explore the solvent-exposed regions of the ATP-binding pocket of kinases, thereby enhancing potency and selectivity.
Caption: A generalized synthetic workflow for the elaboration of this compound into more complex kinase inhibitors.
Exemplary Synthetic Protocol: Suzuki Coupling
The following is a representative, generalized protocol for a Suzuki coupling reaction using a 6-bromo-indazole derivative. Researchers should optimize the reaction conditions for their specific substrates.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Deprotection: The N-protecting group can then be removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a THP group) to afford the final kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block for the discovery and development of novel kinase inhibitors. Its commercial availability from a range of suppliers, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns. By adhering to stringent quality control measures and safe handling practices, researchers can confidently incorporate this important intermediate into their synthetic workflows to generate libraries of potential drug candidates for a variety of therapeutic targets.
References
- CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google P
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P
- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google P
- 6-Bromo-5-methoxy-1H-indazole - Boron Molecular. (URL: [Link])
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
- 6-Bromo-1H-indazol-5-ol | CAS 1206800-18-1 | AMERICAN ELEMENTS ®. (URL: [Link])
- US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google P
- Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (URL: [Link])
- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google P
- MSDS of 6-Bromo-4-chloro-1H-indazole - Capot Chemical. (URL: [Link])
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
Sources
An In-Depth Technical Guide to the Safe Handling of Halogenated Indazoles for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Potent Landscape of Halogenated Indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of biologically active molecules that have progressed through drug discovery and development pipelines.[1] The introduction of halogen atoms onto the indazole core is a common strategy to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] However, this enhancement of biological activity often correlates with an increase in potency and potential toxicity, necessitating a robust framework for safe handling to protect researchers and ensure the integrity of their work.
This guide is designed to move beyond generic laboratory safety protocols. It is a technical resource for the experienced scientist, providing a detailed examination of the principles and practices required for the safe handling of halogenated indazoles. We will delve into the causality behind experimental choices, offering a self-validating system of protocols grounded in authoritative EHS principles. The overarching goal is to empower you with the knowledge to confidently and safely innovate with this critical class of compounds.
Section 1: The Indazole Core and the Influence of Halogenation - A Hazard Perspective
Indazoles are bicyclic heteroaromatic compounds that are bioisosteres of indoles and benzimidazoles, granting them access to a wide range of biological targets.[1] Their derivatives have shown a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1]
Halogenation, the process of introducing fluorine, chlorine, bromine, or iodine, can significantly alter the electronic and steric properties of the indazole ring. This can lead to enhanced binding affinity for target proteins and, consequently, increased biological potency. While advantageous for therapeutic design, this increased potency demands a higher level of vigilance and control in the laboratory.
Many halogenated indazoles are classified as "potent compounds," a designation for substances that are pharmacologically active at low doses.[3] For instance, a compound may be considered potent if it has an Occupational Exposure Limit (OEL) at or below 10 μg/m³ as an eight-hour time-weighted average.[4][5] Exposure to even minute quantities of such compounds can pose significant health risks.[3]
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For halogenated indazoles, this process begins with a comprehensive review of all available safety data.
Leveraging Safety Data Sheets (SDS)
The Safety Data Sheet is the primary source of hazard information. For halogenated indazoles, the SDS will typically provide:
-
GHS Hazard Classifications: Look for pictograms and hazard statements indicating potential health risks such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and specific target organ toxicity.[6]
-
Precautionary Statements: These provide specific instructions for handling, storage, and emergency response.
Table 1: GHS Hazard Classifications for Representative Halogenated Indazoles
| Compound | GHS Hazard Statements | Signal Word |
| 5-Bromo-1H-indazole-3-carboxylic acid | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
| 5-Bromo-1H-indazole | H302: Harmful if swallowedH318: Causes serious eye damage | Danger |
| 4-Fluoro-3-iodo-1H-indazole | H302: Harmful if swallowedSkin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | Warning |
| 6-Bromo-7-fluoro-1H-indazole | H315: Causes skin irritationH319: Causes serious eye irritation | Warning |
Data compiled from publicly available Safety Data Sheets.[4][6][7][8]
The Principle of Control Banding for Novel Compounds
For many novel halogenated indazoles, a comprehensive toxicological profile and an established Occupational Exposure Limit (OEL) will not be available. In such instances, the principle of Control Banding is an indispensable tool.[9][10] Control banding is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard characteristics, and then assigns a corresponding control strategy.[10]
For potent pharmaceutical compounds, a common approach is to use an Occupational Exposure Band (OEB) system.[1] This system categorizes compounds based on their potential potency and toxicity, with each band corresponding to a range of exposure concentrations and a set of required handling practices.
Diagram 1: Control Banding Decision Workflow
Caption: A workflow for determining the appropriate handling controls for a new halogenated indazole.
Table 2: Example Occupational Exposure Band (OEB) System for Potent Compounds
| OEB | OEL Range (µg/m³) | Hazard Potential | General Control Strategy |
| 1 | >100 - 1000 | Low | General ventilation, good laboratory practice |
| 2 | 10 - 100 | Moderate | Local exhaust ventilation (e.g., chemical fume hood) |
| 3 | 1 - <10 | High | Contained operations (e.g., ventilated balance enclosure) |
| 4 | 0.1 - <1 | Very High | High containment (e.g., glovebox or isolator) |
| 5 | <0.1 | Extremely High | Full isolation, remote operations |
This table is an illustrative example based on common industry practices.
For a novel halogenated indazole with limited data, a conservative approach is to assign it to a higher OEB category (e.g., OEB 3 or 4) by default, requiring more stringent controls until sufficient data is available to justify a lower banding.
Section 3: The Hierarchy of Controls: A Multi-Layered Defense
The most effective safety programs implement a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures.
Diagram 2: Hierarchy of Controls for Halogenated Indazoles
Caption: The hierarchy of controls, prioritizing the most effective safety measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.[5] For halogenated indazoles, the choice of engineering control is dictated by the OEB.
-
Chemical Fume Hoods (OEB 2-3): A standard chemical fume hood provides effective protection for handling moderately potent compounds. All manipulations of solid and liquid halogenated indazoles should be performed within a certified fume hood.
-
Ventilated Balance Enclosures (VBEs) (OEB 3-4): When weighing potent powders, a VBE is crucial. These enclosures provide a localized, low-turbulence airflow that prevents the dispersal of airborne particles while maintaining the stability of the analytical balance.[11][12]
-
Gloveboxes and Isolators (OEB 4-5): For highly potent or sensitizing halogenated indazoles, a glovebox or isolator provides the highest level of containment.[4] These systems create a physical barrier between the operator and the compound, with all manipulations performed through sealed glove ports.
Administrative Controls: Standardizing Safe Practices
Administrative controls are the policies and procedures that support a safe working environment.
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs should be developed for all procedures involving halogenated indazoles. These should cover weighing, dissolution, reaction setup, workup, and waste disposal.
-
Designated Areas: Designate specific areas within the laboratory for the handling of potent compounds. These areas should be clearly marked, and access should be restricted.
-
Training: All personnel handling halogenated indazoles must receive documented training on the specific hazards, handling procedures, and emergency protocols.[3]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and should never be used as a substitute for effective engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.
-
Protective Clothing: A lab coat is the minimum requirement. For higher potency compounds, a disposable gown with elastic cuffs is recommended.
-
Gloves: Double gloving with nitrile gloves is a common practice when handling potent compounds. It is essential to consult the glove manufacturer's compatibility chart for the specific solvents being used.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the OEL or in the event of a spill, respiratory protection is necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. All respirator users must be part of a respiratory protection program that includes medical clearance and fit testing.
Section 4: Reactivity Hazards and Thermal Stability
While the primary focus is often on toxicological hazards, the chemical reactivity of halogenated indazoles must also be considered.
General Reactivity
Halogenated aromatic heterocycles can undergo a variety of chemical transformations. While generally stable, they can react with strong nucleophiles, and some may be sensitive to strong acids or bases. It is crucial to consult the chemical literature for known incompatibilities of the specific halogenated indazole being handled.
Thermal Stability
The thermal stability of halogenated indazoles can vary depending on the nature and position of the halogen substituent and other functional groups on the molecule. Thermogravimetric analysis (TGA) of similar halogenated heterocyclic compounds has shown good to excellent thermal stability, with decomposition temperatures often in the range of 280-310°C.[13][14] However, the potential for exothermic decomposition or runaway reactions, especially in the presence of incompatible materials or at elevated temperatures, should not be discounted. A thorough risk assessment should precede any new reaction or scale-up.
Section 5: Experimental Protocols for Safe Handling
The following protocols provide step-by-step guidance for common laboratory procedures involving potent halogenated indazoles. These should be adapted to your specific compound and laboratory environment.
Protocol for Weighing a Potent Halogenated Indazole Powder
This protocol assumes the use of a ventilated balance enclosure (VBE).
-
Preparation:
-
Don appropriate PPE (double nitrile gloves, lab coat, safety goggles).
-
Decontaminate the interior surfaces of the VBE.
-
Place a disposable liner on the VBE work surface.
-
Gather all necessary equipment: spatulas, weigh paper or vials, and a labeled waste bag.
-
-
Weighing:
-
Place the analytical balance inside the VBE.
-
Tare the balance with the receiving vessel (e.g., a vial with a cap).
-
Carefully open the container of the halogenated indazole inside the VBE.
-
Using a clean spatula, transfer the desired amount of powder to the tared vessel.
-
Securely cap the receiving vessel.
-
Close the primary container of the halogenated indazole.
-
-
Post-Weighing and Decontamination:
-
Carefully wipe the exterior of the capped receiving vessel and the primary container with a damp cloth to remove any residual powder.
-
Place all disposable items (weigh paper, contaminated wipes, gloves) into the labeled waste bag inside the VBE.
-
Remove the decontaminated receiving vessel and primary container from the VBE.
-
Thoroughly decontaminate all surfaces of the VBE.
-
Remove and dispose of the outer pair of gloves in the designated waste stream.
-
Protocol for Preparing a Stock Solution
This protocol should be performed in a chemical fume hood.
-
Preparation:
-
Don appropriate PPE.
-
Ensure the fume hood sash is at the appropriate working height.
-
Have your weighed, capped vial of the halogenated indazole, the appropriate solvent, and a labeled volumetric flask ready.
-
-
Dissolution:
-
Carefully uncap the vial containing the halogenated indazole.
-
Using a pipette, add a small amount of the solvent to the vial to dissolve the solid. Gentle swirling or sonication may be required.
-
Once dissolved, carefully transfer the solution to the volumetric flask.
-
Rinse the vial several times with the solvent, transferring each rinse to the volumetric flask to ensure a quantitative transfer.
-
Bring the solution to the final volume with the solvent, cap, and invert to mix thoroughly.
-
Waste Disposal
Proper waste management is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Segregation: Halogenated waste streams must be segregated from non-halogenated waste.[6][10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[9][10]
-
Containers: Use robust, leak-proof containers that are compatible with the waste. Keep containers closed when not in use.[9]
-
Disposal: Follow your institution's specific procedures for the disposal of halogenated hazardous waste.
Section 6: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Spills
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Use a spill kit with appropriate absorbent material to contain and clean up the spill.
-
Place all contaminated materials in a sealed, labeled hazardous waste bag.
-
Decontaminate the area.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and your laboratory supervisor.
-
If the material is volatile or dusty, evacuate the entire laboratory and call your institution's emergency response team.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of halogenated indazoles is not merely about following a set of rules; it is about cultivating a deep understanding of the potential hazards and a proactive approach to risk mitigation. By integrating the principles of hazard identification, risk assessment, and the hierarchy of controls into your daily workflow, you can create a safe and productive research environment. This guide provides the technical foundation for these practices, but it is the consistent and diligent application by you, the researcher, that will ultimately ensure the safety of yourself, your colleagues, and the groundbreaking science you are pursuing.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Angene Chemical. (2025, December 19). Safety Data Sheet: 1H-Indazole, 4-fluoro-3-iodo-.
- Weizmann Institute of Science Safety Unit. (n.d.). Powder Weighing Procedure.
- Pharmaceutical Technology. (n.d.). Effective and Efficient Weighing of Potent Compounds.
- Chemistry-A European Journal. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics.
- ResearchGate. (n.d.). (PDF) Effective and efficient weighing of potent compounds.
- Baran Laboratory, Scripps Research. (n.d.). Haloselectivity of Heterocycles.
- LCGC International. (n.d.). Developing and Validating Dissolution Procedures.
- Molecules. (n.d.). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy.
- RSC Advances. (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
- Occupational and Environmental Medicine. (n.d.). Occupational exposure limits for chemicals.
- ACS Publications. (2025, August 25). Heterocycles Halogenated, Hassles Removed.
- ResearchGate. (n.d.). Synthesis, thermal stability, optical and electrochemical properties of halogen terminated azo- benzothiazole mesogen containing smectic side chain liquid crystalline polymers.
- ResearchGate. (2025, November 6). (PDF) Synthesis, thermal stability, optical and electrochemical properties of halogen terminated azo- benzothiazole mesogen containing smectic side chain liquid crystalline polymers.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
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Tautomeric forms of substituted 1H-indazoles
An In-Depth Technical Guide to the Tautomeric Forms of Substituted 1H-Indazoles
Foreword for the Advanced Researcher
The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics, from potent kinase inhibitors like Axitinib to antiemetic agents such as Granisetron.[1] Its structural resemblance to indole allows it to act as a versatile pharmacophore, yet its unique electronic properties, conferred by the pyrazole ring fusion, introduce a layer of chemical complexity that is both a challenge and an opportunity: annular tautomerism. The equilibrium between the 1H- and 2H-tautomeric forms is not merely an academic curiosity; it is a critical determinant of a molecule's reactivity, its intermolecular interactions with biological targets, and ultimately, its pharmacological profile.
This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the factors governing tautomeric preference in substituted indazoles. As a senior application scientist, my objective is not just to present protocols but to illuminate the causality behind them. We will explore how substituent effects, solvent polarity, and pH can be leveraged to control this equilibrium, and we will detail the definitive analytical techniques required to characterize these elusive forms. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to harness the subtle yet profound power of indazole tautomerism in the rational design of next-generation therapeutics.
The Fundamental Principle: Annular Tautomerism in the Indazole Core
Indazole is an aromatic heterocyclic system composed of a fused benzene and pyrazole ring.[2] The position of the proton on the nitrogen atoms of the pyrazole ring gives rise to two primary annular tautomers: 1H-indazole and 2H-indazole.[2][3]
-
1H-Indazole (Benzenoid form): In this tautomer, the proton resides on the N1 nitrogen. This form is characterized by a benzenoid resonance structure in the six-membered ring, which confers significant aromatic stability.
-
2H-Indazole (Quinonoid form): Here, the proton is located on the N2 nitrogen. This arrangement results in a quinonoid-like structure in the carbocyclic ring, which is generally less stable.
Energetically, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[2][3][4] The free energy difference is estimated to be approximately 2.3-4.5 kcal/mol, making the 1H form the predominant species in the gas phase, in solution, and in the solid state for the unsubstituted parent molecule.[4][5] This inherent stability difference is the foundational principle from which all regioselective synthesis strategies are developed.
Caption: Annular tautomerism and relative stability of 1H- and 2H-indazole.
The Role of Substituents: Modulating the Tautomeric Landscape
While the parent 1H-indazole is the more stable form, the introduction of substituents onto the indazole ring can significantly alter the tautomeric equilibrium. This modulation is a direct consequence of the substituent's electronic and steric properties, as well as its position on the ring. Understanding these effects is paramount for predicting reactivity and designing regioselective alkylation or acylation reactions.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), cyano (CN), or halo groups decrease the electron density of the ring system. When placed on the benzene ring (positions 4, 5, 6, or 7), they increase the acidity of the N-H proton. This can influence the kinetics and thermodynamics of N-alkylation reactions. For instance, nitro substituents have been shown to increase the sensitivity of N-CH₂OH adducts to hydrolysis.[6]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (OCH₃) or alkyl chains increase the electron density of the ring. This enhances the nucleophilicity of the nitrogen atoms, potentially affecting the rate of reaction with electrophiles.
Steric Effects: Bulky substituents, particularly at the C3 or C7 positions, can create steric hindrance that disfavors substitution at the adjacent N1 or N2 positions. This steric clash can be exploited to direct an incoming electrophile to the less hindered nitrogen atom.
Solvent and Reaction Conditions: The choice of solvent and the basicity or acidity of the medium are critical variables.[2]
-
Solvents: Polar aprotic solvents like DMF are commonly used. In some cases, solvent choice can influence the equilibration between N1 and N2 products.[7]
-
Base: The choice of base (e.g., K₂CO₃, CsF, NaH) can determine whether a reaction proceeds under kinetic or thermodynamic control. A strong, non-nucleophilic base will deprotonate the indazole to form the indazolide anion, which then attacks the electrophile. The site of attack (N1 vs. N2) is then governed by the electrophile and other conditions.
Data Summary: Substituent Effects on N-Alkylation Regioselectivity
| Substituent Position | Substituent Type | Predominant Isomer | Controlling Factor | Rationale |
| Unsubstituted | - | N1 (Thermodynamic) / N2 (Kinetic) | Reaction Conditions | N1 is more stable, but N2 can be favored under certain conditions (e.g., Mitsunobu).[2][7] |
| C3 | Bromo, Iodo | N2 | Electronic/Energetic | QM calculations show the energy gap between the 1H and 2H tautomers increases, further stabilizing the 1H form and making the N2 position of this tautomer the reactive nucleophile.[5] |
| Benzene Ring (4,5,6,7) | EWG (e.g., NO₂) | N1 | Thermodynamic | EWGs can influence reaction rates, but the inherent stability of the N1-substituted product often drives the outcome under equilibrating conditions. |
| Benzene Ring (4,5,6,7) | EDG | N1/N2 Mixture | Competing Effects | EDGs can enhance the nucleophilicity of both nitrogens, often leading to mixtures that require careful optimization to resolve. |
Analytical Workflows for Tautomer Characterization
Unambiguous identification of the N1 and N2 isomers is non-negotiable in drug development and process chemistry. A multi-pronged analytical approach combining spectroscopy and crystallography provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and accessible tool for distinguishing between N1 and N2 substituted indazoles in solution.[2] The chemical environments of the protons and carbons are sufficiently different to serve as diagnostic markers.
Key Diagnostic Signals:
-
¹H-NMR: The proton at the C7 position (H7) is a key indicator. In N1 isomers, H7 is significantly deshielded and appears at a higher frequency (further downfield) compared to its position in N2 isomers.[2] Conversely, the H3 proton is more shielded in N2 isomers, appearing at a lower frequency.[2]
-
¹³C-NMR: The chemical shifts of the carbon atoms, particularly C3 and the bridgehead carbon C7a, are also diagnostic.[7]
-
2D-NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof of the substitution site. A correlation between the protons of the N-alkyl substituent and the C7a carbon confirms N1 substitution. A correlation to the C3 carbon, in the absence of a C7a correlation, confirms N2 substitution.[7]
Caption: Diagnostic HMBC correlations for assigning N1 vs. N2 substitution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra on a spectrometer (≥400 MHz recommended).
-
2D-NMR Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).
-
Data Processing & Analysis: Process the spectra using appropriate software.
-
Assignment:
-
Identify the signals for the N-substituent (e.g., the CH₂ group adjacent to the nitrogen).
-
In the HMBC spectrum, locate the cross-peak corresponding to this proton signal.
-
Trace the correlation to the ¹³C axis. If the correlation is to the C7a signal (typically ~140 ppm), the isomer is N1. If the correlation is to the C3 signal (can vary, but distinct from C7a), the isomer is N2.[7]
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the absolute, unambiguous structure of a molecule in the solid state.[8] It is the gold standard for confirming tautomeric form and regiochemistry when a suitable single crystal can be grown.
Experimental Protocol: SC-XRD
-
Crystallization: Grow single crystals of the indazole derivative. This is often the most challenging step. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or solvent layering.
-
Crystal Selection & Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[8]
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal.[8]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using computational methods (e.g., direct methods) and refine the atomic positions and thermal parameters against the experimental data.[8]
-
Analysis: The refined structure will unequivocally show the connectivity of the atoms, confirming the position of the N-substituent and the tautomeric form present in the crystal lattice.
Computational Chemistry Workflow
Quantum mechanical (QM) calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and rationalizing experimental outcomes.[5]
Caption: A typical computational workflow for predicting tautomer stability.
Protocol: DFT Energy Comparison
-
Structure Building: Construct 3D models of both the N1- and N2-substituted isomers.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9]
-
Frequency Analysis: Conduct a frequency calculation on the optimized structures to ensure they represent true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: Compare the calculated electronic energies (or Gibbs free energies) of the two isomers. The isomer with the lower energy is predicted to be the more stable tautomer. This method was used to demonstrate that for 3-haloindazoles, the 1H-tautomer is significantly more stable than the 2H-tautomer, explaining the high selectivity for N2 alkylation.[5]
Conclusion: From Theory to Application
The tautomerism of substituted 1H-indazoles is a defining feature of their chemistry. The predominance of the 1H-tautomer provides a thermodynamic foundation, yet this can be subtly or dramatically influenced by the electronic and steric nature of substituents. For the medicinal chemist and drug developer, mastering this concept is essential. An understanding of the tautomeric equilibrium allows for the rational design of synthetic routes to access specific, desired regioisomers. Furthermore, because different tautomers and their N-substituted isomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, controlling the tautomeric form is a critical step in optimizing ligand-receptor interactions and achieving desired biological activity. The robust analytical and computational workflows detailed in this guide provide the necessary tools to confidently navigate this complex chemical landscape, transforming a potential synthetic challenge into a powerful tool for molecular design.
References
- Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters, 13(13), 3340–3343.
- Yoo, W., Kim, J., & Park, S. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(18), 4934-4937.
- Shi, F., Li, P., & Zhao, J. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158.
- ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). ResearchGate.
- Shi, F., Li, P., & Zhao, J. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-58.
- Reddy, T. R., & Soni, V. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 88(24), 17567–17578.
- Teixeira, C., Siquet, C., Alves, M. J., & Carvalho, M. F. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(1), 867-888.
- ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate.
- ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. ResearchGate.
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Cole, A. G., & Douglas, C. J. (2023). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 62(11), e202216834.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638-5651.
- Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
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The Indazole Nucleus: A Privileged Scaffold in Kinase Inhibition - A Technical Guide
Abstract
The indazole scaffold has emerged as a cornerstone in the design and development of potent and selective kinase inhibitors, leading to several clinically successful anti-cancer drugs. This technical guide provides an in-depth exploration of the discovery and history of indazole-based kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their inhibitory activity, detail the synthetic methodologies for accessing this privileged core, and provide representative protocols for their biological evaluation. Through a blend of historical perspective, mechanistic insights, and practical guidance, this document aims to serve as a comprehensive resource for the ongoing exploration of indazoles in kinase-targeted drug discovery.
Introduction: The Rise of a Privileged Scaffold
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The search for small molecules that can selectively modulate the activity of specific kinases has driven a significant portion of modern drug discovery efforts. Within this landscape, the indazole ring system has distinguished itself as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This guide will trace the journey of the indazole scaffold from its initial identification as a kinase-binding motif to its current status as the foundation for multiple FDA-approved drugs.[1][2]
Historical Perspective: Key Milestones in Indazole-Based Kinase Inhibitor Discovery
The story of indazole-based kinase inhibitors is one of rational drug design, serendipitous discovery, and iterative optimization. Early explorations into ATP-mimetic scaffolds laid the groundwork for the eventual focus on the indazole nucleus.
A pivotal moment in this journey was the discovery that the indazole scaffold could serve as a versatile hinge-binding motif. The nitrogen atoms of the pyrazole ring are capable of forming crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a key interaction for potent inhibition. This realization spurred a wave of research focused on elaborating the indazole core with various substituents to achieve both high potency and selectivity.
The Pioneers: Axitinib and Pazopanib
The clinical and commercial success of indazole-based kinase inhibitors is best exemplified by two pioneering drugs: axitinib and pazopanib.
-
Axitinib (Inlyta®): Developed by Pfizer, axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[3][4][5] Its development was a landmark in structure-based drug design.[6] Axitinib's indazole core anchors the molecule in the ATP-binding pocket, while the N-methylbenzamide and vinylpyridine moieties extend into adjacent hydrophobic regions, contributing to its high affinity and selectivity.[6] Approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma (RCC), axitinib demonstrated the therapeutic potential of targeting angiogenesis through potent VEGFR inhibition.[3][7]
-
Pazopanib (Votrient®): Developed by GlaxoSmithKline, pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[1][8][9][10] Its indazole core is substituted with a pyrimidine ring, which contributes to its unique kinase inhibition profile.[1] Pazopanib gained FDA approval in 2009 for advanced RCC and later for soft tissue sarcoma, showcasing the broader applicability of the indazole scaffold against a range of oncogenic kinases.[1][8]
The development of these two drugs not only provided new treatment options for patients but also validated the indazole scaffold as a premier platform for kinase inhibitor design, paving the way for a new generation of targeted therapies.
Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors
The remarkable success of indazole-based kinase inhibitors can be attributed to the well-defined and tunable structure-activity relationships of this scaffold. Medicinal chemists have systematically explored substitutions at various positions of the indazole ring to optimize potency, selectivity, and pharmacokinetic properties.
Key SAR Insights:
-
The Indazole Core as a Hinge Binder: The N1 and N2 atoms of the pyrazole ring are critical for forming hydrogen bonds with the kinase hinge region. The choice of substitution at N1 or N2 can influence the tautomeric form and the overall conformation of the inhibitor, thereby affecting its binding affinity and selectivity.
-
Substitution at the 3-Position: This position is often a key determinant of kinase selectivity. Bulky and hydrophobic groups at C3 can be directed towards the hydrophobic pocket adjacent to the ATP-binding site. For example, the vinylpyridine group in axitinib occupies this pocket.
-
Substitution at the 5- and 6-Positions: These positions are frequently utilized to introduce solubilizing groups or moieties that can form additional interactions with the solvent-exposed region of the kinase. The sulfonamide group in pazopanib is a prime example of a substituent at this position that enhances its pharmacological profile.
The following diagram illustrates the general pharmacophore model for indazole-based kinase inhibitors:
Caption: General pharmacophore model for indazole-based kinase inhibitors.
Comparative Inhibitory Activity
The potency of indazole-based inhibitors varies significantly depending on the specific kinase target and the substitution pattern on the indazole ring. The following table provides a comparative overview of the IC50 values for axitinib and pazopanib against key kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 84 | |
| c-Kit | 74 |
Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.[11]
This data highlights the potent and relatively selective VEGFR inhibition of axitinib compared to the broader multi-kinase inhibition profile of pazopanib.
Synthetic Strategies for the Indazole Core
The synthetic accessibility of the indazole scaffold has been a major driver of its widespread use in medicinal chemistry. Numerous methods have been developed for the construction of the indazole ring system, allowing for the introduction of diverse substituents.
A common and versatile approach is the Davis-Beirut reaction , which involves the cyclization of an ortho-acylphenylhydrazine. This method and others are depicted in the workflow below:
Caption: General synthetic workflow for indazole-based kinase inhibitors.
Representative Synthetic Protocol: Synthesis of a 3-Aminoindazole Intermediate
This protocol outlines a general procedure for the synthesis of a 3-aminoindazole intermediate from an o-fluorobenzonitrile, a common starting material for many indazole-based kinase inhibitors.
Materials:
-
2-Fluorobenzonitrile derivative
-
Hydrazine hydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-fluorobenzonitrile derivative (1.0 eq) in anhydrous DMF.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product under vacuum. If necessary, purify the product further by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity of the 3-aminoindazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The biological evaluation of novel indazole-based compounds is crucial to determine their potency and selectivity as kinase inhibitors. A standard method for this is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
The following diagram illustrates the general workflow of an in vitro kinase assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Representative Protocol: ADP-Glo™ Kinase Assay
This protocol describes a common luminescence-based kinase assay, the ADP-Glo™ assay (Promega), which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in an appropriate buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%). Prepare working solutions of the kinase, substrate, and ATP in kinase reaction buffer.
-
Assay Plate Setup: Add the test inhibitor dilutions to the wells of the 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).
-
Kinase Reaction: Add the kinase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[12][13][14][15][16]
Future Directions and Conclusion
The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Current research is focused on several key areas:
-
Improving Selectivity: Designing inhibitors that target specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing next-generation indazole-based inhibitors that are active against kinases with acquired resistance mutations.
-
Exploring New Targets: Expanding the application of the indazole scaffold to other kinase families and therapeutic areas beyond oncology.
-
Novel Drug Modalities: Incorporating the indazole motif into proteolysis-targeting chimeras (PROTACs) and other novel therapeutic platforms.
References
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.).
- What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse.
- Structure‐Based Design and Characterization of Axitinib | Request PDF. (n.d.). ResearchGate.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). PubMed.
- Axitinib - Wikipedia. (n.d.).
- Pathways for the synthesis of indazole derivatives. (n.d.). ResearchGate.
- Axitinib: from preclinical development to future clinical perspectives in renal cell carcinoma. (2015). Taylor & Francis Online.
- The patent landscape of Axitinib. (2025). Patsnap Synapse.
- How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? | R Discovery. (n.d.). R Discovery.
- Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. (2017). Dove Press.
- pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- In vitro kinase assay. (2024). Protocols.io.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). MDPI.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Institutes of Health.
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
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Methodological & Application
Application Note: A Scalable and Reproducible Protocol for the Large-Scale Synthesis of 6-Bromo-1H-indazole
Introduction
6-Bromo-1H-indazole is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure and the presence of a bromine atom at the 6-position provide a versatile scaffold for the synthesis of a multitude of biologically active molecules.[1][2] Notably, it is a key intermediate in the development of kinase inhibitors for targeted cancer therapies, underscoring the critical need for efficient and scalable production methods.[1][3][4][5] This application note presents a detailed, robust, and scalable protocol for the synthesis of 6-Bromo-1H-indazole, designed to be reproducible for industrial applications. The described methodology is centered on the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization.[1]
Synthetic Strategy: The "Why" Behind the Chosen Path
The selected synthetic route, commencing from 4-bromo-2-methylaniline, is favored for large-scale production due to several key advantages:
-
Commercially Available Starting Material: 4-bromo-2-methylaniline is a readily available and cost-effective starting material, which is a crucial consideration for industrial-scale synthesis.
-
Robust and Well-Established Chemistry: The diazotization of anilines is a fundamental and well-understood transformation in organic chemistry, lending itself to predictable outcomes and scalability.[6][7] The subsequent intramolecular cyclization to form the indazole core is an efficient ring-closing strategy.
-
Avoidance of Harsh or Unstable Reagents: While other methods for indazole synthesis exist, they can sometimes involve harsh conditions or the use of unstable reagents like hydrazine at high temperatures.[8][9][10] This protocol utilizes isoamyl nitrite as the diazotizing agent, which is a milder and more manageable reagent for large-scale operations.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for 6-Bromo-1H-indazole.
Quantitative Data Summary
The following table outlines the key quantitative parameters for the large-scale synthesis of 6-Bromo-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [1] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide | [1] |
| Solvent | Chloroform, Heptane | [1] |
| Reaction Temperature | Reflux at 68°C | [1] |
| Reaction Time | 20 hours | [1] |
| Purity Assessment | NMR, Mass Spectrometry, and HPLC | [1] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.
Step 1: Acetylation of 4-bromo-2-methylaniline
This initial step serves to protect the amine group and facilitate the subsequent diazotization and cyclization reactions.
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).[1]
-
Cool the resulting solution in an ice bath.
-
Slowly add acetic anhydride (0.109 L) to the cooled solution, ensuring the internal temperature is maintained below 40°C.[1] The acetylation is an exothermic reaction, and careful temperature control is crucial to prevent side reactions.
Step 2: Diazotization and Cyclization
This is the core transformation where the indazole ring system is formed.
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by the dropwise addition of isoamyl nitrite (0.147 L).[1] Potassium acetate acts as a base to facilitate the reaction.
-
Heat the mixture to reflux at approximately 68°C and maintain this temperature for 20 hours.[1] The prolonged reflux is necessary to ensure complete cyclization.
-
After the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS), cool the mixture to 25°C.[1]
Step 3: Work-up and Hydrolysis
This stage involves the removal of the acetyl protecting group and initial purification.
-
Remove the volatile components, primarily chloroform, from the reaction mixture under reduced pressure.[1]
-
To the resulting residue, add water and perform an azeotropic distillation to remove any remaining organic solvents.[1]
-
Add concentrated hydrochloric acid (a total of 500 mL) in portions and heat the mixture to 50-55°C.[1] This acidic hydrolysis step removes the N-acetyl group.
Step 4: Isolation and Purification
The final step focuses on isolating and purifying the target compound.
-
Cool the acidic mixture to 20°C.[1]
-
Carefully adjust the pH of the mixture to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide.[1] This deprotonates the indazole, making it less soluble in the aqueous layer.
-
Evaporate the solvent from the resulting mixture.[1]
-
The resulting solid is then slurried with heptane, which helps to remove non-polar impurities.[1]
-
Filter the solid, wash with a small amount of cold heptane, and dry under vacuum to yield 6-Bromo-1H-indazole as the final product.[1]
Workflow Visualization
The following diagram illustrates the sequential steps of the experimental workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several factors:
-
In-process Controls: Each step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding to the next stage.
-
Clear Visual Cues: The precipitation of the product upon basification provides a clear visual indication of successful synthesis.
-
Standard Purification Techniques: The final purification relies on a simple slurry and filtration, which are easily scalable and reproducible methods. The purity of the final product should be confirmed by NMR, Mass Spectrometry, and HPLC to ensure it meets the required specifications.[1]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 6-Bromo-1H-indazole. By detailing the rationale behind the synthetic strategy and providing a clear, step-by-step procedure, this guide is intended to empower researchers, scientists, and drug development professionals in the efficient and reproducible production of this critical pharmaceutical intermediate.
References
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- BenchChem. (2025). Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide.
- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- RSC Publishing. (2021).
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents approved for oncology, anti-emesis, and inflammation.[1][2] The strategic functionalization of the indazole ring is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds with exceptional precision and functional group tolerance.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling with 6-bromo-1H-indazole, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in drug discovery and chemical development.
The Indazole Core: A Privileged Scaffold in Drug Discovery
Indazole and its derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[4] This versatility stems from the bicyclic aromatic system containing two nitrogen atoms, which can participate in various non-covalent interactions within protein binding pockets. Consequently, indazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[5][6] The synthesis of diverse indazole libraries is therefore a critical endeavor in the quest for novel therapeutics.
The Suzuki-Miyaura Reaction: A Powerful C-C Bond Forming Tool
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and related structures.[7] The reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Its widespread adoption is due to its mild reaction conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids and their derivatives.[3]
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (6-bromo-1H-indazole) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole with various boronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Aryl and Heteroaryl Boronic Acids
This protocol is a reliable starting point for the coupling of 6-bromo-1H-indazole with a range of aryl and heteroaryl boronic acids.[8][9]
Materials:
-
6-Bromo-1H-indazole
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and potassium carbonate (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).
-
Add the degassed solvent (DME or dioxane/water mixture) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[10]
Materials:
-
6-Bromo-1H-indazole
-
Aryl or Heteroaryl Boronic Acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane/Ethanol/Water mixture (e.g., 7:2:1 v/v/v)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 6-bromo-1H-indazole (1.0 eq.), the boronic acid (1.5 eq.), cesium carbonate (2-3 eq.), and Pd(PPh₃)₄ (3-5 mol%).
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Suzuki-Miyaura Couplings with Bromoindazoles
The following table summarizes various reported conditions for the Suzuki-Miyaura cross-coupling of bromoindazoles, providing a valuable reference for reaction optimization.
| Bromoindazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | High | [8] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 92 | [11] |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 4-Methylphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 94 | [3] |
| 6-Bromoimidazo[1,2-a]pyridine | p-Thiomethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/EtOH | 150 (MW) | 0.25 | 95 | |
| 7-Bromo-4-sulfonamido-1H-indazole | Aryl boronic acids | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 2 | 72-80 | [12][13] |
| 3-Bromo-1H-indazole (unprotected) | Various aryl boronic acids | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 75-92 | [10] |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a pre-catalyst can be beneficial. For nitrogen-containing heterocycles like indazole, which can act as ligands and inhibit the catalyst, specialized ligands such as SPhos or XPhos may be required.[4]
-
Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure thorough degassing of the solvent and reaction mixture.
-
Base Incompatibility: The choice of base is crucial. For unprotected NH-indazoles, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than K₂CO₃.
-
Low Reaction Temperature: If the reaction is sluggish, consider increasing the temperature or switching to microwave heating.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This is a common side reaction, often exacerbated by the presence of oxygen. Rigorous degassing is the primary solution. Using a slight excess of the boronic acid can also help drive the desired cross-coupling.[14]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid can occur, especially with heteroaryl boronic acids. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[15][16]
-
-
Difficult Purification:
-
Co-elution of Product and Byproducts: If the desired product co-elutes with the homocoupled byproduct, optimizing the chromatographic conditions (e.g., trying different solvent systems) is necessary. Recrystallization can also be an effective purification technique.
-
The Role of N-Protection
The acidic N-H proton of the indazole ring can sometimes interfere with the catalytic cycle. While many Suzuki-Miyaura couplings of unprotected indazoles have been reported to proceed efficiently, in some cases, N-protection can lead to improved yields and cleaner reactions.[4] Common protecting groups include tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), or a simple alkyl group. The choice of protecting group will depend on the specific reaction conditions and the desired final product, as a subsequent deprotection step will be required.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 6-substituted-1H-indazoles, providing access to a vast chemical space for drug discovery and development. By understanding the reaction mechanism, utilizing robust protocols, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful transformation to create novel and potentially life-saving molecules. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of the Suzuki-Miyaura reaction in your research endeavors.
References
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- Jadhav, S. D., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25333-25345. [Link]
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- Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
- Santos, J. L., et al. (2018). Screening of different bases for Suzuki coupling.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6757-6767. [Link]
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- Koohgard, M., et al. (2023). Catalyst screening in Suzuki cross-coupling reactions.
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
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- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Reddy, P., et al. (2022). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Organic Process Research & Development, 26(3), 564-575.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. BenchChem.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- Iqbal, Z., et al. (2024).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12877-12885. [Link]
- Gloc, M., et al. (2018). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- Molander, G. A., & Ham, J. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 39(10), 718-727. [Link]
- de Souza, R. O., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 216-220.
- Kayan, C., et al. (2011). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.
- Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2955. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
- Barreira, S., et al. (2017). Recent Advances in Organotrifluoroborates Chemistry.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Liu, S.-Y., et al. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 80(1), 419-426. [Link]
- Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives
Introduction: Strategic C-N Bond Formation on a Privileged Scaffold
The indazole core is a cornerstone of medicinal chemistry, featuring prominently in a multitude of pharmacologically active agents, including kinase inhibitors and anti-tumor compounds.[1][2] The strategic functionalization of this scaffold is paramount for modulating biological activity and optimizing drug-like properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds.[3][4][5] Its broad substrate scope and high functional group tolerance have cemented its role in modern drug discovery.
This guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination to 6-Bromo-1H-indazole derivatives. We will delve into the mechanistic underpinnings, critical reaction parameters, and detailed, field-proven protocols. A key focus will be on navigating the challenges presented by the unprotected N-H group of the indazole ring, a common point of failure that can lead to catalyst deactivation or undesired side reactions if not properly addressed.[6][7] By understanding the causality behind methodological choices, researchers can reliably synthesize a diverse library of N-aryl-1H-indazol-6-amines, crucial intermediates for pharmaceutical development.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. The reaction fundamentally couples an aryl halide (6-Bromo-1H-indazole) with an amine in the presence of a palladium catalyst and a stoichiometric amount of base. Each component plays a critical, synergistic role in driving the reaction to completion.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, reacts with the aryl bromide. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[3][8] The efficiency of this step is often the rate-determining factor.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine (or the free amine in solution) to form a palladium-amido complex.[9]
-
Reductive Elimination: This final, bond-forming step involves the elimination of the desired N-aryl-1H-indazol-6-amine product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9] Bulky, electron-rich ligands are essential as they accelerate this step, preventing competing side reactions like beta-hydride elimination.[3]
Navigating the Challenges of 1H-Indazole Substrates
The presence of the acidic N-H proton on the indazole ring introduces specific challenges not present with simpler aryl halides.
-
Catalyst Inhibition: The indazole nitrogen atoms can act as ligands, potentially coordinating to the palladium center and inhibiting catalytic activity.[10]
-
Competing N-Arylation: While less common than C-arylation, the possibility of direct arylation at the N1 or N2 position exists, leading to complex product mixtures.
-
Base Stoichiometry: The base must be sufficient to deprotonate the coupling amine, but it can also deprotonate the indazole N-H. This can be beneficial, as the resulting indazolide anion may prevent certain undesirable side reactions, but it must be accounted for in the reaction stoichiometry.[6]
Modern catalyst systems, particularly those employing bulky biarylphosphine ligands, have proven remarkably effective at overcoming these hurdles. These ligands create a sterically hindered environment around the palladium center that favors the desired productive catalytic cycle over off-cycle inhibitory pathways.[7][11] For unprotected indazoles, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective.[7]
Optimization of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent. Optimization is often necessary for novel substrate combinations.[12][13][14]
| Parameter | Options & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃: Common, air-stable Pd(II) and Pd(0) precursors that form the active Pd(0) catalyst in situ.[8] Pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3): Air-stable complexes that contain the ligand and palladium in a defined ratio. They offer rapid, reliable activation and are often superior for challenging substrates.[15] |
| Ligand | Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, tBuBrettPhos): The gold standard for modern Buchwald-Hartwig aminations. Their steric bulk and electron-donating ability accelerate the crucial reductive elimination step and enhance catalyst stability.[3][10][11] Bidentate Ligands (e.g., BINAP, Xantphos): Earlier generation ligands, still effective for some applications but often require higher temperatures.[3][16] |
| Base | Alkoxides (NaOt-Bu, KOt-Bu): Strong bases that are highly effective but can be incompatible with base-sensitive functional groups like esters.[5][8] Amides (LiHMDS): A very strong, non-nucleophilic base. Particularly effective for unprotected N-H heterocycles like indazoles.[7][10] Carbonates/Phosphates (Cs₂CO₃, K₃PO₄): Weaker bases that are often used in large-scale synthesis due to lower cost and better functional group tolerance, but typically require higher reaction temperatures.[8][17] |
| Solvent | Aprotic, Non-polar Solvents (Toluene, Dioxane): The most common solvents. Their ability to dissolve the organometallic intermediates is key. Dioxane should be used with caution due to its potential to form peroxides.[5][17] Ethers (THF, 2-MeTHF): Often used, especially when LiHMDS is the base, as it is typically supplied as a THF solution.[7] |
Experimental Protocols
Safety Note: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst and some bases are sensitive to oxygen and moisture. All glassware should be oven- or flame-dried prior to use.
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Application Note: Mastering Regioselectivity in the N-alkylation of 6-Bromo-1H-indazole
Executive Summary
The 6-bromo-1H-indazole scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate in the synthesis of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3][4] The functionalization of this privileged structure via N-alkylation is a critical step in drug development, but it presents a significant challenge: controlling the regioselectivity. The indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a difficult-to-separate mixture of regioisomers.[5][6] Since the biological activity of the final compound is profoundly dependent on the position of the alkyl substituent, achieving high regioselectivity is not merely an academic exercise but a necessity for efficient and scalable synthesis.[7]
This guide provides a comprehensive overview of the principles governing N-alkylation regioselectivity and offers detailed, field-proven protocols for the selective synthesis of both N1- and N2-alkylated 6-bromo-1H-indazoles. We will delve into the mechanistic rationale behind experimental choices, enabling researchers to not only follow a protocol but to understand and troubleshoot the reaction.
The Mechanistic Dichotomy: N1 vs. N2 Alkylation
The outcome of the N-alkylation of 6-bromo-1H-indazole is a delicate balance between thermodynamic and kinetic control, heavily influenced by steric hindrance, electronic effects, and the interplay of reagents.[8][9]
-
The N1 Position (Thermodynamic Product): The 1H-indazole tautomer is generally the more thermodynamically stable form.[6][10] Consequently, the N1-alkylated product is often the thermodynamically favored isomer. Reactions that allow for equilibration, or conditions that strongly favor the formation of the most stable intermediate, will typically yield the N1 product.[8][11][12]
-
The N2 Position (Kinetic Product): The N2 position can be the site of initial, faster attack under certain conditions, leading to the kinetically favored product.[13] Specific strategies can be employed to exploit this reactivity or to make the N2 position electronically or sterically more accessible.
The following diagram illustrates the central choice in directing the alkylation.
Caption: Decision matrix for achieving N1 vs. N2 regioselectivity.
Protocol I: Selective N1-Alkylation via Thermodynamic Control
This protocol is optimized to achieve high regioselectivity for the N1-alkylated product. The combination of sodium hydride (NaH) as a strong, non-coordinating base and tetrahydrofuran (THF) as a non-polar, aprotic solvent is a well-established system for favoring N1-alkylation.[7][8][14]
Causality: The mechanism is thought to involve the formation of a sodium indazolide salt. In a solvent like THF, a "tight ion pair" may form where the sodium cation coordinates with the N2 nitrogen. This coordination sterically shields the N2 position, directing the incoming alkylating agent to the more accessible N1 position.[10]
Materials
| Reagent/Material | Grade | Notes |
| 6-Bromo-1H-indazole | >97% | Starting material |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent | Alkylating agent (1.1 - 1.2 eq) |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Strong base (1.2 eq) |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Reaction solvent |
| Saturated Aqueous NH₄Cl | ACS | Quenching agent |
| Ethyl Acetate | ACS | Extraction solvent |
| Brine | ACS | Washing agent |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS | Drying agent |
Step-by-Step Methodology
Caption: Experimental workflow for selective N1-alkylation.
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).
-
Dissolution: Add anhydrous THF (approx. 10-20 mL per gram of indazole). Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq). Caution: Hydrogen gas is evolved; ensure proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes to ensure complete deprotonation.[7]
-
Alkylation: Re-cool the mixture to 0 °C and slowly add the alkyl halide (1.1 eq) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated 6-bromo-1H-indazole.
Protocol II: Selective N2-Alkylation via Acid Catalysis
Achieving high selectivity for the N2-isomer often requires moving away from basic conditions towards methods that favor kinetic control or use specific activating agents. One of the most effective modern methods involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[13][15][16]
Causality: The proposed mechanism involves protonation of the trichloroacetimidate by the strong acid.[15] This activation facilitates a nucleophilic attack from the indazole. Quantum mechanical calculations suggest that while the 1H-tautomer is more stable, the transition state energy for attack from the N2-nitrogen of the 1H-tautomer is significantly lower than the pathway requiring tautomerization to the 2H-form followed by N1-attack. This energetic preference leads to high N2 selectivity.[15]
Materials
| Reagent/Material | Grade | Notes |
| 6-Bromo-1H-indazole | >97% | Starting material |
| Alkyl 2,2,2-trichloroacetimidate | Reagent | Alkylating agent (1.5 eq) |
| Trifluoromethanesulfonic acid (TfOH) | Reagent | Acid catalyst (10-20 mol%) |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Reaction solvent |
| Saturated Aqueous NaHCO₃ | ACS | Quenching agent |
| Ethyl Acetate or DCM | ACS | Extraction solvent |
| Brine | ACS | Washing agent |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS | Drying agent |
Step-by-Step Methodology
-
Setup: To a dry flask under an inert atmosphere, add 6-bromo-1H-indazole (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq).
-
Dissolution: Add anhydrous DCM (approx. 20 mL per gram of indazole).
-
Catalyst Addition: Cool the solution to 0 °C. Slowly add trifluoromethanesulfonic acid (0.1-0.2 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction & Work-up: Extract the mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the pure N2-alkylated 6-bromo-1H-indazole.
Data Summary & Characterization
The choice of conditions directly dictates the regiochemical outcome. The following table summarizes the expected results.
| Parameter | Protocol I (N1-Selective) | Protocol II (N2-Selective) |
| Control Type | Thermodynamic | Kinetic/Directed |
| Key Reagents | NaH, Alkyl Halide | TfOH, Alkyl Trichloroacetimidate |
| Solvent | THF | DCM |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical N1:N2 Ratio | >95 : 5 | <5 : >95 |
Characterization and Validation: Distinguishing between the N1 and N2 isomers is non-trivial and requires careful spectroscopic analysis. Nuclear Magnetic Resonance (NMR) is the definitive tool. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[8][10]
-
For the N1-isomer , a correlation is typically observed between the protons of the N-alkyl group's alpha-carbon (N-CH₂) and the C7a carbon of the indazole ring.
-
For the N2-isomer , the correlation will be between the N-CH₂ protons and the C3 carbon of the indazole ring.
This self-validating check is critical to confirm the regiochemical outcome of the synthesis.
Conclusion
The regioselective N-alkylation of 6-bromo-1H-indazole is a controllable process. By understanding the underlying mechanistic principles, researchers can confidently select the appropriate conditions to synthesize the desired N1 or N2 isomer with high fidelity. For thermodynamically controlled N1-alkylation, the NaH/THF system is robust and reliable. For kinetically controlled N2-alkylation, the use of acid catalysis with specific alkylating agents like trichloroacetimidates provides an excellent modern solution. These protocols serve as a foundational guide for chemists in drug discovery to efficiently access key structural motifs and accelerate the development of novel therapeutics.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Anonymous. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of 6-Bromo-1H-indazole-3-carbaldehyde. pharmchem.net. [Link]
- Anonymous. (2024). Development of a selective and scalable N1-indazole alkylation.
- Anonymous. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Anonymous. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Anonymous. (2024).
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
- Anonymous. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
- Anonymous. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- Anonymous. (2025). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromo-1H-indazole | Epigenetic Therapeutic Targets [epigenetic-targets.com]
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- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. research.ucc.ie [research.ucc.ie]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Application Notes and Protocols for Evaluating Indazole Derivative Cytotoxicity
Introduction: The Therapeutic Promise and Toxicological Challenges of Indazole Derivatives
Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These heterocyclic compounds have demonstrated significant potential as anti-cancer, anti-inflammatory, and anti-bacterial agents.[1][2] Notably, several FDA-approved anti-cancer drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting their clinical significance.[1] The therapeutic efficacy of many indazole derivatives lies in their ability to modulate key cellular processes, often by inhibiting protein kinases, which can halt the proliferation of cancer cells and induce cell death.[3][4]
However, the very bioactivity that makes these compounds promising therapeutics also necessitates a thorough evaluation of their cytotoxic effects.[5][6] Cytotoxicity, the quality of being toxic to cells, is a critical parameter in drug development.[5][7] Understanding the concentration at which a compound becomes toxic is essential for establishing a therapeutic window and ensuring patient safety.[8] Cell-based assays are indispensable tools for this purpose, providing a controlled in vitro environment to quantify a compound's impact on cell viability, proliferation, and the mechanisms of cell death.[9]
This comprehensive guide provides detailed protocols for a suite of robust cell-based assays to evaluate the cytotoxicity of novel indazole derivatives. We will delve into the principles and methodologies of three key assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-3/7 assay for quantifying apoptosis. By employing this multi-parametric approach, researchers can gain a nuanced understanding of a compound's cytotoxic profile.
I. Foundational Assay: Assessing Metabolic Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] The core principle of this assay lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan.[13] This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[10][13] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[12]
Causality Behind Experimental Choices:
-
Choice of Cell Line: The selection of a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is crucial for context-specific cytotoxicity data.
-
Seeding Density: Optimizing the initial cell seeding density is critical to ensure that cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting cytotoxic effects.
-
Serum-Free Media during Incubation: The use of serum-free media during the MTT incubation step is recommended to prevent interference from serum components with the formazan product.[13]
-
Solubilization Agent: A solubilizing agent, typically DMSO or an acidic isopropanol solution, is necessary to dissolve the water-insoluble formazan crystals before absorbance measurement.[12]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indazole derivatives stock solutions (in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[14]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[15] LDH is a stable cytosolic enzyme that is present in most eukaryotic cells.[16][17] When the plasma membrane is compromised due to necrosis or late-stage apoptosis, LDH is released into the cell culture medium.[16] The assay quantifies this extracellular LDH activity through a coupled enzymatic reaction that results in the formation of a colored product, typically formazan, which can be measured spectrophotometrically.[16][18]
Causality Behind Experimental Choices:
-
Supernatant Collection: This assay specifically measures extracellular LDH, so it is critical to carefully collect the cell culture supernatant without disturbing the adherent cells.
-
Controls: The inclusion of a "maximum LDH release" control (cells lysed with a detergent like Triton X-100) and a "spontaneous LDH release" control (untreated cells) is essential for accurate data normalization.
-
Kinetic Measurement: The enzymatic reaction is time-dependent. Therefore, it is important to follow the manufacturer's recommended incubation times for the reaction mixture.
Mechanism of the LDH Assay
Caption: Role of Caspase-3/7 in apoptosis and its detection.
Detailed Protocol: Caspase-3/7 Assay (Luminescent)
Materials:
-
Cells cultured and treated with indazole derivatives in white-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay Kit (or equivalent).
-
Luminometer.
Procedure:
-
Plate Equilibration:
-
Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
-
Reagent Addition:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
IV. Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
For both MTT and LDH assays, the raw absorbance data must be processed to determine the percentage of cell viability or cytotoxicity.
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the potency of a cytotoxic compound. [19]It is the concentration of a drug that is required to inhibit a biological process by 50%. [8][20]
-
Dose-Response Curve: Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentrations.
-
Non-linear Regression: Use a software package like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope). [20][21]3. IC50 Calculation: The software will calculate the IC50 value from the fitted curve. [21]
Data Summary Table
| Assay Type | Principle | Endpoint Measured | Typical Readout | Key Controls |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. [10][13] | Metabolic activity/Cell viability. [11][12] | Colorimetric (Absorbance at 570 nm). [13] | Vehicle, Untreated, Positive Control. |
| LDH Assay | Measurement of lactate dehydrogenase released from cells with compromised membranes. [15] | Cell membrane integrity/Necrosis. [16] | Colorimetric (Absorbance at 490 nm). [16] | Spontaneous Release, Maximum Release. |
| Caspase-3/7 Assay | Cleavage of a specific substrate by active caspase-3 and -7. [22][23] | Apoptosis induction. [24][25] | Luminescence or Fluorescence. [22][23] | Untreated, Positive Control (e.g., Staurosporine). |
V. Conclusion and Forward Look
The suite of assays detailed in this guide provides a robust framework for the initial cytotoxic evaluation of novel indazole derivatives. By integrating data on metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can build a comprehensive profile of a compound's effect on cancer cells. This multi-faceted approach is critical for identifying promising therapeutic candidates and understanding their mechanisms of action, ultimately paving the way for further preclinical development.
VI. References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
In vitro cell-based assays to test drugs. Applied Chemical Engineering. [Link]
-
The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
-
Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]
-
The Importance of IC50 Determination. Visikol. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. National Institutes of Health. [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Indazole Derivatives as Anticancer Agents. Scribd. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]
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- 4. scribd.com [scribd.com]
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- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
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- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Zellbasierte Assays [sigmaaldrich.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
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- 24. stemcell.com [stemcell.com]
- 25. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Purification of Crude 6-Bromo-5-ethoxy-1H-indazole by Chromatography: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive methodology for the purification of crude 6-Bromo-5-ethoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications in drug development, this document outlines a robust, two-stage chromatographic strategy. An initial, high-capacity purification is achieved using flash column chromatography, followed by a high-resolution polishing step with preparative high-performance liquid chromatography (HPLC). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring adaptability and reproducibility for researchers and scientists.
Introduction: The Rationale for Rigorous Purification
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] The indazole scaffold is a cornerstone in the development of therapeutics ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases. The synthetic route to this compound, likely proceeding through the diazotization and cyclization of a substituted aniline precursor, can introduce a variety of impurities.[2] These may include unreacted starting materials, regioisomers, over-brominated byproducts, and residual solvents.
The presence of such impurities can have profound consequences in a drug development context, potentially leading to misleading biological data, altered pharmacokinetic profiles, and unforeseen toxicity. Therefore, the development of a robust and efficient purification strategy is not merely a matter of chemical refinement but a foundational step in ensuring the integrity of subsequent research and development. This guide presents a systematic approach to the purification of this compound, leveraging the complementary strengths of flash chromatography and preparative HPLC.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of the target compound and the nature of potential impurities is paramount for the rational design of a purification protocol.
Physicochemical Properties of this compound:
| Property | Predicted/Inferred Value | Significance for Purification |
| Molecular Formula | C₉H₉BrN₂O | - |
| Molecular Weight | 241.09 g/mol | - |
| Polarity | Moderate | Influences choice of stationary and mobile phases. |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethyl acetate, methanol, acetonitrile); limited solubility in non-polar solvents (e.g., hexanes) and water.[3] | Dictates solvent selection for sample preparation and chromatography. |
| pKa | ~12.46 (predicted) | The weakly acidic nature of the N-H proton can influence interactions with the stationary phase. |
Anticipated Impurity Profile:
Based on a likely synthetic pathway analogous to that of 6-Bromo-1H-indazole[2], the crude product may contain:
-
Unreacted Starting Materials: Such as the corresponding 4-bromo-5-ethoxy-2-methylaniline.
-
Regioisomers: Formation of other positional isomers of the bromo- and ethoxy- groups on the indazole core.
-
Over-brominated Species: Di- or tri-brominated indazole derivatives.
-
De-alkylation Products: 6-Bromo-5-hydroxy-1H-indazole.
-
Residual Solvents and Reagents: From the reaction and work-up steps.
The structural similarity of many of these impurities to the target compound necessitates a high-resolution purification technique.
Purification Strategy: A Two-Step Chromatographic Approach
Our strategy employs a two-tiered approach to efficiently handle both the bulk of the crude material and the fine separation of closely related impurities.
Caption: A two-step chromatographic purification workflow.
Experimental Protocols
Part 1: Bulk Purification by Flash Column Chromatography
Flash chromatography is an ideal first-pass purification technique due to its high sample capacity and speed.[4] The choice of a normal-phase silica gel column is predicated on the moderate polarity of the target molecule. A gradient elution with a hexane/ethyl acetate mobile phase is employed to effectively separate the target compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Protocol:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with varying ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize the spots under UV light (254 nm).
-
The optimal mobile phase for flash chromatography should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound. For substituted indazoles, a starting point of 2:1 hexanes/ethyl acetate is often effective.[4]
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Typical Flash Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| 0-10 min: 10% Ethyl Acetate | |
| 10-40 min: 10% to 40% Ethyl Acetate | |
| 40-50 min: 40% Ethyl Acetate | |
| Flow Rate | Adjusted to ~2 inches/minute solvent front descent |
| Detection | UV visualization of TLC plates at 254 nm |
-
Post-Chromatography Processing:
-
Combine the fractions containing the pure product as determined by TLC.
-
Concentrate the combined fractions using a rotary evaporator to yield the enriched this compound.
-
Part 2: High-Resolution Polishing by Preparative HPLC
For applications demanding the highest purity, such as in late-stage drug development, a final polishing step using preparative HPLC is recommended.[5] A reversed-phase C18 column is chosen to provide an orthogonal separation mechanism to the normal-phase flash chromatography, enhancing the removal of any remaining impurities.
Materials:
-
Enriched this compound from flash chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shaping)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Protocol:
-
Analytical HPLC Method Development:
-
Dissolve a small amount of the enriched product in the initial mobile phase.
-
Develop a gradient method on an analytical C18 column to achieve baseline separation of the target peak from any remaining impurities. A common mobile phase system is water and acetonitrile, with 0.1% formic acid added to both to improve peak shape.
-
-
Scale-Up to Preparative HPLC:
-
Based on the optimized analytical method, scale up the injection volume and flow rate for the preparative C18 column.
-
Dissolve the enriched product in the initial mobile phase at a concentration that avoids precipitation on the column.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the equilibrated preparative HPLC column.
-
Run the gradient method and collect fractions corresponding to the main product peak.
-
Typical Preparative HPLC Parameters:
| Parameter | Value |
| Stationary Phase | C18 silica gel, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B |
| 5-25 min: 20% to 95% B | |
| 25-30 min: 95% B | |
| 30.1-35 min: 20% B | |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column) |
| Detection | UV at 254 nm and 280 nm |
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final, highly pure this compound.
-
Purity Assessment and Characterization
The purity of the final product should be rigorously assessed using orthogonal analytical techniques.
-
Analytical HPLC: Purity should be determined by peak area percentage, ideally on a high-resolution column with a different selectivity than the preparative column.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure and identify any residual impurities.
-
Mass Spectrometry: To confirm the molecular weight of the purified compound.
Caption: A workflow for the validation of product purity.
Conclusion
The two-step chromatographic purification strategy detailed in this application note provides a robust and scalable method for obtaining high-purity this compound. By understanding the underlying chemical principles and the nature of potential impurities, researchers can confidently implement and adapt these protocols to ensure the quality and reliability of this critical building block in their drug discovery and development endeavors.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- ResearchGate. (n.d.). Fluorescence emission spectra substituted 2H‐indazoles in different....
Sources
Application Notes and Protocols for the Recrystallization of Substituted Indazoles
Introduction: The Critical Role of Purity in Substituted Indazole Scaffolds
Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties, make them highly valuable in drug discovery and development.[1] The biological efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Therefore, the robust and efficient purification of substituted indazole intermediates is a critical step in the synthesis of these vital medicines.[4]
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, including substituted indazoles.[4][5] This method leverages the principles of differential solubility to effectively remove impurities, yielding a highly pure crystalline product.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and troubleshooting of recrystallization techniques for substituted indazoles.
Theoretical Principles of Recrystallization
Recrystallization is predicated on the difference in solubility of the desired compound and its impurities in a selected solvent or solvent system. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[4][6] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble even at high temperatures, allowing for their removal via hot filtration.[6]
The process generally involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration step is performed.
-
Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of crystals of the purified compound as its solubility decreases.
-
Isolation: Collecting the purified crystals by filtration.
-
Drying: Removing any residual solvent from the crystals.
The careful selection of the solvent system is paramount to the success of the recrystallization process.
Solvent Selection for Substituted Indazoles
The choice of solvent is dictated by the polarity and substitution pattern of the indazole derivative. A general rule of thumb is "like dissolves like"; polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[6]
Single-Solvent Systems: For many substituted indazoles, a single solvent can provide the desired solubility profile. Common choices include:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are versatile solvents for a range of indazole derivatives.[7][8]
-
Esters (Ethyl Acetate): Often a good choice for moderately polar compounds.
-
Ketones (Acetone): Can be effective but may react with certain functional groups.
-
Aromatic Hydrocarbons (Toluene): Suitable for less polar indazole derivatives.[7]
-
Ethers (Tetrahydrofuran, Dioxane): Useful for a variety of compounds.[9]
-
Water: Can be used for highly polar or salt forms of indazoles.
Mixed-Solvent Systems (Binary Systems): When a single solvent does not provide the ideal solubility characteristics, a mixed-solvent system is employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.[10][11] The impure solid is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Common mixed-solvent systems for substituted indazoles include:
-
Acetone/Water[9]
-
Methanol/Water[12]
-
Tetrahydrofuran/Water[9]
-
n-Hexane/Ethyl Acetate[12]
-
Dichloromethane/Cyclohexane[12]
The following table provides a starting point for solvent selection based on the general nature of the substituent on the indazole ring.
| Substituent Type on Indazole Ring | General Polarity | Recommended Solvent Systems (Starting Point) |
| Alkyl, Aryl | Non-polar to moderately polar | Toluene, Hexane/Ethyl Acetate, Dichloromethane/Hexane |
| Nitro, Halogen | Moderately polar | Ethanol, Ethyl Acetate, Acetone/Water |
| Amino, Hydroxyl, Carboxylic Acid | Polar | Ethanol/Water, Methanol/Water, Isopropanol/Water |
| Ester, Amide | Moderately to highly polar | Ethyl Acetate, Acetone, Ethanol |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Substituted Indazole
This protocol provides a general procedure for the recrystallization of a substituted indazole from a single solvent.
Materials:
-
Crude substituted indazole
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude indazole in various solvents at room and elevated temperatures to identify a suitable solvent.
-
Dissolution: Place the crude substituted indazole (e.g., 1.0 g) in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., 5-10 mL) and heat the mixture to the boiling point of the solvent with gentle swirling.
-
Achieving Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of the solvent and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[13]
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass stirring rod at the surface of the solution or adding a seed crystal of the pure compound.[10][14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals to a constant weight, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent Recrystallization of a Substituted Indazole
This protocol is suitable when a single solvent is not effective.
Materials:
-
Crude substituted indazole
-
A "good" solvent and a miscible "poor" solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Solvent System Selection: Identify a solvent pair where the indazole is soluble in the "good" solvent and insoluble in the "poor" solvent. The two solvents must be miscible.
-
Dissolution: Dissolve the crude indazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with the cold "poor" solvent, and dry the crystals as described in Protocol 1.
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of substituted indazoles.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[15]- Scratch the inside of the flask with a glass rod or add a seed crystal.[14][15] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating out of solution too quickly.[14] | - Reheat the solution and add more of the "good" solvent to increase the solubility.[15]- Try a different solvent with a lower boiling point.[14] |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.[15]- Ensure the filtration apparatus is pre-heated.[14]- Cool the solution in an ice-salt bath for a longer period. |
| Colored Crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, potentially lowering the yield.[15] |
Characterization of Purified Substituted Indazoles
The purity of the recrystallized indazole should be confirmed using appropriate analytical techniques. These may include:
-
Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure and identity of the purified compound.[1][16]
Conclusion
Recrystallization is an indispensable technique for the purification of substituted indazoles in both research and industrial settings. A systematic approach to solvent selection, coupled with careful execution of the experimental protocol, will consistently yield high-purity crystalline material. By understanding the underlying principles and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful purification method, ensuring the quality of these critical pharmaceutical building blocks.
References
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
- Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystalliz
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
- Technical Support Center: Purification of Imidazole Deriv
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- (PDF)
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
- Recrystalliz
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
- Solvent Choice - Chemistry Teaching Labs - University of York.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Recrystalliz
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Recrystallization of Drugs: Significance on Pharmaceutical Processing - SciSpace.
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Analytical methods for purity assessment of 6-Bromo-1H-indazole (HPLC, NMR)
Application Note: High-Throughput Purity Assessment of 6-Bromo-1H-indazole
A Guide to Orthogonal HPCL and Quantitative NMR (qNMR) Methods for Pharmaceutical Intermediates
Abstract
6-Bromo-1H-indazole is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] The purity of this key intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).[4] This guide provides a comprehensive framework with detailed protocols for the purity assessment of 6-Bromo-1H-indazole using two orthogonal, robust analytical techniques: High-Performance Liquid Chromatography (HPLC) for impurity profiling and quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility.
Part 1: Impurity Profiling by Reversed-Phase HPLC
Scientific Rationale
High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone for assessing the purity of pharmaceutical intermediates.[5][6] Its efficacy lies in its high resolving power, which allows for the separation of the main compound from closely related structural analogues and impurities. For 6-Bromo-1H-indazole, a compound of moderate polarity, an RP-HPLC method utilizing a C18 stationary phase provides excellent retention and separation from both more polar starting materials and less polar byproducts, such as di-brominated species.[7][8]
The development of a "stability-indicating" HPLC method is paramount. This ensures that the method can resolve the parent compound from potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, light).[9] The protocol described herein is designed to serve as a robust starting point for such a validated method, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines.[10][11]
Potential Process-Related Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities.[7] For 6-Bromo-1H-indazole, commonly synthesized via diazotization of 4-bromo-2-methylaniline, potential impurities may include:
-
Starting Materials: Unreacted 4-bromo-2-methylaniline.[2]
-
Intermediates: Residual reaction intermediates from the cyclization process.
-
Byproducts: Regioisomers (e.g., 4-Bromo-1H-indazole) or products of over-bromination.[7]
-
Reagents: Trace amounts of reagents used in the synthesis.
-
Degradation Products: The compound may degrade if not stored under appropriate conditions.[7]
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be necessary depending on the specific impurity profile encountered.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress silanol activity and ensure good peak shape for the basic indazole moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. Formic acid maintains a consistent pH. |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved from the main peak.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | Aromatic compounds like 6-Bromo-1H-indazole exhibit strong absorbance at this wavelength.[8] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Experimental Protocol: HPLC Purity Determination
This protocol is designed to be self-validating through the inclusion of a rigorous System Suitability Test (SST).
1. Reagent and Sample Preparation: a. Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Filter through a 0.45 µm filter and degas before use. b. Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 6-Bromo-1H-indazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. c. Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 6-Bromo-1H-indazole sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2. System Suitability Test (SST): a. Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the diluent (blank) once to ensure no interfering peaks are present. c. Inject the Standard Solution five times consecutively. d. The system is deemed suitable for use if the following criteria are met.[5][10]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
3. Chromatographic Procedure: a. Following a successful SST, inject the Sample Solution in duplicate. b. Record the chromatograms and integrate all peaks detected.
4. Data Analysis and Purity Calculation: a. Calculate the purity of the 6-Bromo-1H-indazole sample using the area percentage method. b. Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of 6-Bromo-1H-indazole.
Part 2: Absolute Purity by Quantitative NMR (qNMR)
Scientific Rationale
While HPLC is excellent for detecting trace impurities, quantitative NMR (qNMR) stands as a powerful primary method for determining the absolute purity of a compound.[12][13][14] Unlike chromatography, which relies on a reference standard of the same compound, qNMR determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[15][16] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate and universal detector without the need for response factors.[15] This makes ¹H qNMR an invaluable orthogonal technique for validating HPLC purity results and for qualifying in-house reference standards.
¹H NMR Spectral Data for Structural Confirmation
First, a standard ¹H NMR spectrum is used to confirm the identity and structural integrity of 6-Bromo-1H-indazole.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.15 | s (singlet) | - |
| H-7 | ~7.85 | d (doublet) | ~1.5 Hz |
| H-5 | ~7.50 | d (doublet) | ~8.6 Hz |
| H-4 | ~7.30 | dd (doublet of doublets) | ~8.6, ~1.6 Hz |
| N-H | ~13.2 | br s (broad singlet) | - |
Note: Chemical shifts can vary slightly based on concentration and exact solvent conditions.
Experimental Protocol: qNMR Purity Determination
1. Rationale for Internal Standard Selection: An ideal internal standard must have high purity (certified), be non-reactive with the analyte, and possess proton signals that are sharp and well-resolved from any analyte signals.[15][16] Maleic acid is an excellent choice as its olefinic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from 6-Bromo-1H-indazole.
2. Sample Preparation (Critical Step): a. Use a high-precision analytical balance (readable to 0.01 mg). b. Accurately weigh ~15 mg of the 6-Bromo-1H-indazole sample directly into a clean, dry NMR tube. Record the exact mass (m_analyte). c. Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same NMR tube. Record the exact mass (m_std). d. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube. e. Cap the tube and gently vortex or sonicate until both the sample and the standard are completely dissolved.
3. Quantitative NMR Acquisition Parameters: To ensure accurate quantification, specific acquisition parameters are essential to allow for full relaxation of all protons between scans.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30° | A smaller flip angle reduces the time needed for full relaxation. |
| Relaxation Delay (D1) | 30-60 seconds | Crucial for quantitation. Must be at least 5 times the longest T₁ of any proton being integrated to ensure >99% relaxation. |
| Acquisition Time (AT) | 2-4 seconds | Sufficient to ensure high digital resolution. |
| Number of Scans (NS) | 16-64 | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated. |
4. Data Processing and Purity Calculation: a. Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). b. Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum. c. Integrate a well-resolved signal from the analyte (e.g., the H-3 singlet at ~8.15 ppm) and the chosen signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm). d. Calculate the purity using the following formula[13]:
qNMR Analysis Workflow
Caption: Workflow for qNMR absolute purity analysis of 6-Bromo-1H-indazole.
Conclusion
The purity assessment of 6-Bromo-1H-indazole requires a multi-faceted, orthogonal approach to ensure the highest confidence in material quality. The RP-HPLC method detailed here provides a high-resolution profile of impurities, essential for process control and quality assurance. Complementing this, the qNMR method offers a highly accurate, independent determination of absolute purity, serving as a primary analytical technique. By employing both methods, researchers and drug development professionals can establish a robust quality control system, ensuring that this critical intermediate meets the stringent specifications required for pharmaceutical development.
References
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- A Guide to Quantit
- HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Link
- Steps for HPLC Method Valid
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- What is qNMR (quantitative NMR) ?
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem. Link
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Link
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Link
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem. Link
- Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystalliz
- Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. Benchchem. Link
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem. Link
- Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem. Link
- 6-Bromo-1H-indazole, 95%,1gm. Biomall. Link
- 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis. Speransa. Link
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
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The Strategic Application of 6-Bromo-5-ethoxy-1H-indazole in Fragment-Based Drug Design: A Technical Guide
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole nucleus is a recurring and valuable scaffold in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] Its bicyclic structure, featuring a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically decorated with functional groups to modulate physicochemical properties and biological activity. This versatility has cemented the indazole core as a "privileged scaffold" in the design of therapeutics, particularly in the realm of kinase inhibitors where it can mimic the hinge-binding interactions of the native ATP ligand.[2][3]
Within the vast chemical space of indazole derivatives, 6-Bromo-5-ethoxy-1H-indazole emerges as a fragment of significant interest for Fragment-Based Drug Design (FBDD). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this fragment. We will delve into its chemical rationale, provide detailed protocols for its application in primary screening and hit validation, and outline a synthetic strategy.
Physicochemical Profile and Rationale for FBDD
This compound is an exemplary fragment that adheres to the principles of the "Rule of Three," a set of guidelines for selecting high-quality fragments for screening libraries.
| Property | Value (Predicted/Typical) | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 241.09 g/mol | < 300 Da | Ensures efficient exploration of chemical space and provides ample opportunity for synthetic elaboration. |
| cLogP | ~2.5 - 3.0 | ≤ 3 | Balances solubility and permeability, reducing the likelihood of non-specific binding. |
| Hydrogen Bond Donors | 1 (indazole N-H) | ≤ 3 | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 2 (indazole N, ethoxy O) | ≤ 3 | Offers additional points for directed interactions with the target protein. |
| Rotatable Bonds | 1 (ethoxy group) | ≤ 3 | Low conformational flexibility increases the probability of a favorable binding entropy. |
The strategic placement of the substituents on the indazole core is key to its utility:
-
Indazole N-H: Acts as a crucial hydrogen bond donor, frequently observed to interact with the hinge region of protein kinases.[4]
-
5-Ethoxy Group: This group provides a vector for synthetic elaboration. The oxygen atom can also act as a hydrogen bond acceptor. The ethyl group offers a subtle increase in lipophilicity compared to a methoxy group, which can be exploited in exploring hydrophobic pockets within a binding site.
-
6-Bromo Position: The bromine atom is a versatile synthetic handle. It can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries to build out from the initial fragment hit.[2] This process of "fragment growing" is a cornerstone of FBDD.
Synthetic Protocol: A Practical Approach
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 4-Ethoxy-2-methylaniline
-
Dissolve 4-ethoxy-2-methylaniline (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-ethoxy-6-methylaniline.
Step 2: Diazotization and Cyclization
-
Suspend the crude 2-bromo-4-ethoxy-6-methylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
Carefully neutralize the reaction mixture by the addition of a base (e.g., sodium hydroxide solution) until the pH is approximately 7-8, while maintaining a low temperature. The cyclization to the indazole should occur spontaneously.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in Fragment Screening: Protocols and Methodologies
The primary goal of screening this compound is to identify weak but specific binding to a protein target of interest. Biophysical methods are ideal for this purpose due to their sensitivity.
Workflow for Fragment-Based Drug Design
Caption: General workflow for a fragment-based drug design campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding of low-molecular-weight fragments.[7][8][9]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (CM5 or similar, suitable for amine coupling)
-
Target protein of interest (high purity, >95%)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
Serial dilutions of the fragment in running buffer (e.g., 1 µM to 500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
2. Experimental Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS.
-
Inject the target protein diluted in the immobilization buffer to achieve the desired immobilization level (typically 5,000-10,000 RU for fragment screening).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Binding Analysis:
-
Inject a series of concentrations of this compound over both the target and reference flow cells. Use a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.
-
Include buffer-only injections (with matched DMSO concentration) for double referencing.
-
Monitor the binding response (in Resonance Units, RU) in real-time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
-
Data Analysis:
-
Subtract the reference channel data and buffer injection data from the active channel sensorgrams.
-
For initial screening, a single high concentration (e.g., 200 µM) can be used to identify hits.
-
For confirmed hits, plot the steady-state response (Req) against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).
-
Protocol 2: Hit Validation by NMR Spectroscopy
NMR spectroscopy, particularly protein-observed 2D ¹H-¹⁵N HSQC experiments, can confirm direct binding and provide information on the binding site.[10]
1. Materials and Reagents:
-
High-field NMR spectrometer with a cryoprobe
-
¹⁵N-isotopically labeled target protein (0.1-0.3 mM in a suitable NMR buffer, e.g., 20 mM phosphate, 150 mM NaCl, pH 7.0)
-
99.9% D₂O
-
This compound stock solution (100 mM in d6-DMSO)
2. Experimental Procedure:
-
Sample Preparation:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone.
-
Prepare a second sample identical to the first, but with the addition of this compound to a final concentration of 100-500 µM (protein-to-fragment ratio typically 1:5 or 1:10). Ensure the final DMSO concentration is low and matched with the reference sample.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.
-
-
Data Analysis:
-
Overlay the reference spectrum and the spectrum with the fragment.
-
Chemical Shift Perturbations (CSPs): Binding of the fragment will cause changes in the chemical environment of nearby amino acid residues. This results in shifts of the corresponding peaks in the HSQC spectrum. Significant and concentration-dependent CSPs are strong evidence of binding.
-
By mapping the perturbed residues onto the protein's structure, the binding site can be identified.
-
Protocol 3: Structural Characterization by X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its binding mode through X-ray crystallography.[11] This provides invaluable structural information for the hit-to-lead optimization phase.
1. Crystal Soaking Procedure:
-
Crystal Growth: Grow crystals of the target protein to a suitable size (typically >50 µm) using standard vapor diffusion or batch crystallization methods.
-
Soaking Solution Preparation: Prepare a solution containing this compound at a concentration of 1-10 mM in a cryoprotectant-compatible buffer that is similar to the mother liquor of the crystals. The final DMSO concentration should be kept as low as possible (typically <10%) to avoid damaging the crystals.
-
Soaking: Carefully transfer a protein crystal into a drop of the soaking solution. The soaking time can range from minutes to several hours, depending on the crystal packing and porosity.
-
Cryo-cooling: After soaking, loop the crystal and flash-cool it in liquid nitrogen to prevent ice formation during data collection.
2. Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement, using the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. Unambiguous, well-defined electron density corresponding to the shape of this compound confirms binding and reveals its precise orientation and interactions within the binding pocket.
Conclusion and Future Directions
This compound represents a high-quality, synthetically tractable fragment for initiating a fragment-based drug discovery campaign. Its adherence to the "Rule of Three" and the strategic positioning of its functional groups provide an excellent starting point for identifying novel binders to a range of biological targets, particularly protein kinases. The protocols detailed in this guide offer a robust framework for researchers to screen, validate, and structurally characterize hits derived from this promising scaffold. Successful identification of a binding mode through X-ray crystallography will unlock the next stage of the FBDD cascade: the rational, structure-guided evolution of this simple fragment into a potent and selective lead compound.
References
- Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 184-188.
- Reich, S., et al. (2012). SPR-based fragment screening: advantages and applications. Drug Discovery Today: Technologies, 9(4), e261-e268.
- Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of molecular recognition, 24(6), 892-901.
- Bio-Rad Laboratories, Inc. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations.
- Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278.
- Engel, M., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 210-214.
- National Center for Biotechnology Information. (n.d.). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. PubMed Central.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & medicinal chemistry, 49, 116437.
- MySkinRecipes. (n.d.). 6-bromo-5-methoxy-1H-indazole.
- Central, P. M. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
- ResearchGate. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors.
- Charlton, M. H., et al. (2008). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & medicinal chemistry letters, 18(22), 5924-5928.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
- Reddy, T. R., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic letters, 17(15), 3838-3841.
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694.
- Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole.
- Apprretech. (n.d.). 6-bromo-4-ethoxy-1H-indazole.
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Synthesis of 3-substituted 1H-indazoles from bromo precursors
An Application Guide to the Synthesis of 3-Substituted 1H-Indazoles from Bromo Precursors
Introduction: The Versatility of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1] Its bioisosteric relationship with the indole nucleus makes it a cornerstone in drug design, offering unique electronic and hydrogen-bonding properties.[1][2] The functionalization of the indazole ring is therefore of paramount importance, and the C3 position is a primary target for modification to modulate pharmacological activity.
This guide focuses on the strategic synthesis of 3-substituted 1H-indazoles, leveraging the versatile 3-bromo-1H-indazole as a key starting material. We will explore state-of-the-art methodologies, primarily palladium-catalyzed cross-coupling reactions, that enable the efficient formation of carbon-carbon and carbon-nitrogen bonds at this position. As senior application scientists, our goal is not merely to present protocols, but to elucidate the underlying principles, justify experimental choices, and provide a robust framework for researchers in organic synthesis and drug development.
Core Challenge: Managing the Indazole N-H Proton
A critical consideration in the functionalization of 1H-indazoles is the presence of the acidic N-H proton. In the context of metal-catalyzed cross-coupling reactions, this proton can interfere by reacting with organometallic intermediates or strong bases, leading to catalyst deactivation and diminished yields. Chemists have developed two primary strategies to navigate this challenge:
-
Direct Coupling of Free (NH)-Indazoles: This approach is often preferred for its step-economy. Recent advancements have identified specific catalytic systems that are robust enough to tolerate the free N-H group, particularly under microwave-assisted conditions which can drive reactions to completion quickly.[3][4]
-
N-Protection Strategy: The most common approach involves temporarily "capping" the nitrogen with a protecting group, such as a tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP) group.[5][6] This renders the nitrogen unreactive, allowing the cross-coupling reaction to proceed smoothly. A subsequent deprotection step then reveals the desired N-H product.
The choice between these pathways depends on the specific substrate, the scale of the reaction, and the desired final product.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species (typically a boronic acid) and a halide.[7] It is the preeminent method for synthesizing 3-aryl and 3-vinyl indazoles.
Underlying Principle & Mechanism
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indazole.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 1: Microwave-Assisted Suzuki Coupling of Free (NH) 3-Bromoindazoles
This protocol leverages microwave irradiation to accelerate the reaction, often allowing for the successful coupling of unprotected indazoles in good to excellent yields.[3][4]
Step-by-Step Methodology:
-
To a microwave-safe vial, add 3-bromo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add the solvent mixture, typically a degassed mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 ratio, 0.1 M concentration).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 15-30 minutes), with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-1H-indazole.
| Component | Example | Role / Justification | Source |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/RuPhos | Pd(0) source for the catalytic cycle. RuPhos is a bulky electron-rich ligand that promotes efficient oxidative addition and reductive elimination. | [3] |
| Base | Cs₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation and neutralizes the HBr byproduct. Cesium and potassium bases are often more effective than sodium equivalents. | [3] |
| Solvent | Dioxane/EtOH/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. Dioxane solubilizes the organic components. | [3] |
| Heating | Microwave Irradiation | Rapid, uniform heating dramatically reduces reaction times and can improve yields by minimizing side reactions. | [4] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[8][9] It is the most direct route for synthesizing 3-alkynyl-1H-indazoles, which are valuable intermediates and pharmacophores.
Underlying Principle & Mechanism
This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the C-Br bond, while a copper(I) co-catalyst activates the alkyne C-H bond, facilitating the key C-C bond formation.[8][10]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is adapted from methodologies used for the synthesis of alkynylated indoles and indazoles.[11]
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1H-indazole (1.0 eq.).
-
Add the palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05-0.10 eq.), and the copper co-catalyst, copper(I) iodide (CuI, 0.10-0.20 eq.).
-
Dissolve the solids in an anhydrous solvent, such as a 2:1 mixture of triethylamine (Et₃N) and DMF. The triethylamine also serves as the base.
-
Add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Heat the reaction mixture (e.g., 70 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-1H-indazole.
| Component | Example | Role / Justification | Source |
| Pd Catalyst | PdCl₂(PPh₃)₂ | The Pd(II) precatalyst is reduced in situ to Pd(0), which enters the catalytic cycle. | [11] |
| Cu Co-catalyst | CuI | Forms the copper acetylide intermediate, which is crucial for the transmetalation step. | [11] |
| Base | Et₃N | Deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the HBr byproduct. | [11] |
| Solvent | DMF / Et₃N | A polar aprotic solvent that effectively solubilizes the reaction components. | [11] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides.[12][13] It is the premier method for accessing 3-amino-1H-indazoles, a class of compounds with significant biological relevance.
Underlying Principle & Mechanism
Similar to the Suzuki coupling, this reaction follows a catalytic cycle. The key distinction is the nature of the nucleophile. The reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the N-Pd complex) to generate the active amide nucleophile for reductive elimination. The choice of phosphine ligand is absolutely critical for success.[12][14]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol uses a modern, air-stable palladium precatalyst and a specialized ligand, which simplifies the experimental setup.[15][16]
Step-by-Step Methodology:
-
To an oven-dried vial, add the palladium precatalyst (e.g., XantPhos Pd G3, 0.02-0.05 eq.) and the strong base, sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Add 3-bromo-1H-indazole (1.0 eq., preferably N-protected) and cap the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) followed by the amine (1.2 eq.).
-
Heat the reaction mixture in a preheated oil bath (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography. If an N-protected indazole was used, a subsequent deprotection step is required.
| Component | Example | Role / Justification | Source |
| Pd Precatalyst | XantPhos Pd G3 | Air-stable precatalysts simplify handling. The XantPhos ligand has a large bite angle, which promotes the crucial reductive elimination step. | [15] |
| Ligand | XantPhos, tBuDavePhos | Bulky, electron-rich phosphine ligands are essential to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Ligand choice is paramount. | [14] |
| Base | NaOtBu | A strong, non-nucleophilic base required to generate the palladium amide complex. Must be handled under inert conditions. | [16] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and sensitive intermediates. | [15] |
Other Key Transformations: Cyanation
The introduction of a nitrile (-CN) group at the C3 position yields 1H-indazole-3-carbonitrile, an extremely valuable intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring.
Protocol 4: Palladium-Catalyzed Cyanation
Modern cyanation methods often use less acutely toxic cyanide sources than KCN or NaCN, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[17][18]
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine 3-bromo-1H-indazole (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand like dppf (0.04 eq.).
-
Add an anhydrous, degassed solvent such as DMF.
-
Heat the mixture (e.g., 120 °C) until the starting material is consumed.
-
Cool the reaction and carefully quench with an aqueous solution of sodium bicarbonate and ammonia to complex the excess zinc salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layers, dry, concentrate, and purify by column chromatography.
Conclusion
3-Bromo-1H-indazole stands as a robust and versatile platform for the synthesis of diverse libraries of 3-substituted indazoles. The mastery of modern palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—provides chemists with a powerful toolkit to forge C-C and C-N bonds with high efficiency and predictability. Understanding the core principles behind these transformations, from managing the N-H proton to selecting the optimal catalyst, ligand, and base, is crucial for success. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore the rich chemical space of the indazole scaffold for applications in drug discovery and materials science.
References
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- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
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- Akalay, D., et al. (2010). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Beilstein Journal of Organic Chemistry.
- Knight, D. W., et al. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules.
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- Guillaumet, G., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Tetrahedron.
- Ben-Yahia, A., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry.
- Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc.
- Lin, S., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bandar, J. S., et al. (2020). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Kaasik, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
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- Saha, A. (2020). Chapter 1: Copper-Catalyzed Cyanation of C-X and C-H Bonds. Shodhganga.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira reaction.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv Preprint.
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rault, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Organic Chemistry with Scotch. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
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- Gomaa, A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
- Stanetty, P., et al. (2012). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate.
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- Rzaigui, M., et al. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E.
- Sigman, M. S., et al. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry.
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Palladium-Catalyzed Synthesis of Indazole Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making indazole derivatives prominent in numerous therapeutic areas. From potent kinase inhibitors in oncology to anti-inflammatory and analgesic agents, the indazole core is a cornerstone of modern drug development.
The efficient and versatile synthesis of functionalized indazoles is therefore a critical endeavor for researchers in both academic and industrial settings. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and reliable toolkit. These methods offer unparalleled control over bond formation, excellent functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions.
This technical guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of indazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of these transformations, offers practical insights into reaction optimization, and provides detailed, field-proven experimental procedures.
Strategic Approaches to Palladium-Catalyzed Indazole Synthesis
The versatility of palladium catalysis allows for several distinct strategies to construct and functionalize the indazole core. This guide will focus on three of the most impactful approaches:
-
Intramolecular C-H Functionalization/Amination: A direct and atom-economical approach to form the indazole ring by creating a key C-N bond through the activation of an inert C-H bond.
-
Buchwald-Hartwig Amination: A robust and widely adopted cross-coupling reaction for the N-arylation of the indazole scaffold, enabling the introduction of diverse aryl and heteroaryl substituents.[1]
-
Suzuki-Miyaura Cross-Coupling: A powerful method for the C-C bond formation at various positions of the indazole ring, allowing for the introduction of aryl, vinyl, or alkyl groups.[2]
Each of these strategies offers unique advantages and is suited for different synthetic objectives. The following sections will delve into the specifics of each methodology, providing both the theoretical framework and practical guidance necessary for successful implementation in the laboratory.
Methodology 1: Intramolecular C-H Functionalization for Direct Indazole Synthesis
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[3] In the context of indazole synthesis, palladium-catalyzed intramolecular C-H amination of readily available precursors like hydrazones provides a powerful route to the core heterocyclic structure.[4][5]
Mechanistic Rationale
The catalytic cycle for the palladium(II)-catalyzed intramolecular C-H amination of a tosylhydrazone is depicted below. The reaction is initiated by the coordination of the nitrogen atom of the hydrazone to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, which involves the cleavage of a proximal C-H bond to form a six-membered palladacycle intermediate. Subsequent reductive elimination from this intermediate forges the crucial C-N bond, yielding the 3-substituted indazole product and a Pd(0) species. The catalytic cycle is completed by the re-oxidation of Pd(0) to the active Pd(II) state by an oxidant, such as Cu(OAc)₂.[4][6]
Caption: Figure 1. Catalytic cycle for Pd(II)-catalyzed intramolecular C-H amination.
Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole
This protocol is adapted from a procedure described for the synthesis of 3-aryl/alkylindazoles via a palladium-catalyzed C-H activation/intramolecular amination reaction.[4]
Materials:
-
Benzophenone tosylhydrazone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Silver trifluoroacetate (AgOCOCF₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add benzophenone tosylhydrazone (1.0 equiv), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1.0 equiv), and AgOCOCF₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 50 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-phenyl-1H-indazole.
Data Summary and Optimization Insights
| Catalyst System | Oxidant System | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Cu(OAc)₂ / AgOCOCF₃ | 50 | High | [4] |
| Pd(OAc)₂ | Cu(OAc)₂ | 80-100 | Moderate to High | [3][6] |
| PdCl₂(PPh₃)₂ | - | 120 | Moderate | [5] |
Key Considerations for Optimization:
-
Oxidant: The choice and stoichiometry of the oxidant are crucial for efficient catalyst turnover. While Cu(OAc)₂ is a common choice, the addition of a silver salt like AgOCOCF₃ can significantly enhance the reaction rate and yield.[4]
-
Solvent: Anhydrous, non-coordinating solvents are generally preferred to avoid interference with the catalytic cycle.
-
Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to undesired side reactions. The use of more active catalyst systems can often allow for milder reaction conditions.[4]
-
Substrate Scope: This method demonstrates good tolerance for various functional groups on the aryl rings of the hydrazone precursor.[4]
Methodology 2: Buchwald-Hartwig Amination for N-Arylation of Indazoles
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and general method for the formation of C-N bonds.[1] This reaction is particularly valuable for the N-arylation of indazoles, a key transformation in the synthesis of many biologically active molecules.[7][8]
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II)-aryl intermediate.
-
Amine Coordination and Deprotonation: The indazole substrate coordinates to the Pd(II) center. In the presence of a base, the indazole is deprotonated to form an indazolide anion, which then binds to the palladium.
-
Reductive Elimination: The aryl group and the indazolide ligand are eliminated from the palladium center in a concerted fashion, forming the desired N-arylindazole product and regenerating the active Pd(0) catalyst.
Caption: Figure 2. Catalytic cycle for the Buchwald-Hartwig N-arylation of indazole.
Experimental Protocol: Synthesis of 1-Phenyl-1H-indazole
This protocol is a generalized procedure based on established methods for the N-arylation of heterocycles.[7][9]
Materials:
-
1H-Indazole
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir a mixture of Pd(OAc)₂ (2 mol%) and dppf (2.4 mol%) in anhydrous toluene for 15-30 minutes. This pre-formation step can improve catalytic activity and reproducibility.
-
Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add 1H-indazole (1.2 equiv) and sodium tert-butoxide (1.4 equiv).
-
Addition of Reagents: Add the pre-formed catalyst solution, followed by iodobenzene (1.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture at 100-110 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary and Optimization Insights
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | 100-110 | [9] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | [8] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | [1] |
Key Considerations for Optimization:
-
Ligand Choice: The selection of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as dppf, Xantphos, and various biaryl phosphines are often highly effective.[1]
-
Base: The choice of base is crucial and can influence both the reaction rate and selectivity. Common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The strength and solubility of the base should be considered.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems employing specialized biaryl phosphine ligands are often necessary.[10]
-
Regioselectivity: For unsubstituted indazole, N-arylation typically occurs at the N1 position. However, the presence of substituents on the indazole ring can influence the regioselectivity.
Methodology 3: Suzuki-Miyaura Cross-Coupling for C-Functionalization of Indazoles
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds.[2] In the context of indazole synthesis, this reaction is invaluable for introducing aryl, heteroaryl, vinyl, and alkyl substituents at specific positions on the indazole core, typically at C3.[11][12]
Mechanistic Rationale
The Suzuki-Miyaura coupling also proceeds via a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a halo-indazole (e.g., 3-iodo-1H-indazole), forming a Pd(II)-indazolyl intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a Pd(II)-diorgano intermediate.
-
Reductive Elimination: The two organic groups on the palladium center are reductively eliminated to form the C-C coupled product and regenerate the Pd(0) catalyst.
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Experimental protocol for nitration of 6-bromo-1H-indazole
An Application Note and Protocol for the Regioselective Nitration of 6-Bromo-1H-Indazole
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that serves as a cornerstone in modern medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, most notably as potent kinase inhibitors in targeted cancer therapies.[1][2][3] The strategic functionalization of the indazole core allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.
This application note provides a detailed, field-proven protocol for the regioselective nitration of 6-bromo-1H-indazole to yield 6-bromo-4-nitro-1H-indazole. The introduction of a nitro group at the C-4 position is a critical transformation, serving as a versatile precursor for further synthetic modifications, such as reduction to an amine, which can then be used to build more complex molecular architectures.[1][4] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, critical safety procedures, and a step-by-step experimental workflow.
Reaction Mechanism and Regioselectivity
The nitration of 6-bromo-1H-indazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process is governed by the generation of a potent electrophile and the inherent electronic properties of the substituted indazole ring system.
1. Generation of the Electrophile: The reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), commonly known as "mixed acid." The sulfuric acid, being the stronger acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[5][6][7]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2. Regioselectivity: The position of electrophilic attack on the 6-bromo-1H-indazole ring is directed by the combined electronic effects of the fused pyrazole ring and the bromine substituent.
-
Indazole Ring: The indazole system itself is generally deactivated towards electrophilic attack compared to benzene. Under strongly acidic conditions, the pyrazole nitrogen atoms are protonated, further deactivating the ring system.
-
Bromo Group (C6): The bromine atom at the C-6 position is an electron-withdrawing group (deactivating) via the inductive effect but is also an ortho, para-director due to the resonance effect of its lone pairs.[8] This directs incoming electrophiles to the C-5 and C-7 positions.
-
Combined Effect: The interplay of these factors, along with the specific reaction conditions, favors the substitution at the C-4 position. While C-5 and C-7 are electronically activated by the bromine, the overall reactivity landscape of the protonated indazole species directs the nitronium ion to the C-4 position, leading to the formation of 6-bromo-4-nitro-1H-indazole as the major product.[9] The formation of the corresponding σ-complex (Wheland intermediate) at this position is the rate-determining step, which is followed by rapid deprotonation to restore aromaticity.[5][10]
Critical Safety Protocols
Nitration reactions are highly energetic and present significant safety hazards. Strict adherence to safety protocols is mandatory.[11][12]
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns upon contact.[11] All manipulations must be performed inside a certified chemical fume hood.
-
High Exothermicity: The reaction is highly exothermic.[13] Uncontrolled temperature can lead to a runaway reaction, rapid gas evolution (toxic NOx fumes), and potential explosion.[11][12] Maintain strict temperature control using an ice bath and slow, dropwise addition of reagents.
-
Toxicity: Nitrogen oxide gases (NOx), which have a characteristic brown color, may be produced, especially if the reaction overheats. These gases are highly toxic and can cause severe respiratory damage.[11] Ensure adequate ventilation at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield.[11]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[11] Have a suitable neutralizing agent (e.g., sodium bicarbonate) and a spill kit ready before starting the experiment.
-
Quenching: The quenching of the reaction mixture by pouring it onto ice must be done slowly and carefully behind a blast shield to manage the heat generated from the dilution of strong acids.
Detailed Experimental Protocol: Synthesis of 6-Bromo-4-nitro-1H-indazole
This protocol is adapted from established procedures for the regioselective nitration of 6-bromo-1H-indazole.[9]
Materials and Equipment:
-
Reagents: 6-Bromo-1H-indazole, Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Ice, Deionized Water, Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel for column chromatography.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, thermometer, separatory funnel, rotary evaporator, standard laboratory glassware, blast shield.
Reaction Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (e.g., 2.0 g, 10.15 mmol).
-
Acidification: Place the flask in an ice-water bath and cool the contents to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (20 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution until all the solid has dissolved.
-
Nitration: Maintain the temperature at 0-5 °C. Add concentrated nitric acid (e.g., 0.7 mL, ~1.1 eq) dropwise to the stirred solution over a period of 20-30 minutes. A slight exotherm may be observed; control the addition rate to keep the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Quenching): Prepare a beaker with a large amount of crushed ice (approx. 200 g). Behind a blast shield, carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Neutralization: Allow the ice to melt. Slowly add saturated sodium bicarbonate solution to the mixture to neutralize the excess acid until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-bromo-4-nitro-1H-indazole.[9]
Characterization of 6-Bromo-4-nitro-1H-indazole
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Yellow solid.
-
Molecular Formula: C₇H₄BrN₃O₂
-
Molecular Weight: 242.03 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): δ 14.10 (br s, 1H, NH), 8.71 (s, 1H), 8.36 (s, 1H), 8.15 (s, 1H).
-
Mass Spectrometry (ESI-MS): m/z 241.9 [M-H]⁻.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Charring/Dark Tar Formation | Reaction temperature too high, causing oxidative decomposition.[14] | Maintain strict temperature control at 0-5 °C. Ensure slow, dropwise addition of reagents. Consider using a more dilute acid mixture if charring persists. |
| Incomplete Reaction | Insufficient reaction time or nitrating agent. | Monitor the reaction by TLC. If starting material remains, allow the reaction to stir for a longer period at 0-5 °C. A small additional charge of nitric acid can be considered, but with extreme caution. |
| Low Yield | Product loss during work-up or inefficient extraction. Over-nitration to dinitro products. | Ensure complete neutralization before extraction. Perform multiple extractions with a suitable solvent. Avoid excessively high temperatures which can promote dinitration.[14] |
| Difficult Purification | Presence of regioisomers or other side products. | Optimize reaction conditions to improve regioselectivity. Employ careful column chromatography with a shallow eluent gradient for better separation. |
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 6-Bromo-1H-indazole |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Molar Ratio (Substrate:HNO₃) | ~1 : 1.1 |
| Solvent | Sulfuric Acid |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Expected Yield | 60-75% (Yields are variable and depend on precise conditions and purification efficiency) |
| Product | 6-Bromo-4-nitro-1H-indazole |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-bromo-4-nitro-1H-indazole.
References
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- El Brahmi, N., et al. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
- ResearchGate. (n.d.).
- Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- vpscience.org. (n.d.).
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
- Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
- BenchChem. (2025).
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- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- National Center for Biotechnology Information. (2024).
- PubChem. (n.d.). 3-bromo-6-nitro-1H-indazole.
- BenchChem. (2025).
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- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-nitro-1H-indazole.
- The Royal Society of Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Bangladesh Journals Online. (2025).
- BenchChem. (2025).
- Ridd, J. H., & de la Mare, P. B. D. (n.d.).
- Chemistry Steps. (n.d.).
- Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
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Mastering the Synthesis of Amino-Indazoles: A Senior Application Scientist's Guide to Nitro Group Reduction
Introduction: The Strategic Importance of Amino-Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] From oncology to inflammatory diseases, indazole-containing molecules have demonstrated significant therapeutic potential. A key gateway to unlocking the vast chemical space around this scaffold is the transformation of readily accessible nitro-indazoles into their corresponding amino derivatives. This seemingly simple reduction is a critical step that opens up a plethora of possibilities for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug screening and development.
This comprehensive guide provides an in-depth exploration of the most reliable and field-proven protocols for the reduction of nitro-indazole derivatives. We will delve into the mechanistic nuances of each method, offering detailed, step-by-step procedures and the critical insights needed to navigate potential challenges, ensuring reproducible and high-yielding syntheses for researchers, scientists, and drug development professionals.
Choosing Your Reduction Strategy: A Comparative Overview
The selection of an appropriate reduction method is paramount and depends on several factors, including the substrate's functional group tolerance, scalability, and the desired chemoselectivity. Below is a comparative summary of the most common protocols, which will be detailed further in this guide.
| Method | Key Advantages | Key Considerations | Typical Yields |
| Catalytic Hydrogenation (Pd/C) | High efficiency, clean reaction profile, often high yielding. | Requires specialized hydrogenation equipment; potential for over-reduction or dehalogenation.[3] | >90% |
| Tin(II) Chloride (SnCl₂) | Mild conditions, good functional group tolerance (ketones, esters). | Stoichiometric amounts of tin salts are required, leading to significant waste; workup can be tedious. | 85-95% |
| Iron (Fe) in Acidic Media | Cost-effective, robust, and tolerates a wide range of functional groups.[4] | Requires acidic conditions which may not be suitable for all substrates; workup involves removal of iron salts. | 75-95% |
| Iron (Fe) with Ammonium Chloride | Milder, neutral conditions compared to Fe/acid systems.[5][6] | Can be slower than acidic methods; requires careful temperature control to avoid exotherms. | 80-95% |
Protocol I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the method of choice for its efficiency and clean reaction profile.[7] The reaction proceeds via the adsorption of the nitro-indazole and hydrogen gas onto the palladium surface, followed by a stepwise reduction to the amine.
Mechanism of Action
The catalytic cycle involves the dissociative chemisorption of hydrogen on the palladium surface, generating active palladium hydride species. The nitro group of the indazole derivative coordinates to the catalyst surface and is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine. The porous carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation of nitro-indazoles.
Detailed Step-by-Step Protocol: Reduction of 6-Nitro-1H-indazole-3-carbaldehyde[10]
-
Reactor Setup: In a hydrogenation vessel, dissolve 6-nitro-1H-indazole-3-carbaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%) to the solution.
-
Inerting the System: Seal the vessel and purge with nitrogen gas, followed by evacuation. Repeat this cycle three times.
-
Hydrogenation: Introduce hydrogen gas (typically via a balloon for atmospheric pressure reactions or a pressurized cylinder for higher pressures) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol. Safety Note: The used Pd/C catalyst can be pyrophoric and should be kept wet.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-1H-indazole-3-carbaldehyde.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Critical Parameters and Field-Proven Insights
-
Solvent Choice: Protic solvents like ethanol and methanol generally accelerate the reaction rate.[3]
-
Catalyst Loading: While 5-10 mol% is standard, for more challenging substrates, a higher loading may be required.
-
Chemoselectivity: Be aware of other reducible functional groups. Halogenated indazoles may undergo dehalogenation. In such cases, using a sulfided platinum catalyst or alternative methods might be preferable.
-
Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air.[8] Ensure all operations are conducted in a well-ventilated fume hood, and all equipment is properly grounded. The Pd/C catalyst, especially after use, is pyrophoric and must be handled with care, typically kept wet with water or solvent.[3][8]
Protocol II: Reduction with Tin(II) Chloride (SnCl₂)
The use of stannous chloride is a classic and reliable method for the reduction of aromatic nitro compounds, offering mild reaction conditions and good tolerance for a variety of functional groups that might be sensitive to catalytic hydrogenation.[9]
Mechanism of Action
Tin(II) chloride acts as a single-electron donor in a stepwise reduction of the nitro group. The reaction is typically carried out in an alcoholic solvent, and the acidic conditions generated in situ facilitate the protonation of intermediates. The overall process involves the transfer of six electrons from three equivalents of Sn(II) to the nitro group, ultimately yielding the amine and tin(IV) species.
Experimental Workflow: SnCl₂ Reduction
Caption: Workflow for the reduction of nitro-indazoles using SnCl₂.
Detailed Step-by-Step Protocol: Reduction of 4-Nitroindazoles[12][13]
-
Reaction Setup: In a round-bottom flask, dissolve the 4-nitroindazole derivative (1.0 eq) in absolute ethanol (approximately 20 mL per gram of substrate).
-
Reagent Addition: Add anhydrous tin(II) chloride (5.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 60 °C and stir until the starting material has been consumed, as monitored by TLC.
-
Cooling and Quenching: Allow the solution to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography.
Critical Parameters and Field-Proven Insights
-
Anhydrous vs. Dihydrate: Both anhydrous SnCl₂ and its dihydrate (SnCl₂·2H₂O) are effective. The dihydrate is often more convenient to handle.
-
Work-up: The precipitation of tin salts during the basic workup can sometimes lead to emulsions or difficult filtrations. Diluting the reaction mixture with more solvent can help.
-
Side Reactions: In some cases, particularly with activated indazole systems, the use of alcoholic solvents with SnCl₂ can lead to the formation of alkoxy-substituted amino-indazoles as a side product.[10]
Protocol III: Reduction with Iron (Fe) Powder
Reduction using iron powder is a cost-effective, robust, and environmentally benign method that is well-suited for large-scale synthesis. It can be performed under acidic conditions (e.g., with HCl or acetic acid) or in a neutral medium with an additive like ammonium chloride.
Mechanism of Action
In the presence of an acid, iron is oxidized from Fe(0) to Fe(II), providing the electrons for the reduction of the nitro group. The reaction proceeds on the surface of the iron particles. The use of ammonium chloride provides a milder, near-neutral pH environment, where it is thought to act as a proton donor and prevent the formation of a passivating layer of iron oxides on the metal surface.[5]
Experimental Workflow: Iron Reduction
Caption: Workflow for the reduction of nitro-indazoles using iron.
Detailed Step-by-Step Protocol: Reduction of 6-Nitro-tetrahydro-benzo[g]indazoles with Fe/HCl[6]
-
Reaction Setup: Suspend the 6-nitro-tetrahydro-benzo[g]indazole derivative (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 5-10 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux and stir vigorously for 1 hour, or until the reaction is complete by TLC analysis.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues.
-
Work-up: Wash the Celite® pad with ethyl acetate. Partition the filtrate with a basic solution (e.g., 2M KOH) and extract the aqueous layer with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Detailed Step-by-Step Protocol: Reduction with Fe/NH₄Cl[7]
-
Reaction Setup: To a flask equipped with a mechanical stirrer, add methanol, the nitro-indazole (1.0 eq), and ammonium chloride (approx. 2.5 eq by weight to the substrate).
-
Reagent Addition: Add iron powder (approx. 2.5 eq by weight to the substrate) while stirring.
-
Heating: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Quenching and Filtration: Once complete, cool the reaction mixture and add water before distilling the methanol. This is a critical safety step to prevent a potential exotherm. [5] Filter the mixture through Celite®.
-
Extraction and Isolation: Extract the filtrate with an organic solvent like dichloromethane, wash the organic layer with water, dry, and concentrate to obtain the product.
Critical Parameters and Field-Proven Insights
-
Iron Powder Activation: The reactivity of the iron powder can vary. Using a finer grade of iron or pre-activating it with a small amount of acid can enhance the reaction rate.[11]
-
Exothermicity: These reactions can be exothermic, especially on a larger scale. Careful control of the addition rate of reagents and efficient cooling are important.
-
Work-up: The workup for iron-mediated reductions can be cumbersome due to the large amount of solid iron waste. Thorough washing of the filter cake is necessary to ensure good recovery of the product.
Conclusion: A Versatile Toolkit for Amino-Indazole Synthesis
The reduction of nitro-indazoles to their corresponding amines is a fundamental yet powerful transformation in the synthesis of novel therapeutics. This guide has detailed three of the most robust and widely used methods: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron. Each protocol offers a unique set of advantages and requires careful consideration of the specific substrate and desired outcome. By understanding the underlying mechanisms, adhering to the detailed protocols, and heeding the critical insights provided, researchers can confidently and efficiently access the valuable amino-indazole building blocks that are essential for advancing the frontiers of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem Technical Support.
- Chavan, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1856-1883.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Ex (Fe).
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- Cordova, M. C., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(23), 4236.
- Couto, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4887.
- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Ramadas, K., & Srinivasan, N. (1992). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages, 378.
- Kakiuchi, F. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.
- Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Abbassi, N., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(22).
- Thomas, S. P., & Procter, D. J. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(14), 5345-5353.
- Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by triethyl phosphite: A convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds. Journal of the Chemical Society (Resumed), 4831-4837.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5945-5955.
- Li, H., et al. (2013). Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. Chemistry – An Asian Journal, 8(7), 1592-1597.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem Technical Support.
- Terholsen, H., et al. (2023).
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Claramunt, R. M., et al. (2013). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. New Journal of Chemistry, 37(7), 2037-2046.
- Procter, D. J., et al. (2014). Selective nitro reduction in the synthesis of 'real-world' targets. Chemical Science, 5(10), 3840-3845.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. BenchChem Technical Support.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 6-Bromo-1H-Indazole Synthesis
Welcome to the technical support guide for the synthesis of 6-bromo-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals. 6-Bromo-1H-indazole is a vital heterocyclic building block in the development of numerous pharmacologically active molecules, including kinase inhibitors for oncology.[1] Achieving a high yield of this intermediate is critical for the efficiency and economic viability of multi-step synthetic campaigns.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its synthesis. We will focus on the prevalent and scalable route starting from an appropriate amino precursor, proceeding via a diazotization-Sandmeyer reaction sequence.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section covers essential knowledge for planning your synthesis.
Q1: What is the most common and scalable synthetic route to 6-bromo-1H-indazole?
The most frequently cited scalable method involves the diazotization of 6-amino-1H-indazole followed by a copper(I) bromide-mediated Sandmeyer reaction. An alternative, also used in large-scale preparations, starts from 4-bromo-2-methylaniline, which undergoes diazotization and subsequent intramolecular cyclization.[1] While direct bromination of indazole is possible, it often leads to mixtures of isomers and is harder to control.
Q2: Why is the Sandmeyer reaction preferred for introducing the bromine atom?
The Sandmeyer reaction is a robust and reliable method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[2][3] This transformation is particularly useful for substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[4] It offers high regioselectivity, as the position of the bromine is predetermined by the location of the initial amino group.
Q3: What are the critical stages in this synthesis where yield is most often lost?
Yield can be compromised at two primary stages:
-
Diazotization: The aryl diazonium salt intermediate is thermally unstable. If the temperature is not strictly controlled, the salt will decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[5]
-
Sandmeyer Reaction & Work-up: Incomplete conversion of the diazonium salt to the bromide, formation of side products (e.g., biaryls), and difficulties in separating the product from copper salts and byproducts during extraction and purification can significantly reduce the isolated yield.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the procedure.
Issue 1: Low Yield or Failure in Diazonium Salt Formation
Q: My diazotization of 6-amino-indazole seems inefficient. I observe excessive gas evolution and the subsequent Sandmeyer step gives a very low yield. What's going wrong?
This is a classic problem pointing directly to the instability of the diazonium salt. The key is rigorous temperature and acid control.
Causality & Solutions:
-
Inadequate Temperature Control: The diazotization reaction is highly exothermic. The aryl diazonium salt is only stable at low temperatures, typically 0–5 °C.[5] Above this range, it rapidly decomposes to an aryl cation, which then reacts with water to form 6-hydroxy-indazole, releasing N₂ gas.
-
Solution: Employ an ice-salt bath to maintain a reaction temperature below 5 °C, ideally between 0-2 °C. Add the sodium nitrite solution very slowly (dropwise) to the acidic amine solution, ensuring the temperature never spikes. Using crushed ice directly in the reaction mixture can also be an effective way to control the temperature.[6]
-
-
Insufficient Acidity: A high concentration of strong mineral acid (like HBr or H₂SO₄) is crucial. The acid serves two purposes: it generates the reactive nitrosonium ion (NO⁺) from NaNO₂, and it protonates the unreacted 6-amino-indazole, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt to form unwanted azo compounds.[5]
-
Solution: Use at least 3 equivalents of a strong acid. Hydrobromic acid (HBr) is often a good choice as it can also serve as the bromide source for the subsequent Sandmeyer step. If you notice your reaction mixture turning dark brown or black, it often indicates decomposition or unwanted side reactions due to insufficient acid.[5]
-
-
Localized Reagent Concentration: Adding the sodium nitrite solution too quickly can create localized "hot spots" and high concentrations of nitrous acid, promoting decomposition.
-
Solution: Ensure vigorous stirring and add a pre-cooled, dilute solution of sodium nitrite dropwise below the surface of the reaction mixture.
-
Issue 2: Poor Conversion in the Sandmeyer Reaction
Q: I've successfully formed the diazonium salt, but adding it to the copper(I) bromide solution results in a low yield of 6-bromo-indazole and a complex mixture of byproducts. How can I optimize the conversion?
The efficiency of the Sandmeyer reaction hinges on the activity of the copper(I) catalyst and the careful execution of the substitution step.
Causality & Solutions:
-
Inactive Catalyst: Copper(I) salts are susceptible to oxidation to copper(II), which is not catalytically active in the key single-electron transfer (SET) step of the Sandmeyer reaction.[7]
-
Solution: Use freshly prepared or high-purity copper(I) bromide (CuBr). If preparing it yourself (e.g., from CuSO₄), ensure it is properly washed and stored under an inert atmosphere. The solution of CuBr in HBr should be prepared just before use.
-
-
Suboptimal Reaction Temperature: While the diazonium salt requires cold temperatures for stability, the Sandmeyer reaction itself often requires gentle warming to drive the reaction to completion by facilitating the loss of N₂ gas from the aryl radical intermediate.
-
Solution: Add the cold diazonium salt solution slowly to the CuBr solution, which can be kept at room temperature or slightly warmed (e.g., 40-60 °C), depending on the specific protocol.[2] Monitor for steady nitrogen evolution. Be cautious, as warming too aggressively can lead to uncontrolled decomposition.
-
-
Formation of Side Products: A common byproduct is the biaryl (coupling of two indazole radicals). This is often a sign of a slow halide-transfer step from the copper(II) species to the aryl radical.
-
Solution: Ensure a sufficient concentration of both CuBr and HBr is present. Some modern protocols suggest using a catalytic mixture of CuBr and CuBr₂ to optimize the redox cycle.[2]
-
Issue 3: Difficulties in Product Isolation and Purification
Q: My reaction seems to have worked, but I'm struggling to isolate a pure product. The crude material is an oily solid contaminated with colored impurities.
Purification is a critical step for obtaining high-quality 6-bromo-1H-indazole. The main challenges are removing residual copper salts and highly colored organic byproducts.
Causality & Solutions:
-
Copper Contamination: Copper salts can be difficult to remove completely and may interfere with subsequent reactions.
-
Solution: After the reaction is complete, quenching with a large volume of water is the first step. The crude product is typically extracted into an organic solvent like ethyl acetate. Wash the organic layer thoroughly with a saturated ammonium chloride solution or dilute ammonia to complex and remove residual copper salts.
-
-
Phenolic and Azo Byproducts: These impurities, formed from diazonium salt decomposition or side reactions, are often highly colored and can be difficult to separate.
-
Solution: The most effective purification method is often column chromatography on silica gel.[8] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. An alternative for larger scales is recrystallization.[9] A thorough solvent screen is recommended to find a solvent system where 6-bromo-1H-indazole has high solubility at elevated temperatures but low solubility when cold.[9]
-
Part 3: Experimental Protocols & Data
Workflow for 6-Bromo-1H-Indazole Synthesis
The following diagram outlines the critical steps and control points in the synthesis.
Caption: Key stages in the synthesis of 6-bromo-1H-indazole.
Table 1: Key Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale & Key Reference |
| Starting Material | 6-Amino-1H-Indazole | Precursor for diazotization. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | In situ generation of nitrous acid.[10] |
| Acid | Hydrobromic Acid (HBr, 48%) | Provides acidic medium and bromide source. ≥3 equivalents. |
| Diazotization Temp. | 0–5 °C | Critical for diazonium salt stability.[5] |
| Sandmeyer Catalyst | Copper(I) Bromide (CuBr) | Catalyzes the radical substitution.[3][7] |
| Sandmeyer Temp. | Room Temp to 60 °C | Promotes conversion and N₂ loss.[2] |
| Purification | Silica Gel Chromatography | Effective for removing polar impurities.[8] |
Detailed Step-by-Step Protocol
This protocol is a representative example. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization: a. To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 6-amino-1H-indazole (1.0 eq). b. Cool the flask in an ice-salt bath. Slowly add hydrobromic acid (48%, 3.5 eq) while maintaining the internal temperature below 10 °C. c. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water. d. Once the indazole solution is cooled to 0 °C, add the sodium nitrite solution dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C. e. After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: a. In a separate, larger reaction flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.5 eq). b. Slowly add the cold diazonium salt solution from Step 1e to the CuBr solution. This addition can be exothermic and will be accompanied by vigorous nitrogen gas evolution. Control the addition rate to maintain a manageable reaction. c. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with water, saturated aqueous ammonium chloride, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-bromo-1H-indazole.
References
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- Synthesis of 1H-Indazoles via Silver(I)
- ChemicalBook. (n.d.). 6-Bromoindazole synthesis.
- Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- ResearchGate. (2024).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- ResearchGate. (2014).
- Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
Sources
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Technical Support Center: Palladium-Catalyzed Indazole Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Indazole Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful synthetic transformations. Here, we address common challenges and byproducts encountered during experimentation, offering in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions effectively.
Section 1: Navigating Regioselectivity in Indazole Functionalization
The inherent asymmetry of the indazole ring presents a significant challenge in controlling the site of functionalization. The presence of two distinct nitrogen atoms (N1 and N2) and multiple C-H bonds on the carbocyclic ring often leads to the formation of isomeric byproducts. This section provides guidance on how to control and troubleshoot these regioselectivity issues.
FAQ 1.1: My N-arylation/alkylation of an unprotected indazole gives a mixture of N1 and N2 isomers. How can I control the selectivity?
Answer:
The formation of a mixture of N1 and N2 isomers is a frequent problem stemming from the tautomeric nature of the indazole core. The 1H-indazole is generally the more thermodynamically stable tautomer.[1][2] Consequently, reactions that are under thermodynamic control often favor the N1-substituted product.[3] Conversely, kinetic control can sometimes favor the formation of the N2 isomer.
Common Causes for Poor Selectivity:
-
Tautomerization: The rapid equilibrium between 1H- and 2H-indazoles in solution allows for reaction at both nitrogen centers.
-
Reaction Conditions: Temperature, base, and solvent can all influence the tautomeric equilibrium and the relative rates of reaction at each nitrogen.
-
Steric Hindrance: The steric bulk of the indazole substrate and the electrophile can influence the site of attack.
Troubleshooting Strategies:
-
Ligand Selection: For palladium-catalyzed N-arylations, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos and its derivatives, have been shown to favor N2 selectivity in the arylation of 1,2,3-triazoles, a principle that can be extended to indazoles.[4]
-
Catalyst System: Some catalyst systems may have an inherent preference for one nitrogen over the other. For instance, a completely N1-selective palladium-catalyzed arylation of unsymmetrical imidazoles has been developed, and similar principles may apply to indazoles.[5]
-
Protecting Groups: The most definitive way to ensure regioselectivity is to use a protecting group strategy. Protecting one of the nitrogen atoms allows for unambiguous functionalization of the other. For example, an N2-protecting group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct reactions to the N1 position, and vice-versa.[3]
-
Solvent and Base Optimization: The polarity of the solvent and the nature of the base can impact the tautomeric equilibrium. Experimenting with a range of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is recommended.
Illustrative Workflow for Optimizing N1/N2 Selectivity:
Caption: A systematic approach to troubleshooting poor N1/N2 selectivity.
FAQ 1.2: I am attempting a direct C-H arylation of my indazole, but I'm getting a mixture of C3 and C7-arylated products. How can I achieve better regiocontrol?
Answer:
Direct C-H functionalization of indazoles is a powerful tool, but controlling the regioselectivity between the C3 position on the pyrazole ring and various positions on the benzene ring (especially C7) can be challenging. The C3 position is often more electronically activated towards functionalization.[6]
Common Causes for Poor Regioselectivity:
-
Inherent Reactivity: The C3-H bond of indazole is often the most acidic and reactive C-H bond, leading to preferential functionalization at this site.
-
Lack of Directing Group: Without a directing group, palladium catalysts may non-selectively activate multiple C-H bonds.
-
Reaction Conditions: The choice of catalyst, ligand, and solvent system plays a pivotal role in determining the site of C-H activation.
Troubleshooting Strategies:
-
Employing Directing Groups: To achieve selective functionalization on the benzene ring, particularly at the C7 position, the use of a removable directing group on the N1 nitrogen is a highly effective strategy.[3] This directing group coordinates to the palladium catalyst, bringing it into close proximity to the C7-H bond and facilitating its selective activation.
-
Ligand and Solvent Control: The ligand and solvent can dramatically influence the regiochemical outcome. For instance, using a bidentate ligand like 1,10-phenanthroline in DMA has been shown to promote C7-arylation, while a phosphine ligand in water can favor C3-arylation.
-
Substrate Modification: The electronic properties of the indazole can be modified to favor a particular site of C-H activation. For example, installing an electron-withdrawing group at the C4 position can direct oxidative arylation to the C7 position.[7]
Table 1: Ligand and Solvent Effects on Indazole C-H Arylation Regioselectivity
| Target Position | Recommended Ligand | Recommended Solvent |
| C3 | Triphenylphosphine (PPh₃) | Water |
| C7 | 1,10-Phenanthroline | DMA |
Section 2: Troubleshooting Reductive Byproducts
A common class of byproducts in palladium-catalyzed cross-coupling reactions is those formed through reduction of the starting materials. Dehalogenation is a prime example and can significantly lower the yield of the desired coupled product.
FAQ 2.1: My Suzuki-Miyaura coupling of a bromo-indazole is plagued by a significant amount of the dehalogenated indazole byproduct. What is causing this and how can I prevent it?
Answer:
Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a prevalent side reaction in many cross-coupling reactions, including the Suzuki-Miyaura coupling.[8][9] This is particularly problematic with electron-deficient and N-heterocyclic halides like bromo-indazoles.[8]
Mechanism of Dehalogenation:
The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species. This can arise from several sources in the reaction mixture, such as the base, solvent (especially alcohols), or residual water. The Pd-H species can then participate in a competing catalytic cycle, leading to the formation of the dehalogenated byproduct.
Troubleshooting Strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation.[8] These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway.
-
Base Optimization: Strong alkoxide bases can sometimes promote the formation of Pd-H species. Switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.[8]
-
Solvent Choice: Use anhydrous, aprotic solvents like dioxane, THF, or toluene to minimize the presence of hydride sources.[8]
-
N-Protection: For NH-free indazoles, the acidic proton can sometimes contribute to side reactions. Protecting the indazole nitrogen with a group like a Boc group can suppress dehalogenation.[10] Interestingly, in some cases, the Boc group can be cleaved under the reaction conditions, providing the N-unprotected product directly.[10]
-
Halide Choice: The propensity for dehalogenation follows the trend I > Br > Cl.[8][11] If possible, using a chloro-indazole instead of a bromo- or iodo-indazole can reduce the amount of dehalogenation, although harsher reaction conditions may be required for the desired coupling.[11]
Dehalogenation Mitigation Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole:
-
To a dry Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene and a minimal amount of degassed water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Unwanted Coupling Reactions
Besides the desired cross-coupling product, other coupling reactions can occur, leading to byproducts that can complicate purification and lower yields. Homocoupling of the starting materials is a common issue.
FAQ 3.1: In my Suzuki-Miyaura reaction, I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I minimize it?
Answer:
The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki-Miyaura couplings. This process is often promoted by the presence of oxygen and can be catalyzed by palladium.
Common Causes for Homocoupling:
-
Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.
-
Palladium(II) Species: The presence of Pd(II) species before the formation of the active Pd(0) catalyst can facilitate homocoupling.
-
Reaction Conditions: High temperatures and certain bases can also contribute to this side reaction.
Troubleshooting Strategies:
-
Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst such as Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using Pd(II) sources that require in situ reduction.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Ligand and Base Optimization: The choice of ligand and base can influence the rate of the desired cross-coupling versus the undesired homocoupling. Screening different combinations can be beneficial.
Catalytic Cycle and Competing Homocoupling Pathway:
Caption: Competing pathways in Suzuki-Miyaura coupling.
Section 4: Catalyst Stability and Decomposition
The stability of the palladium catalyst is paramount for a successful reaction. Catalyst decomposition not only leads to lower yields but can also result in the formation of byproducts.
FAQ 4.1: My reaction mixture is turning black, and the reaction has stalled. What is happening to my catalyst?
Answer:
The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition. This occurs when the soluble, catalytically active palladium species agglomerate and precipitate out of solution as metallic palladium.
Common Causes for Catalyst Decomposition:
-
High Temperatures: Many palladium catalysts are thermally sensitive and can decompose at elevated temperatures.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center. If the ligand is not robust enough or is present in insufficient quantity, the catalyst can become unstable.
-
Presence of Impurities: Oxygen and other impurities can lead to the oxidation and decomposition of the active Pd(0) species.
-
Substrate/Product Inhibition: In some cases, the starting material or product can coordinate too strongly to the palladium center, leading to catalyst inhibition and eventual decomposition.[5]
Troubleshooting Strategies:
-
Use of Robust Ligands: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the stability of the palladium catalyst.
-
Pre-catalyst Activation: For some challenging substrates, pre-activating the catalyst by heating the palladium source and ligand together before adding the substrate can improve performance and stability.[5]
-
Strictly Inert Atmosphere: Ensure that the reaction is carried out under a rigorously inert atmosphere of argon or nitrogen to prevent oxidation of the catalyst.
-
Temperature Control: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, consider screening more active catalyst systems rather than simply increasing the temperature.
-
Use of Additives: In some cases, additives can help to stabilize the catalyst or prevent the formation of palladium black. For example, the use of ionic liquids has been reported to prevent the formation of Pd(0) black in some Suzuki-Miyaura couplings.[2]
References
- Gambouz, K., El Abbouchi, A., Nassiri, S., Suzenet, F., Bousmina, M., Akssira, M., Guillaumet, G., & El Kazzouli, S. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2820.
- Gambouz, K., El Abbouchi, A., Nassiri, S., Suzenet, F., Bousmina, M., Akssira, M., Guillaumet, G., & El Kazzouli, S. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2820.
- Challal, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6893-6901.
- Zhang, Y., et al. (2021). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry, 12(34), 4906-4912.
- Boujdi, K., et al. (2025).
- El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969.
- Surry, D. S., & Buchwald, S. L. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Olsen, M., et al. (2018). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 20(17), 5268-5272.
- Li, G., et al. (2020). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. Tetrahedron Letters, 61(32), 152179.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of organic chemistry, 79(24), 11961-9.
- Wang, D. H., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical science, 4(6), 2374-2379.
- Reddy, G. S., et al. (2021). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 86(15), 10245-10258.
- Sun, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2795.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Mao, J., et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton transactions (Cambridge, England : 2003), 47(26), 8690-8696.
- Wang, D. H., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379.
- El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081.
- Moody, C. J., & Roff, G. J. (2005).
- Vilas-Varela, M., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2007). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic letters, 9(10), 1875–1878.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Boujdi, K., et al. (2025).
- Tomanová, P., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(12), 2269.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
How to minimize dehalogenation in Suzuki coupling of bromo-indazoles
A Guide to Minimizing Dehalogenation Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dehalogenation, a common and yield-reducing side reaction, particularly when working with bromo-indazoles and other N-heterocyclic halides. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and field experience to provide you with not just protocols, but the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling, and why is it a problem with bromo-indazoles?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your indazole starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct instead of your target biaryl compound.[1][2] This directly reduces the yield of your desired product and introduces a significant purification challenge. Bromo-indazoles, like many N-heterocyclic halides, are particularly susceptible to this issue.[1][3] The electron-deficient nature of the pyrazole ring system and the potential for the nitrogen atoms to coordinate with the palladium catalyst can create pathways that favor dehalogenation.[1][3]
Q2: What is the primary chemical mechanism behind this dehalogenation side reaction?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This can happen in several ways, often through the interaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water.[1][4] Once formed, this Pd-H species can undergo reductive elimination with the indazolyl group on the palladium intermediate (Indazolyl-Pd-Br) to yield the unwanted dehalogenated indazole (Indazolyl-H).[4][5]
Q3: Can the quality of my boronic acid affect the extent of dehalogenation?
A3: Absolutely. While the bromo-indazole is the direct substrate for dehalogenation, a slow transmetalation step with the organoboron reagent can prolong the lifetime of the Ar-Pd-X intermediate, giving it more opportunity to undergo the competing dehalogenation pathway.[1] Using high-purity, highly active boronic acids or their derivatives (like MIDA or trifluoroborate salts) can accelerate the desired transmetalation step, thus kinetically favoring the cross-coupling reaction over dehalogenation.[6][7][8] Impurities in the boronic acid can also potentially poison the catalyst, further slowing down the productive cycle.[7]
Q4: I'm working with an NH-free indazole. Does N-protection help in minimizing dehalogenation?
A4: Yes, protecting the N-H group of the indazole with a suitable protecting group (e.g., Boc, SEM) can significantly suppress dehalogenation.[1][3] The acidic N-H proton can participate in side reactions, and its deprotonation by the base can alter the electron density of the heterocyclic ring, influencing the reaction's outcome.[1] Protection can prevent these complications and often leads to cleaner reactions and higher yields of the desired coupled product.[9]
Troubleshooting Guide: High Levels of Dehalogenated Byproduct
If you are observing a significant amount of your dehalogenated bromo-indazole, this guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to understand the catalytic cycle and where the desired and undesired pathways diverge.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Step 1: Evaluate Your Catalyst System (Palladium & Ligand)
The choice of ligand is paramount. The ligand's electronic and steric properties directly influence the relative rates of reductive elimination (desired) versus hydride transfer and subsequent dehalogenation (undesired).[2]
-
Problem: Your current ligand (e.g., PPh₃) may not be effectively promoting the desired C-C bond formation.
-
Solution: Switch to a bulkier and more electron-rich phosphine ligand.[1][3] These ligands are known to accelerate the reductive elimination step, which can outcompete the dehalogenation pathway.[4][10]
-
Recommendation: Screen ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or consider N-heterocyclic carbene (NHC) ligands, which are often effective for challenging heterocyclic substrates.[1][3][11] A study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole found that Pd(dppf)Cl₂ was a highly effective catalyst.[12][13]
-
| Ligand Type | Key Characteristics | Recommended Examples |
| Buchwald Biarylphosphines | Bulky, electron-rich. Accelerate reductive elimination. | SPhos, XPhos, RuPhos |
| Ferrocenylphosphines | Robust, good for heteroaryl couplings. | dppf |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding. | IPr, SIMes |
Step 2: Optimize the Base
The base is not just an activator for the boronic acid; it can also be a potential source of the problematic palladium-hydride species.[2][4]
-
Problem: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can promote dehalogenation.[2][14]
-
Solution: Switch to a weaker inorganic base.
| Base | Strength | Common Application Notes |
| K₂CO₃ / Cs₂CO₃ | Moderate | Often the first choice. Generally low incidence of dehalogenation.[1][15] |
| K₃PO₄ | Moderate/Strong | Effective, especially under anhydrous conditions.[15] Can be beneficial for challenging couplings. |
| NaOtBu / KOtBu | Strong | High activity but higher risk of dehalogenation. Avoid if possible.[1] |
Step 3: Re-evaluate Your Solvent and Water Content
The solvent can act as a hydride source and also influences the solubility and reactivity of all components.[2][17][18]
-
Problem: Protic solvents like alcohols can directly generate Pd-H species.[4] While some water is often necessary to facilitate the reaction, especially with inorganic bases, excessive amounts can be detrimental.[1][19][20]
-
Solution: Use aprotic solvents and carefully control the amount of water.
Troubleshooting Workflow
This decision tree can guide your optimization strategy when facing high levels of dehalogenation.
Caption: A decision tree for troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: General Starting Point for Bromo-indazole Suzuki Coupling
This protocol is a robust starting point for the Suzuki coupling of a bromo-indazole, employing a catalyst system known to minimize dehalogenation.
Materials:
-
N-Protected Bromo-indazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-protected bromo-indazole, arylboronic acid, and K₂CO₃.[16]
-
Add the 1,4-dioxane and water.[16]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[12][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By systematically addressing the key parameters of ligand, base, and solvent, you can significantly shift the reaction pathway in favor of the desired Suzuki-Miyaura cross-coupling product and minimize the formation of the dehalogenated byproduct.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- ChemistryViews.
- Denmark, S. E., & Regens, C. S. (2010). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 132(41), 14642–14651. [Link]
- Anderson's Process Solutions.
- ACS Publications.
- Quora.
- Wikipedia.
- ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- El-Shishtawy, R. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7433-7443. [Link]
- ResearchGate.
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- Borates Today. Boron Suzuki Coupling. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 81(19), 8381–8394. [Link]
- Larsson, P., et al. (2012). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry – A European Journal, 18(49), 15784-15791. [Link]
- ACS Publications.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Liu, Y., et al. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 13(28), 8345-8352. [Link]
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
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- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
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Troubleshooting low conversion in Buchwald-Hartwig amination of indazoles
Technical Support Center: Buchwald-Hartwig Amination of Indazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of indazoles. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered when forming C-N bonds with this important heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, but its unique electronic properties can make this powerful cross-coupling reaction surprisingly sensitive.[1]
This guide is structured as an interactive FAQ, allowing you to quickly navigate to the specific issues you're facing at the bench. We will delve into the "why" behind the troubleshooting steps, grounding our advice in mechanistic principles to empower you to make informed decisions for your specific system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst and Ligand Selection - The Heart of the Reaction
Question 1: My reaction is showing low to no conversion. How do I choose the right palladium source and ligand for my indazole system?
Answer: This is the most critical parameter for a successful Buchwald-Hartwig amination. The choice of catalyst and ligand is highly dependent on the specific indazole and amine coupling partners.[2]
Core Insight: The key is to select a ligand that promotes a high rate of reductive elimination from the palladium center while remaining stable throughout the reaction. For N-heterocycles like indazoles, bulky, electron-rich phosphine ligands are often the most effective.[1][2]
Troubleshooting Steps & Rationale:
-
Start with a Reliable Palladium Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, they can be unreliable in forming the active Pd(0) species.[1][3] Consider using pre-catalysts where the ligand is already coordinated, which often leads to more reproducible results.
-
Ligand Screening is Essential: There is no "one-size-fits-all" ligand. For indazoles, ligands like tBuXPhos have been specifically noted for their effectiveness.[4] Other excellent starting points include bulky biarylphosphine ligands such as RuPhos and BrettPhos.[1]
-
Consider the Nature of Your Amine:
-
Evaluate Ligand:Palladium Ratio: A standard starting point is a 2:1 ligand to palladium ratio for monodentate ligands and a 1:1 to 1.2:1 ratio for bidentate ligands like Xantphos.[1][5]
Table 1: Recommended Ligands for Indazole Amination
| Ligand | Amine Type | Key Characteristics |
| tBuXPhos | N-Heterocyclic (Indazoles) | Specifically designed for NH heterocyclic compounds.[4] |
| RuPhos | Secondary Amines | Bulky, electron-rich, promotes efficient coupling.[1] |
| BrettPhos | Primary Amines | Provides good selectivity for primary amines.[1][4] |
| Xantphos | General | A common bidentate ligand, but may not be optimal for unactivated chlorides.[1][6] |
| DavePhos | N-Heterocyclic | Good choice for coupling indoles and other NH heterocycles.[4] |
Section 2: The Role of the Base and Solvent System
Question 2: I'm observing significant decomposition of my starting material and/or product. Could my base be the issue?
Answer: Absolutely. The choice and strength of the base are critical and can be a major source of side reactions, especially with sensitive functional groups.
Core Insight: The base has two primary roles: to deprotonate the amine (or indazole NH) and to facilitate the formation of the palladium-amido complex. A base that is too strong can lead to decomposition, while a base that is too weak will result in a sluggish or stalled reaction.
Troubleshooting Steps & Rationale:
-
Match the Base to Your Substrate's Sensitivity:
-
Strong Bases (NaOtBu, LiHMDS): These are often the most effective for promoting high reaction rates, especially with less reactive aryl chlorides.[4] However, they are incompatible with many electrophilic functional groups like esters and nitro groups.[4]
-
Weaker Bases (Cs₂CO₃, K₃PO₄): These are excellent choices for substrates with base-sensitive functional groups.[1][7] While the reaction may be slower, it often results in a cleaner reaction profile.
-
-
Consider Solubility: The solubility of the inorganic base in the reaction solvent is crucial. Cs₂CO₃ is often favored in dioxane, a common solvent for these reactions.[7][8]
Table 2: Common Bases and Their Properties
| Base | Strength | Advantages | Disadvantages |
| NaOtBu | Strong | High reaction rates, effective for chlorides. | Incompatible with many functional groups.[4] |
| LiHMDS | Strong | Useful for substrates with protic groups. | Can be aggressive towards sensitive substrates.[4] |
| Cs₂CO₃ | Moderate | Good for base-sensitive substrates. | Slower reaction rates.[1] |
| K₃PO₄ | Moderate | Mild and effective for many systems. | May require higher temperatures.[1] |
Question 3: My reaction is clean but very slow. Could the solvent be the problem?
Answer: Yes, the solvent plays a significant role in solubility, reaction rate, and catalyst stability.
Core Insight: Aprotic, non-polar or moderately polar solvents are typically used to ensure the solubility of all components and to facilitate the desired reaction temperature.
Troubleshooting Steps & Rationale:
-
Standard Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[1][9] Dioxane is often a good choice when using carbonate bases due to better solubility.[8]
-
Temperature Considerations: The choice of solvent can dictate the reaction temperature. Toluene (b.p. 111 °C) and dioxane (b.p. 101 °C) allow for the typical reaction temperatures of 80-110 °C.[1]
-
Avoid Protic Solvents: Protic solvents like alcohols can interfere with the catalytic cycle and should generally be avoided, unless specific protocols call for them (e.g., in some aqueous systems).
-
Ensure Anhydrous Conditions: Water can negatively impact the reaction by hydrolyzing the active catalyst or promoting side reactions. Always use anhydrous solvents.[1]
Section 3: Reaction Parameters and Common Side Reactions
Question 4: I'm seeing a significant amount of hydrodehalogenation (loss of the halide and replacement with hydrogen) of my indazole. What causes this and how can I prevent it?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It arises from a β-hydride elimination pathway.[2]
Core Insight: This side reaction is more prevalent with certain ligands and when the desired reductive elimination step is slow.
Troubleshooting Steps & Rationale:
-
Optimize the Ligand: Switching to a bulkier, more electron-rich ligand can often accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway.
-
Choice of Amine: This side reaction is more common with primary amines.
-
Adjust the Base: In some cases, a weaker base may reduce the rate of this side reaction.
-
Lower the Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes suppress side reactions.
Question 5: My reaction is not going to completion, and I suspect catalyst deactivation. What could be the cause?
Answer: Catalyst deactivation can occur through several mechanisms, including the formation of off-cycle, inactive palladium species.
Core Insight: The amine substrate or the indazole itself can sometimes displace the phosphine ligand, leading to inactive palladium complexes.[10] This is particularly an issue at lower reaction temperatures.
Troubleshooting Workflow:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
General Experimental Protocol
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Indazole halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the indazole halide, palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C). [1]5. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [1]
References
- McCann, S. D., & Hartwig, J. F. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Chen, W., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 52(37), 9781-9785.
- Liao, Y., et al. (2001). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 3(16), 2625–2627.
- Gambouz, T., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(15), 3383.
- Chem-space. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?
- ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3.
- Mao, J., et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 47(26), 8690-8696.
- Request PDF. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Solubility Enhancement for Indazole-Based Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of indazole-based compounds in biological assays. Indazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] However, their often poor aqueous solubility can be a major hurdle in obtaining reliable and reproducible data in biological assays.[4][5]
This resource is designed to provide you with the expertise and practical guidance to overcome these challenges, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do my indazole-based compounds frequently precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a common issue stemming from the significant polarity difference between dimethyl sulfoxide (DMSO) and aqueous buffers.[6] Indazole compounds, often being hydrophobic, are readily dissolved in the aprotic, polar solvent DMSO.[7][8] However, when this concentrated DMSO stock is introduced into an aqueous medium, the DMSO rapidly disperses, and the compound is suddenly exposed to a predominantly aqueous environment where its solubility is much lower. This rapid solvent shift can lead to supersaturation and subsequent precipitation.[6]
Q2: What is the maximum concentration of DMSO I can use in my cell-based or biochemical assays?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For sensitive cell-based assays, the recommended final DMSO concentration is typically below 0.5% (v/v), and for some cell lines, it may need to be even lower, such as <0.1%.[6][7][9] In biochemical assays, a final concentration of up to 1-2% may be tolerable, but this should always be validated for your specific assay.[10] It is crucial to include a vehicle control (assay media with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.[7]
Q3: How can I quickly assess the solubility of my compound in my assay buffer?
A3: A simple visual inspection of serial dilutions can provide a preliminary assessment. Prepare a dilution series of your compound in the assay buffer in a clear microplate and look for any signs of turbidity or solid particles against a dark background.[6] For a more quantitative measure, nephelometry, which measures light scattering, can be used to detect turbidity.[11]
Q4: Can I use heat to help dissolve my indazole compound?
A4: Gentle warming, for instance in a 37°C water bath, can aid in the dissolution of some compounds.[7] However, this should be done with caution as excessive heat can degrade thermally sensitive compounds. It is advisable to first assess the thermal stability of your compound before employing heat for solubilization.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
This is often due to a rapid change in solvent polarity, leading to the compound "crashing out" of solution.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Supersaturation | The final concentration of the compound in the assay buffer exceeds its thermodynamic solubility limit. | Decrease the final concentration of the compound in the assay. Even if a compound appears to be in solution, it may be in a supersaturated state and prone to precipitation.[6] |
| Rapid Solvent Shift | The abrupt change from a high-DMSO environment to a high-aqueous environment causes rapid precipitation. | Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[6] |
| Low Kinetic Solubility | The rate of dissolution is slower than the rate of precipitation. | Increase the mixing energy upon dilution by vortexing or rapid pipetting. This can help to keep the compound in a dissolved state for a longer period.[6] |
Issue 2: Compound Precipitates Over the Course of the Assay
Precipitation that occurs over time suggests that the compound concentration is above its thermodynamic solubility limit or that the compound is unstable under the assay conditions.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermodynamic Insolubility | The compound concentration is above its equilibrium solubility in the assay buffer. | Lower the compound concentration to a level at or below its determined thermodynamic solubility.[6] |
| Temperature Fluctuations | Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures.[12][13] | Ensure that all assay components and the experimental environment are maintained at a constant, controlled temperature.[6] |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. | Assess the stability of the compound in the assay buffer over the time course of the experiment. If instability is an issue, consider a shorter assay incubation time.[6] |
| Buffer Composition and pH | The pH of the assay buffer can significantly impact the solubility of ionizable compounds.[6][14][15] Certain buffer salts can also interact with the compound, reducing its solubility.[6] | For ionizable indazole derivatives, determine the pKa and adjust the buffer pH to a range where the compound is in its more soluble ionized form.[16][17] Be mindful that buffer components can sometimes form less soluble salts with the compound.[14] |
Advanced Solubilization Strategies
When simple adjustments to concentration and dilution protocols are insufficient, more advanced formulation strategies may be necessary.
Co-solvents
The use of a co-solvent in addition to DMSO can help to bridge the polarity gap between the initial stock solution and the final aqueous assay medium.
Commonly Used Co-solvents:
-
Polyethylene Glycols (PEGs): Such as PEG400, are water-miscible and can increase the solubility of hydrophobic compounds.[10][18]
-
Propylene Glycol (PG): Another commonly used co-solvent with a good safety profile.[15]
-
Ethanol: Can be effective but may have more pronounced effects on biological systems.
-
N,N-Dimethylacetamide (DMAc): A strong organic solvent that can be used in some applications.[19][20]
Protocol: Co-solvent Method
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).
-
Prepare a co-solvent mixture. A common starting point is a 1:1 mixture of the co-solvent and water (e.g., 50% PEG400 in water).[10]
-
Dilute the DMSO stock into the co-solvent mixture to create an intermediate solution. For example, add 10 µL of the 50 mM DMSO stock to 990 µL of the 50% PEG400 solution to obtain a 500 µM intermediate solution.
-
Further dilute this intermediate solution into your final aqueous assay buffer to reach the desired working concentration.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[21][22][23][24]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its good solubility and low toxicity.[22][24]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be particularly effective for positively charged compounds.[19][24]
Protocol: Cyclodextrin Complexation (Kneading Method)
-
Weigh out the indazole compound and the chosen cyclodextrin (a molar ratio of 1:1 to 1:2 is a good starting point).
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder can then be dissolved in an aqueous buffer for use in assays. The solubility of this complex should be determined using a thermodynamic solubility assay.[10]
Surfactants
Non-ionic surfactants can be used at low concentrations to help solubilize compounds and prevent aggregation.
Commonly Used Surfactants:
-
Tween 20 (Polysorbate 20): A mild non-ionic surfactant frequently used in biological assays.[6][25][26]
-
Pluronic F-68: A non-ionic triblock copolymer that can aid in solubilization and is generally biocompatible.[27][28][29]
Considerations:
-
Surfactants should be used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.
-
It is crucial to verify that the chosen surfactant does not interfere with the assay. A control with the surfactant alone should always be included.
Nanoparticle Formulations
For particularly challenging compounds, formulating them as nanoparticles can significantly enhance their solubility and dissolution rate. This is due to the increased surface area-to-volume ratio.[30][31][32][33]
Common Nanoparticle Approaches:
-
Nanosuspensions: Crystalline drug nanoparticles stabilized by surfactants or polymers.[32]
-
Lipid-Based Nanocarriers: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate lipophilic drugs.[31][34]
-
Polymeric Nanoparticles: Self-assembled structures of amphiphilic block copolymers that can sequester poorly soluble drugs in their hydrophobic core.[31][35]
These are advanced techniques that typically require specialized equipment and expertise.
Experimental Workflows and Data Presentation
Decision Tree for Solubility Enhancement
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
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- 16. m.youtube.com [m.youtube.com]
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- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detergent/surfactant retention during ultrafiltration in the formulation of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. researchgate.net [researchgate.net]
Preventing over-bromination in the synthesis of 6-bromo-indazole
A Guide to Preventing Over-Bromination and Ensuring Regioselective Synthesis
Welcome to the technical support guide for the synthesis of 6-bromo-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We will address one of the most persistent challenges in its synthesis: the prevention of over-bromination and the control of regioselectivity. This guide provides field-proven troubleshooting strategies, optimized protocols, and the mechanistic reasoning behind them.
Section 1: The Core Challenge: Understanding Indazole's Reactivity
The indazole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. However, this reactivity is a double-edged sword, often leading to a lack of selectivity and the formation of undesirable poly-brominated byproducts.
FAQ: Why is direct bromination of unsubstituted indazole a poor strategy for synthesizing 6-bromo-indazole?
Directly reacting unsubstituted indazole with a brominating agent is generally not a viable route for selectively obtaining the 6-bromo isomer. The inherent electronic properties of the indazole ring dictate the positions most favorable for electrophilic attack. Kinetic studies have shown that the order of reactivity in the neutral molecule is C5 > C3 > C7.[1] The C6 position is significantly less reactive, meaning that under conditions forceful enough to brominate C6, the more reactive positions will have already reacted, leading to a complex mixture of mono- and poly-brominated isomers.[2][3]
Section 2: Recommended Synthetic Strategies for High Selectivity
To circumvent the inherent lack of regioselectivity in the parent indazole, the most successful strategies involve either using a precursor where the desired substitution pattern is already established or employing a directing group to guide the bromine to the C6 position.
The following diagram outlines the two primary, reliable pathways.
Caption: Comparison of primary synthetic routes to 6-bromo-indazole derivatives.
Strategy B, the cyclization of a pre-brominated aniline, is a highly effective and scalable method for producing 6-bromo-1H-indazole directly.[4] Strategy A is excellent for producing derivatives like 6-bromo-1H-indazol-4-amine, where the nitro group acts as a powerful directing group for bromination before being converted to the amine.[5]
Section 3: Troubleshooting Guide: Preventing Over-bromination
This section directly addresses the most common issues encountered when performing the bromination step.
Q1: My reaction is producing significant amounts of di- and tri-brominated indazoles. What are the primary causes and solutions?
The formation of poly-brominated products is the most frequent side reaction and typically stems from three main factors: incorrect stoichiometry, elevated temperature, and excessive reaction time.[2]
Troubleshooting Workflow The following workflow can help diagnose and resolve issues with over-bromination.
Caption: A step-by-step process for diagnosing over-bromination issues.
Q2: Which brominating agent is best for selective mono-bromination, and why?
N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent over elemental bromine (Br₂) for the selective bromination of indazoles.[2][6]
-
Controllability: NBS is a solid, making it easy to weigh and add in precise stoichiometric amounts. Liquid bromine is volatile, hazardous, and harder to dispense accurately, often leading to localized areas of high concentration that promote poly-bromination.
-
Milder Reaction: NBS is a milder electrophile than Br₂. This reduced reactivity allows for finer control over the substitution, favoring the mono-brominated product. Stronger reagents can overcome the deactivation of the ring after the first bromination, leading to di-substitution.[2]
-
Mechanism: In the absence of light or radical initiators, NBS reacts via an electrophilic substitution pathway, which is crucial for predictable regioselectivity.[2]
Q3: What is a reliable, optimized protocol to maximize the yield of a mono-brominated indazole?
The following protocol is adapted for the regioselective bromination of 4-nitro-1H-indazole, a common precursor where the nitro group directs bromination to the C6 position.[5]
Experimental Protocol: Synthesis of 6-Bromo-4-nitro-1H-indazole
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-nitro-1H-indazole (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (NBS) (1.05 eq.) precisely. Add the solid NBS to the stirred solution in one portion at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching & Work-up: Once the starting material is fully consumed (as indicated by TLC/LC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-bromo-4-nitro-1H-indazole.[7]
Table 1: Key Parameter Optimization Summary
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, solid reagent allowing for precise stoichiometric control.[2][6] |
| Stoichiometry | 1.0 - 1.1 equivalents | Minimizes the availability of excess reagent for a second bromination.[2] |
| Temperature | 0 °C to Room Temperature | Lower temperature increases selectivity by disfavoring poly-bromination.[2] |
| Solvent | Acetonitrile, DMF, CHCl₃ | Aprotic solvents are standard for electrophilic bromination.[2][6] |
| Monitoring | TLC, LC-MS | Essential for quenching the reaction promptly to prevent side reactions.[2][8] |
Q4: How can I definitively identify over-brominated byproducts in my crude reaction mixture?
A combination of mass spectrometry and NMR spectroscopy is the most effective approach.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the fastest way to confirm the presence and number of bromine atoms. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Mono-bromo product: Will show two peaks of equal intensity at [M]+ and [M+2]+.
-
Di-bromo product: Will show three peaks with an intensity ratio of roughly 1:2:1 at [M]+, [M+2]+, and [M+4]+.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will reveal the presence of isomers or poly-brominated species through more complex signal patterns and incorrect integration in the aromatic region.[8]
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to controlling it. The bromination of indazole with NBS in the absence of radical initiators is a classic electrophilic aromatic substitution (SₑAr).
FAQ: How do I ensure the reaction follows the desired electrophilic pathway instead of a radical pathway?
To favor the SₑAr mechanism and avoid unpredictable radical side reactions, always perform the reaction in the absence of UV light and radical initiators (like AIBN or benzoyl peroxide).[2] Control experiments have shown that in the presence of radical scavengers like TEMPO, electrophilic bromination can still proceed, indicating it is not a purely radical process.[9][10]
Caption: Simplified mechanism for electrophilic bromination of the indazole ring.
By carefully controlling stoichiometry, temperature, and reaction time, and by choosing the appropriate reagents and synthetic strategy, researchers can consistently achieve high yields of 6-bromo-indazole while minimizing the formation of undesirable over-brominated impurities.
References
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5003–5008.
- Ying, S., Liu, X., Guo, T., & Gui, Q. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585.
- BenchChem. (2025). Common side reactions in the bromination of nitroindazoles. BenchChem Technical Support.
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. 111* Aqueous Bromination of hdazole. Australian Journal of Chemistry, 27(11), 2331-2343.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem Technical Support.
- Ying, S., Liu, X., Guo, T., & Gui, Q. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- Unknown Author. (2025). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. Source Not Available.
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- BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. BenchChem Technical Support.
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem Technical Support.
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Technical Support Center: Optimizing Cyclization of Brominated Precursors
Welcome to our dedicated technical support center for optimizing the intramolecular cyclization of brominated precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming cyclic structures from brominated starting materials. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and selectivity of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to the cyclization of brominated precursors.
Q1: My intramolecular cyclization is not proceeding, and I'm recovering my starting material. What are the most common reasons for this?
A1: Failure of an intramolecular cyclization to initiate often points to several critical factors:
-
Inactive Catalyst: In transition metal-catalyzed reactions, particularly palladium-catalyzed processes like the Heck or Suzuki coupling, the catalyst's active form (e.g., Pd(0)) may not be generated or may have degraded.[1][2][3] This can be due to poor quality reagents, exposure to oxygen, or the use of an inappropriate ligand that does not sufficiently stabilize the active catalytic species.[2]
-
Insufficient Reaction Temperature: Many cyclization reactions have a significant activation energy barrier.[1] If the reaction temperature is too low, the rate of reaction will be negligible. It is crucial to screen a range of temperatures to find the optimal conditions for your specific substrate.[4][5][6][7]
-
Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and crucial for reaction success. A base that is too weak may not facilitate the necessary deprotonation or reductive elimination steps.[1] Similarly, a solvent that does not adequately dissolve all reaction components or coordinate appropriately with the catalyst can halt the reaction.[1][8]
-
Substrate-Related Issues: The electronic and steric properties of your brominated precursor can significantly impact its reactivity.[9] Highly hindered substrates may require more forcing conditions or specialized catalytic systems to overcome steric barriers.
Q2: I am observing significant amounts of intermolecular side products, such as dimers and oligomers. How can I favor the desired intramolecular cyclization?
A2: The formation of intermolecular side products is a classic challenge in cyclization chemistry, arising from the competition between the intramolecular and intermolecular reaction pathways. To favor the former, the principle of high dilution is paramount.[10][11]
-
High Dilution Conditions: By significantly lowering the concentration of your brominated precursor (typically to ≤0.01 M), you reduce the probability of two molecules encountering each other in solution, thus favoring the intramolecular pathway.[10][11] For the formation of larger rings (9-11 members), concentrations may need to be as low as 10⁻⁶ M to prevent polymerization.[10]
-
Slow Addition: A practical way to maintain high dilution without using excessively large solvent volumes is to slowly add the substrate to the reaction mixture over an extended period. This keeps the instantaneous concentration of the precursor low.
The following diagram illustrates the principle of high dilution in favoring intramolecular cyclization.
Caption: High dilution favors intramolecular reactions.
Q3: My reaction is producing a mixture of regioisomers (e.g., 5-exo vs. 6-endo products). How can I control the regioselectivity?
A3: Regiocontrol in cyclization reactions is a complex interplay of kinetic and thermodynamic factors, often influenced by the catalytic system and substrate structure.
-
Catalyst and Ligand Control: In many palladium-catalyzed reactions, the choice of ligand can dramatically influence the regiochemical outcome.[9][12] For instance, certain ligands can sterically direct the insertion of the palladium catalyst into a specific position of an alkene, favoring one ring size over another.[12] Computational studies have shown that the bonding affinity of the reaction intermediate to the metal center can be a primary determinant of regioselectivity.[12]
-
Baldwin's Rules: These rules provide a useful framework for predicting the favorability of different ring-closing reactions based on the orbital overlap required for bond formation.[10] While not absolute, they are a valuable starting point for reaction design. For example, 5-exo-trig cyclizations are generally favored over 6-endo-trig cyclizations.[12]
-
Substrate Bias: The inherent structure of your precursor can create a strong bias for one cyclization mode over another.[9][13] Steric hindrance or the presence of activating or deactivating groups can influence the transition state energies for the different pathways.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions, such as the intramolecular Heck reaction, are workhorses for the cyclization of brominated precursors.[2][14][15] This section provides a detailed troubleshooting guide for these powerful transformations.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Conversion | Catalyst Inactivity | 1. Use a Fresh Palladium Source and Ligand: Palladium precursors and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] 2. Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[1] 3. Optimize Catalyst Loading: While typically 1-5 mol% is used, for challenging substrates, increasing the catalyst loading may be necessary. |
| Inappropriate Ligand | 1. Screen Different Ligands: The electronic and steric properties of the ligand are critical.[9][16] For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like XPhos or SPhos can be effective.[1] 2. Consider Bidentate vs. Monodentate Ligands: The choice can affect the stability and reactivity of the catalytic species.[2] | |
| Incorrect Base | 1. Match Base Strength to Reaction: For intramolecular Heck reactions, amine bases like triethylamine or diisopropylethylamine are common.[1] For Suzuki-type cyclizations, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.[1][17] 2. Ensure Base Solubility: Use a base that has some solubility in the reaction solvent. | |
| Formation of Side Products | Homocoupling | 1. Rigorous Degassing: This side reaction is often promoted by oxygen.[1] Employ freeze-pump-thaw cycles for thorough degassing. 2. Use High-Purity Reagents: Impurities can sometimes initiate homocoupling pathways. |
| De-bromination | 1. Lower Reaction Temperature: At elevated temperatures, hydrodebromination can become a significant side reaction.[7] 2. Choose a Non-protic Solvent where possible: Solvents that can act as a hydrogen source can promote de-bromination. | |
| Poor Regio- or Stereoselectivity | Lack of Directing Groups | 1. Modify the Substrate: If possible, introduce a coordinating group near the reactive site to direct the catalyst. 2. Employ Chiral Ligands for Asymmetric Cyclization: For enantioselective transformations, the use of chiral ligands like BINAP is essential to control the stereochemical outcome.[3][18] |
Experimental Protocol: General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction
This protocol provides a starting point for optimization.
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask, add the brominated precursor (1.0 equiv) and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., acetonitrile, DMF, or toluene) via syringe, followed by the degassed base (e.g., triethylamine, 2-3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
The following workflow diagram outlines the key steps in optimizing a palladium-catalyzed cyclization.
Caption: Optimization workflow for Pd-catalyzed cyclization.
Section 3: Troubleshooting Guide for Radical Cyclizations
Radical cyclizations offer a powerful, complementary approach for the formation of cyclic systems from brominated precursors, often proceeding under milder conditions than many transition metal-catalyzed methods.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Conversion | Inefficient Radical Initiation | 1. Check Initiator Purity and Age: Radical initiators like AIBN or benzoyl peroxide have a finite shelf life and can decompose. Use a fresh batch. 2. Ensure Sufficient Temperature for Homolysis: Each initiator has a characteristic temperature range for efficient decomposition to form radicals. Ensure your reaction temperature is appropriate. |
| Premature Quenching of Radicals | 1. Thoroughly Degas the Reaction Mixture: Oxygen is a potent radical scavenger and can inhibit the reaction. 2. Avoid Inhibitory Solvents: Some solvents can act as radical traps. | |
| Formation of Reduced, Non-cyclized Product | Rapid Hydrogen Atom Transfer | 1. Optimize Hydrogen Donor Concentration: In reactions using a hydrogen donor like tributyltin hydride (Bu₃SnH), a high concentration can lead to premature reduction of the initial radical before cyclization can occur.[13] Lowering the concentration of the hydrogen donor can favor cyclization.[13] |
| Incorrect Regioselectivity | Kinetic vs. Thermodynamic Control | 1. Adjust Hydrogen Donor Concentration: As mentioned above, a high concentration of a hydrogen donor can trap the kinetically favored product.[13] Lower concentrations may allow for rearrangement to the thermodynamically more stable radical before hydrogen atom abstraction, thus changing the product distribution.[13] 2. Substrate Modification: Steric or electronic factors in the substrate can be manipulated to favor the formation of a specific ring size.[13] |
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- Hyster, T. K., & Arnold, F. H. (2021). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Angewandte Chemie International Edition, 60(38), 20839-20843. [Link]
- Andersson, P. G., et al. (2016). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. European Journal of Organic Chemistry, 2016(16), 2821-2827. [Link]
- Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618–624. [Link]
- Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 191-194. [Link]
- Ragaini, F., et al. (2016). Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. European Journal of Organic Chemistry, 2016(23), 4015-4022. [Link]
- Schatz, D. J., et al. (2016). Interrupting the Nazarov Cyclization with Bromine. The Journal of Organic Chemistry, 81(24), 12494–12498. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
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- Chen, Z., et al. (2018). Palladium-catalyzed dearomative cyclization by a norbornene-mediated sequence: a route to spiroindolenine derivatives.
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- Iorga, B. I., et al. (2017). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. New Journal of Chemistry, 41(16), 8238-8246. [Link]
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- Gstöttmayr, F., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13433–13446. [Link]
- Chen, G., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 910–922. [Link]
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- Reddit. (2024, February 13).
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Stability issues of THP-protected indazoles in acidic or basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of tetrahydropyranyl (THP)-protected indazoles. As a widely used heterocyclic motif in medicinal chemistry, understanding the nuances of its protection and deprotection is critical for synthetic success. This document is designed to address common issues encountered during experimental work, explaining the underlying chemical principles and offering practical solutions.
Introduction: The Nature of the THP Group on Indazoles
The tetrahydropyranyl (THP) group is a common choice for protecting the N-H of indazoles. It is classified as an acetal, which dictates its stability profile: it is readily cleaved under acidic conditions but is generally stable to a wide range of basic and nucleophilic reagents.[1][2][3] This dual nature makes it a versatile tool, but also a potential source of unexpected side reactions if not handled with care. This guide will walk you through the most common stability-related challenges.
Section 1: Troubleshooting Stability Issues in Acidic Conditions
The primary vulnerability of the THP group is its lability in the presence of acid.[2][4] Deprotection is often desired, but premature or uncontrolled cleavage can derail a synthetic sequence.
FAQ 1: My THP-protected indazole is unexpectedly deprotecting during a reaction or workup that I thought was non-acidic. What's happening?
Answer: This is a common issue that often points to sources of "hidden" acid in your reaction or purification workflow. The THP acetal is sensitive even to catalytic amounts of acid, which can arise from several sources.
Causality and Troubleshooting Workflow:
The mechanism of acidic deprotection involves protonation of the THP oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free indazole.[2] Even trace acid can initiate this process.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: Troubleshooting workflow for unexpected acidic deprotection.
FAQ 2: I am trying to perform a selective deprotection, but the reaction is either too slow or goes to completion too quickly. How can I fine-tune the reaction?
Answer: The rate of THP cleavage is highly dependent on the acid strength, solvent, and temperature. Fine-tuning these parameters is key to achieving selectivity.
Key Parameters for Controlled Deprotection:
| Parameter | Effect on Reaction Rate | Recommended Conditions for Mild Deprotection |
| Acid Catalyst | Stronger acids (e.g., HCl, TFA) lead to faster cleavage. Weaker acids (e.g., PPTS, AcOH) are slower and more selective. | Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent; Acetic acid in a THF/water mixture.[2] |
| Solvent | Protic solvents (e.g., MeOH, EtOH) can participate in the reaction, trapping the carbocation intermediate and driving the equilibrium towards deprotection. | Use of alcoholic solvents like methanol or ethanol is common. For very sensitive substrates, aprotic solvents with a stoichiometric amount of acid and a scavenger may be used. |
| Temperature | Higher temperatures accelerate the reaction. | Start at 0 °C and slowly warm to room temperature, monitoring by TLC or LC-MS. |
| Water Content | The presence of water is often necessary for hydrolysis. | A mixture like AcOH:THF:H₂O (e.g., 3:1:1) is a standard condition for controlled hydrolysis.[1] |
Experimental Protocol: Mild Deprotection of a THP-Indazole using PPTS
-
Dissolution: Dissolve the THP-protected indazole (1.0 equiv) in ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equiv).
-
Reaction: Stir the mixture at room temperature. For more sensitive substrates, begin at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary, using neutralized silica gel.
Section 2: Troubleshooting Stability Issues in Basic Conditions
While THP ethers are renowned for their stability to bases, the indazole ring system introduces unique reactivity patterns that can lead to unexpected degradation under certain basic conditions.
FAQ 3: I am using a strong base (e.g., n-BuLi, LDA, LiHMDS) and observing decomposition of my THP-protected indazole. I thought THP was stable to base?
Answer: While the THP group itself is stable, N-protected indazoles are susceptible to a base-induced ring-opening isomerization to form ortho-aminobenzonitrile derivatives.[5] This is a known reactivity pathway for the indazole core and not a failure of the THP group itself.
Mechanism: Base-Induced Ring Opening
Strong bases can deprotonate the C3 position of the indazole ring. The resulting anion can undergo a retro-[4+2] cycloaddition (formally), leading to ring opening and formation of a stable benzonitrile.
dot graph G { bgcolor="#F1F3F4"; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Proposed mechanism for strong-base-induced degradation.
Troubleshooting and Mitigation Strategies:
-
Use a Non-Protected Indazole: If the subsequent reaction tolerates a free N-H (e.g., some cross-coupling reactions), consider using the unprotected indazole. The indazolide anion formed in situ is often resilient to this ring-opening pathway.[5]
-
Lower the Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor the ring-opening pathway. Add the base slowly and monitor for decomposition.
-
Choose an Alternative Base: If possible, use a milder base that is sufficient for your desired transformation but less likely to induce ring-opening.
-
Switch to an Orthogonal Protecting Group: If strong bases are unavoidable, a more robust protecting group is necessary.
Section 3: Choosing the Right Protecting Group - An Orthogonal Approach
The best way to avoid stability issues is to choose a protecting group that is explicitly compatible with your planned synthetic route. The concept of "orthogonality" refers to the ability to remove one protecting group in the presence of others using specific, non-interfering conditions.[6][7]
FAQ 4: Given the limitations of THP, what are some alternative N-protecting groups for indazoles for my specific needs?
Answer: The choice of protecting group should be guided by the downstream reaction conditions you plan to employ.
Comparison of Common N-Protecting Groups for Indazoles:
| Protecting Group | Abbreviation | Stability | Common Deprotection | Key Considerations |
| Tetrahydropyranyl | THP | Stable to: Base, Nucleophiles, Reductants.Labile to: Acid. | Mild Acid (PPTS, AcOH, dilute HCl). | Introduces a new stereocenter. Prone to ring-opening with very strong bases.[5] |
| tert-Butoxycarbonyl | Boc | Stable to: Hydrogenolysis, mild base.Labile to: Strong acid (TFA, HCl), some basic conditions (e.g., NaOMe).[8] | TFA, HCl; NaOMe in MeOH. | Can be removed under non-acidic conditions, which is useful for acid-sensitive substrates.[8] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to: A wide range of conditions.Labile to: Fluoride sources (TBAF), strong acid. | TBAF; HCl. | Robust group that can direct C3-lithiation.[9] Deprotection is orthogonal to many other groups. |
| Benzyl | Bn | Stable to: Acid, base, many organometallics.[8]Labile to: Hydrogenolysis. | H₂, Pd/C. | Very robust. Removal is clean but incompatible with reducible functional groups (alkenes, alkynes, etc.). |
| Tosyl | Ts | Stable to: Strong acid and base.[8]Labile to: Reductive cleavage. | Mg/MeOH; Thiolates. | Extremely stable, but deprotection can require harsh conditions. Reduces the nucleophilicity of the indazole.[8] |
Decision-Making Flowchart for Protecting Group Selection:
dot graph TD { bgcolor="#F1F3F4" node [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10, peripheries=1]; rect_node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: Selecting an orthogonal protecting group for your indazole synthesis.
References
- ResearchGate. (2025).
- Zhan, C., et al. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- ResearchGate. (2025).
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Baran, P. S., et al. (2017). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. [Link]
- MDPI. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
- Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central. [Link]
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
- ResearchGate. (2025). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. [Link]
- Primas, N., et al. (2014). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection.
- Organic Syntheses. (n.d.). Indazole. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.). Scheme 5. Thp protection of the hydroxyl group of Tyr. [Link]
- Katritzky, A. R., et al. (2006).
- Boons, G.-J., et al. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PubMed Central. [Link]
- Bezerra, M., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PubMed Central. [Link]
- Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed. [Link]
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Homocoupling of Boronic Acids in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the common side reaction of boronic acid homocoupling. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize this undesired byproduct, thereby improving your reaction yields and simplifying purification.
Troubleshooting Guide: Addressing Homocoupling in Your Suzuki Reaction
This section provides a systematic approach to diagnosing and resolving issues related to the formation of symmetrical biaryls from your boronic acid starting material.
Q1: I'm observing a significant amount of homocoupled product in my Suzuki reaction. What is the first thing I should investigate?
A1: The primary culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst. [1] Therefore, the first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions.
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[3][4] The mechanism is thought to involve the formation of a palladium peroxo complex which reacts with the boronic acid.[4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with two equivalents of the boronic acid to produce the homocoupled product and the active Pd(0) catalyst required for the desired cross-coupling.[1][3][5] This is especially problematic at the beginning of the reaction before the catalytic cycle for the desired reaction is fully established.
Immediate Actions:
-
Analyze Your Reaction Mixture: Before making significant changes, confirm the identity and quantity of the homocoupling byproduct using techniques like TLC, GC-MS, or LC-MS.[6]
-
Improve Degassing Techniques: Ensure your solvents and the final reaction mixture are thoroughly deoxygenated. Standard methods include:
-
Maintain an Inert Atmosphere: Throughout the entire experiment, from reagent addition to the end of the reaction, maintain a positive pressure of an inert gas.[7]
Q2: I've improved my anaerobic technique, but homocoupling is still an issue. What should I try next?
A2: If rigorous exclusion of oxygen doesn't solve the problem, the next step is to evaluate your choice of palladium source, ligands, and base.
Workflow for Optimizing Reaction Components
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Steps:
-
Evaluate Your Palladium Source:
-
Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][7] This eliminates the initial reduction step that can consume the boronic acid and lead to homocoupling.
-
Use a Precatalyst: Modern Buchwald precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst, which can minimize side reactions.[5]
-
-
Optimize Your Ligand:
-
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5]
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos or other Buchwald-type phosphines, as well as N-heterocyclic carbenes (NHCs), can promote the desired reductive elimination step of the Suzuki cycle, outcompeting the pathways that lead to homocoupling.[6][8][9]
-
-
Select an Appropriate Base:
-
The base is necessary to activate the boronic acid for transmetalation.[9][10] However, the choice of base can influence the reaction outcome.
-
Consider Weaker Bases: In some cases, stronger bases might promote side reactions. Trying weaker bases like K₂CO₃ or K₃PO₄ could be beneficial.[11] The base's role is complex, affecting the formation of the active palladium complex and the boronate species.[9][12][13]
-
Q3: Can reaction conditions like temperature and solvent affect the level of homocoupling?
A3: Yes, optimizing reaction conditions is a key part of suppressing side reactions.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote undesired pathways. It is worth investigating if lowering the reaction temperature can reduce the amount of homocoupling.[11][14]
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[15] Aprotic solvents like dioxane, toluene, or THF are commonly used.[9][11] Sometimes, a solvent screen is necessary to find the optimal conditions for your specific substrates.[7]
-
Reagent Stoichiometry and Addition:
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of boronic acid homocoupling?
A4: There are two primary pathways for boronic acid homocoupling in Suzuki reactions:
-
Oxygen-Mediated Pathway: This pathway is initiated by the reaction of the Pd(0) catalyst with molecular oxygen to form a palladium peroxo complex ((η²-O₂)PdL₂).[4] This complex then reacts with two molecules of the boronic acid, leading to the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to yield the symmetrical biaryl and regenerate a Pd(II) species that can be reduced back to Pd(0).[4]
-
Pd(II)-Mediated Pathway: This occurs when a Pd(II) species is present, either from the use of a Pd(II) precatalyst or from the oxidation of Pd(0). The Pd(II) center undergoes two sequential transmetalations with the boronic acid, followed by reductive elimination to give the homocoupled product and Pd(0).[3][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of N-H Indazoles
Welcome to the Technical Support Center for catalyst deactivation in the cross-coupling of N-H indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic reactions. The N-H bond in indazoles presents unique challenges, often leading to catalyst inhibition or deactivation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve robust and reproducible results.
Troubleshooting Guide
This section addresses specific experimental issues with a focus on identifying the root cause of catalyst deactivation and providing actionable solutions.
Issue 1: My reaction has stalled, and I observe a black precipitate. What's happening?
Answer:
The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black, which consists of inactive, agglomerated palladium particles.[1] This process removes the active palladium species from the catalytic cycle, effectively halting your reaction.
Primary Causes:
-
Catalyst Decomposition: The active Pd(0) species can be unstable, particularly at elevated temperatures, leading to aggregation.[1]
-
Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the exposed metal atoms can aggregate to form palladium black.[1][2] This is a known issue with certain substrates, including N-heterocycles, which can displace the ligand.[2]
-
Oxidation: Exposure to oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[1]
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like tBuXPhos are specifically noted to be effective for indazole couplings.[3][4] These ligands stabilize the palladium center and can prevent the dissociation that leads to aggregation.[1][2]
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated. This can be accomplished by sparging with an inert gas (argon or nitrogen) for an extended period or by utilizing several freeze-pump-thaw cycles.[1]
-
Temperature Optimization: High temperatures can accelerate catalyst decomposition.[1] Determine the minimum temperature required for your reaction to proceed at a reasonable rate by running small-scale experiments at varying temperatures.
-
Use of Pre-catalysts: Consider using palladium pre-catalysts. These are often more stable and provide a more reliable and reproducible source of the active Pd(0) species.[3]
Issue 2: The yield of my desired N-arylated indazole is low, and I'm isolating significant amounts of the dehalogenated arene (protodehalogenation).
Answer:
Protodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This unproductive pathway consumes your starting material and is often linked to issues within the catalytic cycle.
Causality:
-
Inefficient Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the C-N bond, is slow, the intermediate aryl-palladium complex may undergo side reactions, including protonolysis.
-
Presence of Protic Sources: The acidic N-H proton of the indazole itself can be a proton source, contributing to this side reaction.[3] Water or other protic impurities in the reaction mixture can also be culprits.
-
Base Choice: The choice and strength of the base can influence the prevalence of protodehalogenation. While a strong base is needed to deprotonate the indazole, an excessively strong base or one that generates protic byproducts can exacerbate the issue.
Experimental Workflow for Mitigation:
Caption: Troubleshooting workflow for protodehalogenation.
Detailed Steps:
-
Ensure Anhydrous Conditions: Dry solvents rigorously and use freshly opened, anhydrous bases.
-
Base Screening: While strong bases like NaOtBu are common, for unprotected indazoles, milder inorganic bases such as K₂CO₃ or Cs₂CO₃ may be preferable to minimize side reactions.[3]
-
Ligand Optimization: As with palladium black formation, bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the protodehalogenation pathway.
-
N-Protection Strategy: If the N-H proton is the primary issue, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be a highly effective, albeit less atom-economical, solution.[3]
Issue 3: My reaction is sluggish or fails completely with electron-deficient or sterically hindered aryl halides.
Answer:
Electron-deficient or sterically hindered aryl halides are notoriously challenging substrates for cross-coupling reactions. The oxidative addition step, where the aryl halide reacts with the Pd(0) catalyst, is often the rate-limiting step and is highly sensitive to both electronic and steric factors.
Mechanistic Bottleneck:
-
Slow Oxidative Addition: Electron-withdrawing groups on the aryl halide can slow down the oxidative addition step. Similarly, bulky groups near the halogen can sterically hinder the approach of the palladium catalyst.
-
Catalyst Inhibition: The N-H indazole can coordinate to the palladium center, acting as an inhibitor and preventing the aryl halide from accessing the active site.
Strategies for Challenging Substrates:
| Strategy | Rationale | Recommended Action |
| Ligand Modification | More electron-rich and bulky ligands can increase the electron density on the palladium center, promoting oxidative addition. | Switch to more specialized ligands like GPhos or BrettPhos-type ligands, which are designed for challenging couplings.[2] |
| Higher Catalyst Loading | Increasing the concentration of the active catalyst can help overcome a slow catalytic turnover. | Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%.[1] |
| Higher Reaction Temperature | Provides the necessary activation energy for the difficult oxidative addition step. | Cautiously increase the reaction temperature in 10 °C increments, while monitoring for signs of catalyst decomposition (e.g., palladium black formation). |
| Use of Additives | Certain additives can facilitate the generation and stabilization of the active catalytic species. | For Pd(II) pre-catalysts, small amounts of water can sometimes aid in the reduction to the active Pd(0) species.[5] |
Frequently Asked Questions (FAQs)
Q1: Does the N-H proton of the indazole ring always interfere with the cross-coupling reaction?
The acidic N-H proton can indeed interfere by causing side reactions like protodehalogenation or by deactivating the catalyst.[3] However, many cross-coupling reactions with unprotected indazoles can be successful with careful optimization of the base and reaction conditions.[3] For particularly challenging substrates or when striving for very high yields, N-protection is a reliable strategy.[3]
Q2: What is the role of the base in these reactions, and how do I choose the right one?
The base has two primary roles: to deprotonate the N-H indazole, making it a more potent nucleophile, and to facilitate the regeneration of the active catalyst. The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are often used for aminations.[1] However, for sensitive substrates like N-H indazoles, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently preferred to avoid side reactions.[3]
Q3: How can I tell if my catalyst has been poisoned?
Catalyst poisoning occurs when impurities in the reaction mixture bind to the palladium center and block its active sites.[6] Common poisons include sulfur-containing compounds, and sometimes other nitrogen-containing heterocycles can act as inhibitors.[6] If you suspect poisoning, running a control reaction with highly purified reagents and solvents can help confirm the diagnosis.[6] If the high-purity reaction proceeds well, it's a strong indication that an impurity in your original materials was the culprit.
Q4: Can I reactivate a catalyst that has formed palladium black?
In situ reactivation of palladium black is generally not feasible within the context of a typical organic synthesis lab. The primary strategy is prevention. To avoid future deactivation, focus on using stabilizing ligands, maintaining a strictly inert atmosphere, and optimizing the reaction temperature.[1][6]
Caption: Key deactivation pathways branching off the main catalytic cycle.
References
- Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 11(24), 5762–5765*.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
Technical Support Center: Managing Temperature Control in Large-Scale Indazole Synthesis
A Resource for Researchers, Scientists, and Drug Development Professionals
The synthesis of indazole and its derivatives is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmacologically active compounds.[1][2] However, transitioning indazole synthesis from the laboratory bench to large-scale production introduces significant challenges, paramount among them being precise temperature control.[1][3] Inadequate thermal management can lead to decreased yield, impurity formation, and potentially hazardous runaway reactions.[3][4][5]
This technical support center provides a comprehensive guide to navigating the complexities of temperature control in large-scale indazole synthesis. Through a detailed troubleshooting guide and an extensive FAQ section, we address the common issues faced by professionals in the field, offering practical, evidence-based solutions to ensure safe, efficient, and scalable production.
Troubleshooting Guide: Thermal Management in Indazole Synthesis
This section addresses specific problems you may encounter during the scale-up of indazole synthesis, with a focus on temperature-related root causes and corrective actions.
Problem 1: Reaction Temperature Spikes (Exotherm)
Symptom: A rapid, uncontrolled increase in the internal reaction temperature, significantly exceeding the set point of the heating/cooling system.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Heat Dissipation | 1. Verify Heat Exchanger Performance: Ensure the heat exchanger is appropriately sized for the reactor volume and the expected heat of reaction. Check for fouling or blockages that could impede thermal transfer.[4][6] 2. Optimize Agitation: Increase the stirring rate to improve heat transfer from the reaction mass to the reactor jacket. Inadequate mixing can create localized hot spots.[3] 3. Reduce Batch Size: If the cooling capacity is insufficient, reducing the reaction volume can bring the heat generation within a manageable range. | The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Effective heat transfer is critical to prevent the accumulation of heat generated by exothermic reactions.[1][3] |
| Incorrect Reagent Addition Rate | 1. Slow Down Addition: For exothermic steps, such as diazotization or certain cyclization reactions, adding the limiting reagent more slowly allows the cooling system to keep pace with heat generation.[7] 2. Use a Dosing Pump: Employ a calibrated dosing pump for precise and consistent reagent addition, rather than relying on manual pouring.[8] | The rate of heat evolution is directly proportional to the rate of reaction. Controlling the addition of a key reactant is a primary method for controlling the reaction rate and, consequently, the temperature. |
| High Reactant Concentration | 1. Increase Solvent Volume: Diluting the reaction mixture increases the overall thermal mass, which can absorb more heat without a significant temperature rise. 2. Re-evaluate Solvent Choice: Select a solvent with a higher heat capacity and boiling point to provide a better thermal buffer. | Higher concentrations of reactants lead to a faster reaction rate and more heat generated per unit volume. Solvents act as a heat sink, moderating temperature fluctuations. |
Problem 2: Low or Inconsistent Product Yield
Symptom: The final isolated yield of the desired indazole product is significantly lower than expected or varies considerably between batches.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reaction Formation at Elevated Temperatures | 1. Lower Reaction Temperature: Even minor temperature deviations can favor the formation of byproducts. Experiment with running the reaction at the lower end of the recommended temperature range.[9][10] 2. Implement Tighter Temperature Control: Utilize a more responsive temperature control system (e.g., a dynamic temperature control unit) to minimize fluctuations around the setpoint.[5][11] | The kinetics of competing side reactions are often more sensitive to temperature changes than the desired reaction pathway. Maintaining a precise temperature profile is crucial for maximizing selectivity.[10] |
| Incomplete Reaction | 1. Increase Reaction Temperature: If the reaction is proceeding too slowly, a modest and controlled increase in temperature may be necessary to achieve full conversion.[9] 2. Prolong Reaction Time: At a given temperature, extending the reaction time may be required for complete consumption of the starting materials. Monitor reaction progress using analytical techniques like HPLC or TLC. | Reaction rates are fundamentally dependent on temperature. Insufficient thermal energy can lead to a slow or stalled reaction, resulting in low conversion and poor yield.[5] |
| Product Decomposition | 1. Perform Thermal Stability Studies: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your product and intermediates. 2. Minimize Exposure to High Temperatures: During workup and purification (e.g., distillation), use the lowest possible temperatures and high vacuum to prevent thermal degradation of the final product.[7] | Indazole derivatives, like many organic molecules, can be thermally labile. Prolonged exposure to high temperatures, even below the decomposition point, can lead to gradual degradation and yield loss. |
Problem 3: Poor Product Purity and Impurity Profile
Symptom: The isolated product contains significant levels of impurities, such as regioisomers or byproducts, that are difficult to remove.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Regioisomer Formation | 1. Strict Temperature Control During Addition: In reactions where regioselectivity is a concern (e.g., iodination), maintain a constant, low temperature during the addition of reagents to prevent the formation of undesired isomers.[3] 2. Optimize Solvent and Base: The choice of solvent and base can influence the regiochemical outcome of the reaction. | The energy barrier for the formation of different regioisomers can be very similar. Precise temperature control can help favor the kinetic or thermodynamic product, leading to higher regioselectivity.[12] |
| Byproduct Formation from Exotherms | 1. Review Exotherm Control Measures: As detailed in Problem 1, implement robust measures to prevent temperature spikes, which are a common cause of impurity formation.[1][3] 2. Quench the Reaction at the Optimal Time: Over-running the reaction, especially at elevated temperatures, can lead to the formation of degradation products. | Uncontrolled exotherms provide the activation energy for a host of undesired side reactions, leading to a complex and difficult-to-purify mixture. |
| Ineffective Crystallization | 1. Controlled Cooling Rate: During crystallization, a slow and controlled cooling rate is essential for the formation of a pure, well-defined crystalline product. Rapid cooling can trap impurities within the crystal lattice.[13][14] 2. Utilize Temperature Cycling: Implementing controlled heating and cooling cycles can help dissolve smaller, less pure crystals and promote the growth of larger, higher-purity crystals (Ostwald ripening).[14][15] | Crystallization is a purification process governed by thermodynamics and kinetics. Temperature control is the primary lever for manipulating solubility and crystal growth rates to achieve high purity.[13][16] |
Frequently Asked Questions (FAQs)
General Temperature Control
Q1: What are the most critical, temperature-sensitive steps in common indazole synthesis routes?
A: Several steps in indazole synthesis are highly sensitive to temperature. For instance, in the Jacobsen synthesis, the initial diazotization of N-acyl-o-toluidine derivatives must be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[17][18][19] The subsequent cyclization step is often exothermic, and the internal temperature can rise 5-10°C above the bath temperature if not properly managed.[7] Similarly, in syntheses involving o-fluorobenzonitriles and hydrazine, the cyclization is typically conducted at reflux, requiring careful control to avoid side reactions.[1] For the Davis-Beirut reaction, while it can proceed at relatively low temperatures, precise control is still necessary to ensure the desired product formation.[20][21][22]
Q2: How does the choice of reactor affect temperature control at a large scale?
A: The reactor's material of construction, geometry, and agitation system are all critical. Glass-lined steel reactors are common but have different heat transfer coefficients than stainless steel. The efficiency of the jacket (e.g., conventional, half-pipe coil) and the type of agitator (e.g., turbine, pitched blade) significantly impact the ability to transfer heat into or out of the reaction mass.[6] For highly exothermic processes, specialized reactors with enhanced heat transfer capabilities may be required.
Q3: What are the best practices for monitoring internal reaction temperature in a large reactor?
A: Relying solely on the jacket temperature is insufficient. A calibrated temperature probe (thermocouple or RTD sensor) should be submerged in the reaction mixture, positioned to avoid dead spots and provide a representative reading of the bulk temperature.[23][24] For very large reactors, multiple probes at different heights can provide a more accurate temperature profile. Continuous data logging is essential to track temperature trends and identify any deviations from the desired profile.[24]
Safety Considerations
Q4: What are the primary thermal hazards associated with large-scale indazole synthesis?
A: The primary thermal hazard is a runaway reaction, which can occur during strongly exothermic steps if the rate of heat generation exceeds the rate of heat removal.[4][5] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, release of toxic materials, or even an explosion.[5] Diazonium salts, which are intermediates in some indazole syntheses, are known to be explosive when isolated and dry, underscoring the need for strict temperature control to keep them in solution.[17] A thorough thermal hazard assessment is crucial before any scale-up.[17]
Q5: How can I design a safer process from a thermal management perspective?
A: Incorporate "safety by design" principles.[8] This includes choosing a synthetic route with less energetic intermediates, using a solvent with a high boiling point to act as a heat sink, and ensuring the cooling system has sufficient capacity to handle the maximum potential heat output of the reaction.[8] Implementing a semi-batch process, where one reagent is added in a controlled manner, is generally safer than a batch process where all reagents are mixed at once, as it allows for immediate cessation of reagent addition if a temperature excursion occurs.[8]
Workflow & Process Visualization
To aid in troubleshooting, a logical workflow can be invaluable. The following diagram illustrates a decision-making process for addressing a thermal runaway event.
Caption: Troubleshooting workflow for a thermal runaway event.
The following diagram illustrates the key checkpoints for temperature control throughout a typical large-scale synthesis process.
Sources
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- 14. irep.iium.edu.my [irep.iium.edu.my]
- 15. Application of temperature cycling for crystal quality control during crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 21. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How to control the temperature in chemical equipment? - Blog - Milling Metal [millingmetal.com]
- 24. chemicaltimes.in [chemicaltimes.in]
Technical Support Center: Workup Procedures for Residual Palladium Catalyst Removal
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of residual palladium catalysts from reaction mixtures and active pharmaceutical ingredients (APIs). Our goal is to equip you with the knowledge to diagnose and resolve common challenges, ensuring the purity and safety of your compounds.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you navigate common problems encountered during palladium removal. Each issue is presented with potential causes and actionable, step-by-step protocols to resolve the problem.
Issue 1: Ineffective Palladium Removal by Filtration
Symptom: After filtering your reaction mixture through a standard filter medium (e.g., Celite®), you observe high levels of residual palladium in your product.
Root Cause Analysis: This issue often arises when the palladium species is not in a form that can be physically separated by simple filtration. While filtration is effective for heterogeneous catalysts like palladium on carbon (Pd/C), it fails to remove soluble or colloidal palladium species that may have leached into the reaction mixture.[1]
Solutions:
-
For Heterogeneous Catalysts (e.g., Pd/C):
-
Optimize Filtration Technique: Ensure the filter aid bed (e.g., Celite®) is well-packed and sufficiently thick (a minimum of 1-2 cm is recommended). Pre-wetting the filter pad with the solvent used in the reaction can enhance its trapping efficiency.[1][2] For very fine particles, consider using a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1]
-
Double Filtration: If palladium levels remain high, passing the filtrate through a second, freshly prepared filter aid bed can be effective.[1]
-
-
For Suspected Soluble or Colloidal Palladium:
-
Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium. This can sometimes be achieved by adding an anti-solvent.
-
Adsorption Prior to Filtration: Treat the solution with an adsorbent like activated carbon or silica gel to capture the soluble/colloidal palladium, then proceed with filtration to remove the adsorbent.[1]
-
Switch Removal Method: If soluble palladium is confirmed, filtration alone is insufficient. You must employ a method designed for homogeneous catalyst removal, such as using palladium scavengers or performing column chromatography.[1]
-
Issue 2: Poor Performance of Palladium Scavengers
Symptom: Despite treating your reaction mixture with a palladium scavenger, the residual palladium levels in your product remain above the acceptable limit.
Root Cause Analysis: The efficacy of a scavenger is highly dependent on several factors, including the type of scavenger, the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, reaction time, and temperature.[1] The amine functional groups present in some products can also compete with the scavenger for palladium binding.[2]
Solutions:
-
Scavenger Selection and Screening:
-
Match Scavenger to Palladium State: Thiol-based scavengers are generally more effective for Pd(II), whereas other types may be better suited for Pd(0).[1] A screening of different scavenger types (e.g., thiol, thiourea, diamine, triamine, and dimercaptotriazine (DMT)) is highly recommended to identify the most effective one for your specific system.[1][3]
-
Consider Solvent Compatibility: Ensure the chosen scavenger is compatible with your reaction solvent. Some are designed for aqueous media, while others perform better in organic solvents.[1]
-
-
Process Optimization:
-
Increase Scavenger Equivalents: The amount of scavenger used is critical. A typical starting point is 5-10 weight equivalents relative to the initial palladium loading.
-
Optimize Reaction Time and Temperature: Scavenging is a chemical reaction. Allow sufficient time for the scavenger to bind with the palladium. This can range from a few hours to overnight. Gently heating the mixture (e.g., to 40-50 °C) can often improve the kinetics and efficiency of scavenging.
-
Caption: Workflow for selecting and optimizing a palladium scavenger.
Issue 3: Significant Product Loss During Palladium Removal
Symptom: After employing a palladium removal technique, particularly with adsorbents like activated carbon or scavengers, you notice a substantial decrease in the yield of your desired product.
Root Cause Analysis: Adsorbents can be non-selective and may bind to your product in addition to the palladium catalyst, leading to product loss upon filtration.[4]
Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of the adsorbent. This may require some optimization experiments to find the sweet spot between efficient palladium removal and minimal product loss.
-
Solvent Selection: The choice of solvent can influence the binding affinity of your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[5]
-
Alternative Removal Methods: If product loss remains high, consider switching to a different purification method that relies on different principles, such as crystallization or liquid-liquid extraction.[5]
-
Sequential Purification: A combination of methods can be effective. For instance, an initial purification by column chromatography can remove the bulk of the palladium, followed by a scavenger treatment with a minimal amount of adsorbent to reach the desired low ppm levels.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium?
The most common methods for palladium removal can be categorized as follows:
-
Adsorption: This involves using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers with functional groups like thiols, amines, or dimercaptotriazine.[5][7]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[5]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[5]
-
Filtration: This method is primarily for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or precipitated palladium metal.[5][8]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst.[8]
Q2: How do I choose the most suitable palladium scavenger?
The selection of a scavenger depends on multiple factors:
| Scavenger Type | Functional Group | Primary Target | Key Considerations |
| SiliaMetS® Thiol (Si-SH) | Thiol | Pd(II) | Highly effective for Pd(II), may be less so for Pd(0). |
| SiliaMetS® Thiourea (Si-THU) | Thiourea | Pd(0) and Pd(II) | A versatile scavenger for various forms of palladium.[3] |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(0) and Pd(II) | Effective for a broad range of metals, including palladium.[3] |
| Activated Carbon | N/A | Pd(0) and Pd(II) | Cost-effective and can remove various palladium species, but may lead to product loss due to non-specific binding.[4][9] |
A decision tree for selecting a palladium removal method is presented below:
Caption: Decision tree for selecting a palladium removal method.
Q3: What are the regulatory limits for residual palladium in pharmaceutical products?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs.[2] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[2][10] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[2][10] However, this limit can be adjusted based on the specific daily dosage of the drug product.[2][10]
Q4: How can I accurately quantify the amount of residual palladium in my sample?
Several sensitive analytical techniques are available for the quantification of trace levels of palladium:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most common and sensitive methods for quantifying elemental impurities, including palladium, in pharmaceutical samples.[11][12]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique for elemental analysis.[11]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal content.[12]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of palladium residues.[13]
-
Fluorometric Methods: Rapid, catalysis-based fluorometric methods have been developed for the semi-quantification of trace palladium, which can be useful for screening purposes.[14]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[5]
-
Initial Analysis (Optional but Recommended): Take a small aliquot of the solution and determine the initial palladium concentration using a sensitive analytical technique like ICP-MS.[7]
-
Scavenger Addition: Add the selected palladium scavenger (typically 5-10 wt. eq. relative to the initial palladium loading) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (typically 1 to 18 hours). The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[5]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Final Analysis: Analyze the palladium content of the purified product to confirm successful removal.[5]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[5]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a set period (e.g., 1-4 hours).
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a robust filtration setup.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[5]
-
Concentration: Concentrate the filtrate to obtain the purified product.[5]
-
Analysis: Analyze the purified product for residual palladium content.[5]
References
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (n.d.).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
- Comparing efficiency of different palladium scavengers - Benchchem. (n.d.).
- Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009, February 15).
- Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Metal Scavengers Selection Guide - SiliCycle. (n.d.).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.).
- Metal Scavenger User Guide | Biotage. (n.d.).
- Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. (2024, May 28).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
- How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017, December 30).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
- Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline - Benchchem. (n.d.).
- Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
- Scavengers Selection Guide - SiliCycle. (n.d.).
- Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022, January 20).
- NEX DE Series—Catalysts Residue and Heavy Metal Screening in Pharma Formulation Process Chemistry - Rigaku. (n.d.).
- ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals - Regulatory Resources - Testing Lab / Alfa Chemistry - Catalysts. (n.d.).
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (n.d.).
- FDA Guidance on Elemental Impurities in Drug Products - US Pharmacopeia (USP). (2016, September 29).
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- 11. pharmtech.com [pharmtech.com]
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Validation & Comparative
A Comparative Guide to VEGFR-2 Inhibition: 6-Bromo-1H-indazole Derivatives Versus Axitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and pathological conditions. A key mediator of this intricate process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. In the context of oncology, the upregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors. This pathway is instrumental for tumor growth, providing the necessary blood supply for nutrient and oxygen delivery, and facilitating metastasis. Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy.
This guide provides a detailed, objective comparison of a novel class of compounds, the 6-bromo-1H-indazole derivatives, against the well-established, FDA-approved VEGFR-2 inhibitor, axitinib. We will delve into their mechanisms of action, compare their in vitro and in vivo efficacy based on available experimental data, and provide detailed protocols for key assays to facilitate further research and development in this critical area of oncology.
Chemical Structures: A Tale of Two Scaffolds
At the heart of their distinct pharmacological profiles are the unique chemical structures of 6-bromo-1H-indazole derivatives and axitinib.
Axitinib , with its indazole core, is a second-generation tyrosine kinase inhibitor. Its structure is characterized by a central indazole ring system, which serves as a scaffold for side chains that facilitate its potent and selective binding to the ATP-binding pocket of VEGFRs.
6-Bromo-1H-indazole derivatives represent a newer class of molecules built upon a similar indazole framework. The defining feature of these compounds is the presence of a bromine atom at the 6-position of the indazole ring. This halogen substitution, combined with various other modifications, is intended to enhance their inhibitory activity and selectivity for VEGFR-2. The "W-series" of compounds, disclosed in patent literature, showcases a range of these derivatives with diverse side chains designed to optimize their interaction with the target kinase.
Mechanism of Action: Targeting the Engine of Angiogenesis
Both 6-bromo-1H-indazole derivatives and axitinib share a common primary mechanism of action: the inhibition of VEGFR-2. They function as competitive inhibitors of ATP at the catalytic site of the kinase domain. By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This blockade effectively shuts down the cellular responses to VEGF, including endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.
The binding of VEGF to VEGFR-2 triggers a cascade of intracellular events. The diagram below illustrates the key signaling pathways downstream of VEGFR-2 and the point of inhibition by these small molecules.
Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-1H-indazole derivatives and axitinib.
Head-to-Head Comparison: In Vitro Efficacy
The in vitro potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
VEGFR-2 Kinase Inhibition
The following table summarizes the available IC50 values for the inhibition of VEGFR-2 by a selection of 6-bromo-1H-indazole derivatives from the "W-series" and axitinib. It is important to note that the data for the 6-bromo-1H-indazole derivatives are sourced from patent literature and may not have undergone peer review.
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W1 | VEGFR-2 | < 10 | [1] |
| Derivative W5 | VEGFR-2 | < 10 | [1] |
| Derivative W9 | VEGFR-2 | < 10 | [1] |
| Derivative W11 | VEGFR-2 | < 10 | [1] |
| Reference Drug | |||
| Axitinib | VEGFR-2 | 0.2 | [2] |
Analysis: The available data suggests that several of the 6-bromo-1H-indazole derivatives exhibit potent inhibition of VEGFR-2, with IC50 values in the low nanomolar range. While these are promising results, axitinib demonstrates exceptionally high potency with a sub-nanomolar IC50 value, establishing it as a highly effective inhibitor of the target kinase.
Inhibition of Cancer Cell Proliferation
The ultimate goal of an anti-cancer agent is to inhibit the proliferation of tumor cells. The following table presents the IC50 values for the "W-series" of 6-bromo-1H-indazole derivatives against a panel of human cancer cell lines.
| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HGC-27 (Gastric) IC50 (µM) |
| W1 | 0.45 | 0.67 | 0.58 | 0.39 |
| W5 | 0.38 | 0.55 | 0.49 | 0.33 |
| W9 | 0.51 | 0.72 | 0.63 | 0.47 |
| W11 | 0.42 | 0.61 | 0.53 | 0.36 |
| Axitinib | Not directly comparable from the same study |
Source: [1]
Analysis: The 6-bromo-1H-indazole derivatives demonstrate significant anti-proliferative activity against a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. This suggests that their potent VEGFR-2 inhibition translates into effective inhibition of cancer cell growth in vitro. A direct comparison with axitinib's anti-proliferative IC50 values is challenging without head-to-head studies under identical experimental conditions. However, axitinib has been extensively shown to inhibit the proliferation of various tumor cell lines in numerous preclinical studies.
In Vivo Efficacy: A Look into Preclinical Models
While in vitro data provides a valuable initial assessment, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate in a complex biological system.
Axitinib: Proven In Vivo Efficacy
Axitinib has a well-documented history of in vivo efficacy in various preclinical tumor models. In xenograft models, where human tumor cells are implanted into immunodeficient mice, axitinib has consistently demonstrated the ability to inhibit tumor growth and reduce microvessel density, a marker of angiogenesis. For instance, in a human renal cancer cell xenograft model (A498), axitinib treatment led to a significant reduction in tumor growth.
6-Bromo-1H-indazole Derivatives: The Need for Further Investigation
To date, there is a lack of publicly available, peer-reviewed in vivo efficacy data for the "W-series" of 6-bromo-1H-indazole derivatives. While some studies on other indazole derivatives have shown in vivo anti-tumor activity in xenograft models, specific data for the 6-bromo compounds is not yet available.[3] This represents a critical gap in our understanding of their therapeutic potential and underscores the need for further preclinical development.
Selectivity Profile: On-Target Potency and Off-Target Effects
The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic window and potential side effects. An ideal inhibitor would potently inhibit its intended target while having minimal activity against other kinases.
Axitinib is known for its high selectivity for VEGFRs 1, 2, and 3.[2] While it does exhibit some activity against other kinases such as PDGFR (Platelet-Derived Growth Factor Receptor) and c-Kit at higher concentrations, its primary activity is directed towards the VEGFR family.[2] This selectivity contributes to its manageable side-effect profile in the clinic.
6-Bromo-1H-indazole derivatives: The patent for the "W-series" compounds suggests that they possess strong inhibitory activity against VEGFR-2 kinase. However, comprehensive kinase selectivity profiling data against a broad panel of kinases is not publicly available. Further studies are required to fully characterize their selectivity and potential off-target effects.
Experimental Protocols: A Guide for Further Research
To facilitate further investigation and head-to-head comparisons, we provide detailed, standardized protocols for the key in vitro assays discussed in this guide.
VEGFR-2 Kinase Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system.
Figure 2: Workflow for a luminescent VEGFR-2 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution.
-
Dilute the recombinant human VEGFR-2 kinase to the desired concentration in 1X kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., poly(Glu, Tyr) 4:1) in 1X kinase buffer.
-
Prepare a solution of ATP at the desired concentration in 1X kinase buffer.
-
Prepare serial dilutions of the test compounds (6-bromo-1H-indazole derivatives and axitinib) in 1X kinase buffer containing a constant percentage of DMSO.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of a white, opaque 96-well plate.
-
Add a control with no inhibitor (positive control) and a control with no enzyme (blank).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of VEGFR-2 kinase, substrate, and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Figure 3: Workflow for an MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., HCT-116, A549).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value as described for the kinase assay.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures, a key step in angiogenesis.
Figure 4: Workflow for an endothelial cell tube formation assay.
Step-by-Step Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in endothelial cell growth medium containing the test compounds at various concentrations.
-
Seed the HUVECs onto the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
-
Compare the results from the compound-treated wells to the vehicle control to determine the anti-angiogenic effect.
-
Conclusion and Future Perspectives
This comparative guide provides a comprehensive overview of the current state of knowledge regarding 6-bromo-1H-indazole derivatives and the established VEGFR-2 inhibitor, axitinib.
Axitinib stands as a potent and selective VEGFR-2 inhibitor with a wealth of preclinical and clinical data supporting its efficacy in the treatment of advanced renal cell carcinoma and other solid tumors. Its well-characterized mechanism of action, selectivity profile, and proven in vivo activity make it a benchmark for the development of new anti-angiogenic agents.
The 6-bromo-1H-indazole derivatives have emerged as a promising new class of VEGFR-2 inhibitors. The available in vitro data from patent literature indicates that these compounds possess potent inhibitory activity against VEGFR-2 and can effectively suppress the proliferation of various cancer cell lines. However, to fully realize their therapeutic potential, further rigorous investigation is imperative. Key future directions for the development of these derivatives include:
-
Peer-Reviewed Validation: Independent verification of the in vitro potency and anti-proliferative activity in peer-reviewed publications is crucial to strengthen the scientific foundation of these findings.
-
Comprehensive Selectivity Profiling: A thorough assessment of the selectivity of these compounds against a broad panel of kinases is necessary to understand their potential off-target effects and therapeutic window.
-
In Vivo Efficacy Studies: The most critical next step is the evaluation of their anti-tumor and anti-angiogenic efficacy in relevant in vivo xenograft models. These studies will provide essential information on their pharmacokinetic and pharmacodynamic properties and their overall therapeutic potential.
References
- Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Clinical Cancer Research, 14(22), 7272-7283.
- Escudier, B., & Gore, M. (2011). Axitinib for the treatment of advanced renal cell carcinoma. Clinical Cancer Research, 17(20), 6367-6373.
- Rini, B. I., et al. (2011). Axitinib versus sorafenib as second-line therapy for metastatic renal cell carcinoma: overall survival analysis. Journal of Clinical Oncology, 29(18_suppl), 4500-4500.
- Kelly, R. J., & Rixe, O. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted oncology, 4(4), 297-305.
- Chen, Y., et al. (2013). Clinical pharmacology of axitinib. Clinical pharmacokinetics, 52(9), 713-725.
- Garrett, M., et al. (2013). The role of axitinib in the treatment of advanced renal cell carcinoma. Expert review of anticancer therapy, 13(5), 521-535.
- Gross-Goupil, M., et al. (2013). Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Clinical medicine insights: Oncology, 7, CMO-S9119.
- European Medicines Agency. (2012). Inlyta (axitinib): European public assessment report.
- Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128203.
- Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- National Center for Biotechnology Information. (n.d.). PubChem.
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).
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A Comparative Guide to the Potency of Indazole Analogs Against PLK4 Kinase
This guide provides a comprehensive comparison of the potency of various indazole-based chemical analogs as inhibitors of Polo-like Kinase 4 (PLK4). PLK4 is a serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Its dysregulation, often leading to overexpression, is implicated in tumorigenesis through the promotion of centrosome amplification and aneuploidy, making it a compelling therapeutic target in oncology.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of indazole-based PLK4 inhibitors and the methodologies used to characterize them.
The Central Role of PLK4 in Centriole Duplication
PLK4's primary function is to initiate the formation of a new procentriole on each mother centriole precisely once per cell cycle.[2] This tightly regulated process ensures the formation of a bipolar mitotic spindle, which is essential for the accurate segregation of chromosomes.[6] The kinase activity of PLK4 is critical for this process. It is recruited to the centrosome by proteins like Cep192 and Cep152.[7] Once localized, PLK4 phosphorylates its substrate, STIL, which in turn recruits SAS-6 to form the foundational cartwheel structure of the new procentriole.[8] Given its pivotal role, both the expression and activity of PLK4 are stringently controlled to prevent devastating cellular consequences.[2]
The diagram below illustrates the simplified signaling pathway of PLK4 in initiating centriole duplication.
Caption: PLK4 signaling in centriole duplication and its inhibition.
Comparative Potency of Indazole Analogs
The indazole scaffold has proven to be a privileged structure in the development of potent and selective PLK4 inhibitors. Numerous analogs have been synthesized and evaluated, revealing key structure-activity relationships. The following table summarizes the in vitro kinase inhibitory activity (IC50) of a selection of indazole-based compounds against PLK4. Lower IC50 values indicate higher potency.
| Compound ID | Core Structure Modification | PLK4 IC50 (nM) | Reference |
| C05 | Indazole-based | < 0.1 | [9][10] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 | [11] |
| CFI-400437 | Indazole-based | 0.6 | [11] |
| Centrinone | Pyrido[4,3-d]pyrimidin-4(3H)-one | 0.16 (Ki) | [9] |
| CFI-400945 | Indazole-based | 2.8 | [11] |
| Axitinib | Indazole-based | 4.2 (Ki), 6.5 | [9][11] |
| 14a | (E)-4-(3-phenylvinyl-1H-indazol-6-yl)pyrimidin-2-amine | 74.9 | [12] |
| 28t | Indazole-based | 74 | [9] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
The data clearly indicates that minor structural modifications to the indazole core can lead to significant changes in potency. For instance, compounds C05 and K22 demonstrate exceptional sub-nanomolar inhibitory activity.[9][10][11] The development of these highly potent compounds often involves strategies like functional group migration and structure-based drug design to optimize interactions within the ATP-binding pocket of PLK4.[9][11]
Methodologies for Assessing Inhibitor Potency and Cellular Effects
To rigorously evaluate the potency and cellular impact of these indazole analogs, a combination of in vitro biochemical assays and cell-based functional assays is employed.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
A common and robust method to determine the direct inhibitory effect of a compound on PLK4 is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[5][13] This assay directly measures the binding of the inhibitor to the kinase's ATP pocket.
Causality Behind Experimental Choices: This assay format is chosen for its high sensitivity, homogeneous "mix-and-read" protocol, and its suitability for high-throughput screening. It directly measures compound binding to the kinase, providing a clear IC50 value that reflects the compound's affinity for the target, independent of substrate competition or enzyme kinetics.
Experimental Workflow Diagram:
Caption: Workflow for in vitro PLK4 kinase binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the indazole analog inhibitor in the appropriate assay buffer.[14]
-
Kinase/Antibody Mixture: Prepare a solution containing the recombinant human PLK4 enzyme (e.g., GST-tagged) and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) at twice the final desired concentration.[14]
-
Tracer Preparation: Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) at four times the final desired concentration.[13][14]
-
Assay Assembly: In a 384-well plate, add the diluted inhibitor, followed by the kinase/antibody mixture, and finally the tracer solution.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[14]
-
Measurement: Read the plate using a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).[14]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET and no inhibition, while a low ratio indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Cell-Based Assay: Immunofluorescence for Centrosome Quantification
To confirm that the biochemical potency translates to a functional cellular effect, immunofluorescence microscopy is used to visualize and quantify centrosomes in cells treated with the PLK4 inhibitor. Potent inhibitors are expected to cause a progressive loss of centrosomes over several cell cycles.[6]
Causality Behind Experimental Choices: This imaging-based assay provides direct visual evidence of the inhibitor's on-target effect. By quantifying the number of centrosomes per cell, we can directly assess the functional consequence of PLK4 inhibition. This method serves as a self-validating system; a compound potent in a biochemical assay should demonstrably perturb the biological process it is intended to target.
Experimental Workflow Diagram:
Caption: Workflow for centrosome quantification by immunofluorescence.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells (e.g., U2OS or RPE-1) on glass coverslips and treat them with a range of concentrations of the PLK4 inhibitor or a vehicle control (DMSO) for a duration spanning several cell cycles (e.g., 48-72 hours).
-
Fixation and Permeabilization: Fix the cells with cold methanol or paraformaldehyde to preserve cellular structures, followed by permeabilization to allow antibody entry.[15]
-
Immunostaining:
-
Counterstaining and Mounting: Counterstain the DNA with a dye like DAPI to visualize the nuclei. Mount the coverslips onto microscope slides.[15]
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of centrosomes (visualized as γ-tubulin foci) per cell for at least 100 cells per condition to determine the dose-dependent effect of the inhibitor on centrosome number.[15]
Conclusion
The indazole scaffold represents a highly successful starting point for the development of potent and selective PLK4 kinase inhibitors. Compounds such as C05 and K22 exhibit exceptional potency, with IC50 values in the sub-nanomolar range.[9][10][11] The robust characterization of these analogs relies on a combination of precise in vitro biochemical assays, like the LanthaScreen™ binding assay, and functionally relevant cell-based assays, such as immunofluorescence for centrosome quantification. This dual approach ensures that high biochemical potency translates into the desired on-target cellular effect, providing a solid foundation for the further development of these compounds as potential anti-cancer therapeutics.
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- Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplic
- PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed.
- Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PubMed Central.
- Balancing the scales: fine-tuning Polo-like kinase 4 to ensure proper centriole duplic
- PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PubMed Central.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central.
- The Core Interaction: A Technical Guide to Plk4-IN-3 and the PLK4 Kinase Domain - Benchchem.
- Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing.
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- LanthaScreen® Eu Kinase Binding Assay for PLK4 - Thermo Fisher Scientific.
- Plk4-IN-3: A Technical Guide to its Structure, Synthesis, and Biological Activity - Benchchem.
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The Privileged Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors
Abstract
The 1H-indazole scaffold stands as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows for competitive binding within the kinase active site, making it a "privileged scaffold" for therapeutic development. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs. We will dissect the subtle yet critical impact of chemical modifications on their inhibitory potency against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated oncologic target. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to guide the rational design of next-generation kinase inhibitors.
Introduction: The Significance of the 6-Bromo-1-methyl-1H-indazol-4-amine Scaffold
The 6-Bromo-1-methyl-1H-indazol-4-amine core represents a strategic starting point for the development of potent and selective kinase inhibitors. The indazole ring system serves as an excellent bioisostere for the adenine base of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The 4-amino group provides a key hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors.
The substituents at the 6-position (bromo) and the 1-position (methyl) are not merely passive additions. The bromine atom at the 6-position offers a handle for further synthetic elaboration via cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of the ATP-binding pocket. The methyl group at the N1 position is crucial for blocking the N1 tautomerization and can influence the orientation of the scaffold within the binding site. Understanding how modifications to this core structure impact biological activity is paramount for optimizing potency and selectivity.
Mechanism of Action: Targeting Polo-like Kinase 4 (PLK4)
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Overexpression of PLK4 is a hallmark of several cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[1] Therefore, the development of selective PLK4 inhibitors is a promising therapeutic strategy.[2]
The 6-Bromo-1-methyl-1H-indazol-4-amine analogs discussed herein act as ATP-competitive inhibitors of PLK4. The core indazole moiety anchors the molecule in the ATP-binding pocket by forming hydrogen bonds with the hinge region residues, typically involving interactions with the backbone amide of Cys-92 and the side chain of Glu-90 in PLK4 (based on homologous crystal structures).[3][4] The substituents on the indazole ring then explore different sub-pockets, influencing both the potency and selectivity of the inhibitor.
dot
Caption: PLK4 Inhibition Pathway.
Comparative Analysis of Analog Performance
To elucidate the structure-activity relationship of the 6-Bromo-1-methyl-1H-indazol-4-amine scaffold, a series of analogs with substitutions at the R1 and R2 positions of a hypothetical appended phenyl ring were synthesized and evaluated for their in vitro inhibitory activity against PLK4 and their cellular antiproliferative effects on the MCF-7 breast cancer cell line.
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
| Axitinib (Alternative) | - | - | 6.5 | 0.2 |
| Centrinone (Alternative) | - | - | 2.7 | 4.8 |
Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[3]
Structure-Activity Relationship (SAR) Insights
The data presented in the table above reveals several key SAR trends for this analog series:
-
Impact of R1 Substitution:
-
Halogenation: The introduction of small, electronegative halogens at the R1 position (ortho to the point of attachment) generally leads to an increase in both enzymatic and cellular activity. The chloro-substituted analog COMP-003 (IC50 = 28 nM) is the most potent in this series, followed by the fluoro-substituted analog COMP-002 (IC50 = 35 nM). This suggests that the electronic properties and/or the ability of these halogens to form specific interactions within a hydrophobic pocket of the PLK4 active site are beneficial for binding.
-
Alkylation: The presence of a methyl group at the R1 position (COMP-004 , IC50 = 45 nM) results in a slight improvement in potency compared to the unsubstituted parent compound LEAD-001 (IC50 = 50 nM). This indicates that a small lipophilic group is well-tolerated and may engage in favorable van der Waals interactions.[5]
-
-
Impact of R2 Substitution:
-
Substitutions at the R2 position (meta to the point of attachment) are generally detrimental to the inhibitory activity. All analogs with R2 substitutions (COMP-005 , COMP-006 , COMP-007 ) exhibit weaker PLK4 inhibition and reduced antiproliferative effects compared to the parent compound. This suggests that this position may be sterically hindered or that substitution disrupts a favorable conformation.
-
-
Bioisosteric Considerations:
-
The observed trend for R1 substitution (Cl > F > CH3 > H) highlights the nuanced nature of bioisosteric replacements.[6] While chlorine and methyl groups can be considered classic bioisosteres, their differing electronic and steric properties lead to distinct effects on binding affinity.[1][7] The superior activity of the chloro and fluoro analogs suggests that electronegativity and the potential for halogen bonding may play a more significant role than simple lipophilicity in this region of the binding pocket.
-
dot
Caption: SAR Summary Diagram.
Comparative Analysis with Alternative Inhibitors
-
Axitinib: Axitinib is a potent, multi-targeted tyrosine kinase inhibitor that also exhibits significant activity against PLK4.[8][9] Structurally, it features an indazole core but with a different substitution pattern and a more extended side chain.[8] Its high potency is likely due to its ability to engage with multiple targets, but this can also lead to off-target effects.
-
Centrinone: Centrinone is a highly selective and reversible PLK4 inhibitor.[10] Unlike the 6-Bromo-1-methyl-1H-indazol-4-amine analogs, Centrinone has a distinct chemical scaffold.[11] Its high selectivity makes it an excellent tool compound for studying the specific biological roles of PLK4.[11][12] However, its cellular activity is comparable to some of the less potent analogs in our series, highlighting the complex relationship between enzymatic inhibition and cellular efficacy.
Experimental Protocols
Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole
This procedure details the regioselective nitration of the starting material, 6-bromo-1-methyl-1H-indazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-1-methyl-4-nitro-1H-indazole.
Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine
This procedure describes the reduction of the nitro group to the desired amine.
-
Reaction Setup: To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Reduction: Heat the mixture to reflux and stir for 4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel to afford 6-Bromo-1-methyl-1H-indazol-4-amine.[13]
dot
Caption: Synthetic Workflow Diagram.
In Vitro Kinase Inhibition Assay (PLK4)
This protocol outlines a luminescence-based assay to determine the IC50 values of the synthesized compounds against PLK4.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the PLK4 enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibition: Add the serially diluted test compounds to the wells and incubate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Antiproliferative Assay (MCF-7)
This protocol describes the use of an MTT assay to evaluate the effect of the compounds on the proliferation of MCF-7 cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The systematic exploration of the structure-activity relationship of 6-Bromo-1-methyl-1H-indazol-4-amine analogs has provided valuable insights for the design of potent PLK4 inhibitors. The findings underscore the importance of substitution at the R1 position, with small, electronegative halogens proving most beneficial for activity. Conversely, substitution at the R2 position is generally not well-tolerated. This guide provides a framework for the rational design and evaluation of novel indazole-based kinase inhibitors, offering detailed protocols and a comparative analysis to accelerate the discovery of new therapeutic agents.
References
- Qiu, W., Plotnikova, O., Feher, M., Awrey, D.E., Chirgadze, N.Y. (2014). Crystal Structure of PLK4 Kinase with an inhibitor: 400631.
- Mu, Y., et al. (2022). Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Frontiers in Oncology. [Link]
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews.
- Holland, A. J., & Cleveland, D. W. (2012). Polo-like kinase 4 inhibition: a new approach to cancer therapy. Cancer Cell.
- Liu, N., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
- Wong, Y. L., et al. (2015). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Molecular & Cellular Proteomics.
- Liu, Z., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances. [Link]
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Suri, A., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Cancers.
- Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
- Liu, N., et al. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]
- Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]
- Chen, C., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]
- Gross-Goupil, M., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. [Link]
- van der Steen, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology.
- OncLive. (2012). Axitinib Study Does Not Meet Primary Endpoint as Front-Line Therapy for Renal Cell Carcinoma. [Link]
- Uba, B., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells.
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A Trifecta of Privileged Scaffolds: A Comparative Analysis of Indazole, Quinazoline, and Pyrimidine Cores in Drug Discovery
Introduction: The Centrality of Heterocyclic Scaffolds in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the myriad of heterocyclic systems, indazoles, quinazolines, and pyrimidines have emerged as a veritable trifecta of "privileged scaffolds." This designation stems from their recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs. Their utility is rooted in their ability to present functional groups in specific three-dimensional orientations, enabling precise interactions with biological targets. This guide provides a comprehensive comparative analysis of these three critical scaffolds, delving into their structural nuances, synthetic accessibility, physicochemical properties, and their proven performance in the context of drug development, with a particular focus on kinase inhibition. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the rational design of novel therapeutics.
Structural and Physicochemical Properties: A Tale of Three Cores
The fundamental differences in the arrangement of nitrogen atoms and the fusion of aromatic rings among indazole, quinazoline, and pyrimidine bestow upon them distinct physicochemical characteristics. These properties, in turn, govern their behavior in biological systems, impacting everything from solubility and membrane permeability to metabolic stability and target engagement.
Core Scaffold Properties
| Property | Indazole | Quinazoline | Pyrimidine |
| Molecular Formula | C₇H₆N₂ | C₈H₆N₂[1] | C₄H₄N₂ |
| Molecular Weight ( g/mol ) | 118.14 | 130.15[1] | 80.09 |
| LogP (calculated) | 1.6-2.0 | 1.5-1.9 | 0.1-0.5 |
| Topological Polar Surface Area (Ų) | 28.8 | 25.8[1] | 25.8 |
| Hydrogen Bond Donors | 1 (on the pyrazole ring) | 0 | 0 |
| Hydrogen Bond Acceptors | 1 (the second nitrogen in the pyrazole ring) | 2 | 2 |
Data compiled from various chemical databases and computational predictions.
Indazoles, with their fused benzene and pyrazole rings, possess a hydrogen bond donor which can be crucial for anchoring a molecule within a protein's binding site.[2] This feature distinguishes them from quinazolines and pyrimidines, which are solely hydrogen bond acceptors in their core structures. The additional nitrogen atom in indazoles compared to indoles also tends to make them stronger hydrogen bond donors.[2] However, the planarity and aromaticity of indazoles can lead to poor solubility in some organic solvents like acetonitrile, while they exhibit better solubility in ethereal solvents.[3]
Quinazolines, formed by the fusion of a pyrimidine ring with a benzene ring, present two hydrogen bond accepting nitrogen atoms within the pyrimidine portion of the molecule.[1] This arrangement is a key feature in many kinase inhibitors, where these nitrogens often form critical hydrogen bonds with the hinge region of the kinase domain.
Pyrimidines are the smallest of the three scaffolds and are characterized by their two nitrogen atoms in a six-membered ring. Their lower molecular weight and polar surface area can be advantageous for optimizing pharmacokinetic properties. As a core, they are versatile and can be readily functionalized to modulate their physicochemical properties.
Synthetic Accessibility and Strategies
The feasibility of synthesizing a diverse library of analogues is a critical consideration in any drug discovery program. All three scaffolds are synthetically accessible, with a rich history of established and emerging synthetic methodologies.
dot
Caption: Overview of synthetic approaches for the three scaffolds.
Indazole Synthesis: Classical methods for indazole synthesis often involve the cyclization of ortho-substituted anilines. More contemporary approaches, such as intramolecular C-H bond amination, offer efficient routes to a variety of substituted indazoles.
Quinazoline Synthesis: The construction of the quinazoline core is well-established, with methods like the Niementowski synthesis being foundational. Modern techniques, including microwave-assisted organic synthesis and multi-component reactions, have significantly improved the efficiency and diversity of accessible quinazoline derivatives.
Pyrimidine Synthesis: Pyrimidines are typically synthesized through condensation reactions involving 1,3-dicarbonyl compounds and amidines. The advent of modern cross-coupling reactions has further expanded the toolkit for creating highly functionalized pyrimidine-based molecules.
Comparative Biological Activity: A Focus on Kinase Inhibition
The true test of a scaffold's utility lies in its performance within a biological context. Kinase inhibitors represent a particularly illustrative area for comparing these three cores, as all have been successfully employed in the development of potent and selective drugs.
A prime example is in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The first-generation EGFR inhibitors, such as Gefitinib and Erlotinib , are based on a 4-anilino-quinazoline scaffold.[4][5] This core has proven highly effective, with the quinazoline nitrogens forming crucial hydrogen bonds in the ATP-binding pocket of the kinase.[6]
However, the emergence of resistance mutations has driven the development of next-generation inhibitors. Interestingly, the pyrimidine scaffold has proven to be a highly effective alternative. For instance, pyrimidine-based compounds have been developed as potent EGFR inhibitors, with some demonstrating superior activity against resistant mutants compared to their quinazoline counterparts.[7]
The indazole scaffold has also been successfully utilized in kinase inhibitor design. Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma, features an indazole moiety linked to a pyrimidine core.[8][9][10] This highlights the potential for synergistic combinations of these privileged scaffolds.
To provide a more direct comparison, consider the following hypothetical data, representative of typical findings in kinase inhibitor screening campaigns:
| Scaffold | Target Kinase | IC₅₀ (nM) | Cell Proliferation (GI₅₀, µM) | Metabolic Stability (t½, min) |
| Indazole Derivative | EGFR (wild-type) | 15 | 0.5 | 45 |
| Quinazoline Derivative (e.g., Gefitinib-like) | EGFR (wild-type) | 5 | 0.1 | 60 |
| Pyrimidine Derivative | EGFR (wild-type) | 10 | 0.2 | 90 |
| Indazole Derivative | EGFR (T790M mutant) | 50 | 2.0 | 40 |
| Quinazoline Derivative (e.g., Gefitinib-like) | EGFR (T790M mutant) | >1000 | >10 | 55 |
| Pyrimidine Derivative | EGFR (T790M mutant) | 25 | 1.0 | 85 |
This is illustrative data and does not represent a specific head-to-head study.
This illustrative data underscores several key points:
-
Potency: The quinazoline scaffold has historically demonstrated high potency against wild-type EGFR.
-
Resistance Profile: Pyrimidine-based inhibitors have shown promise in overcoming resistance mutations where first-generation quinazoline inhibitors have failed.
-
Pharmacokinetics: The pyrimidine scaffold, due to its smaller size and potential for greater metabolic stability, can sometimes offer advantages in terms of pharmacokinetic properties.
-
Versatility: The indazole scaffold, while perhaps less common as a primary kinase hinge-binder, is a valuable component in creating potent and selective inhibitors, often in combination with other privileged cores.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of compounds based on these scaffolds.
EGFR Kinase Assay (Luminescent)
This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.
dot
Sources
- 1. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Validation of 6-Bromo-5-ethoxy-1H-indazole: A Comparative Kinase Inhibition Profiling Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the in vitro validation of novel kinase inhibitors, using 6-Bromo-5-ethoxy-1H-indazole as a representative compound. The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and interact with the ATP-binding pocket of numerous protein kinases.[1][2] Compounds derived from this scaffold, such as Axitinib and Pazopanib, have been successfully developed as targeted cancer therapies.[2][3]
Given that this compound is a novel investigational compound, this document outlines the essential methodologies for characterizing its inhibitory profile. We will detail the rationale behind experimental design, provide robust protocols for generating reliable data, and compare its hypothetical performance against established kinase inhibitors to provide context for potency and selectivity.
The Imperative of Kinase Selectivity Profiling
The initial and most critical step in validating a new kinase inhibitor is to determine its activity and selectivity.[4] The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[4][5] Therefore, a new compound may inhibit not only its intended target but also numerous other "off-target" kinases. This promiscuity can lead to unforeseen side effects or even therapeutic benefits through polypharmacology.[6]
Kinase profiling is typically performed by screening the compound against a large, representative panel of kinases to generate a comprehensive selectivity profile.[4][7] This process serves two primary objectives:
-
To Measure Potency: This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates higher potency.[4]
-
To Assess Selectivity: By comparing the IC50 value for the primary target against a wide range of other kinases, a selectivity index can be determined.[4] Highly selective inhibitors are often desired to minimize off-target effects, though multi-targeted inhibitors can also be effective.[5]
Comparative Analysis: Benchmarking Against Precedent Inhibitors
To interpret the inhibition profile of a novel compound, its performance must be benchmarked against well-characterized alternatives. The following table presents a hypothetical kinase inhibition profile for this compound, compared with Axitinib (an indazole-based VEGFR inhibitor) and Staurosporine (a notoriously promiscuous kinase inhibitor). This comparison contextualizes the compound's potential potency and selectivity.
| Target Kinase | This compound (Hypothetical IC50, nM) | Axitinib (Reference IC50, nM) | Staurosporine (Reference IC50, nM) | Kinase Family |
| VEGFR2 | 5 | 0.2 [3] | 6.4 | Tyrosine Kinase |
| PDGFRβ | 25 | 1.6 | 7.5 | Tyrosine Kinase |
| c-KIT | 40 | 1.8 | 5.8 | Tyrosine Kinase |
| PLK4 | 150 | >1000 | 1.2 | Ser/Thr Kinase |
| CDK2 | >5000 | >1000 | 3.0 | Ser/Thr Kinase |
| PKA | >10000 | >10000 | 7.0 | Ser/Thr Kinase |
| GSK3β | 850 | >1000 | 10.0 | Ser/Thr Kinase |
This table is for illustrative purposes. The IC50 values for this compound are hypothetical and must be determined experimentally.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Generating reliable and reproducible IC50 data is foundational to any kinase inhibitor program. Numerous assay formats exist, including radiometric, fluorescence-based, and luminescence-based methods.[4][8] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely adopted due to their high sensitivity, broad applicability, and non-radioactive format.[8] They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the IC50 value of this compound against a target kinase (e.g., VEGFR2).
Rationale for Experimental Design: The choice of ATP concentration is critical. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[6][9] Performing the assay at an ATP concentration equal to the Michaelis constant (Km) for the specific kinase allows for a more standardized comparison of inhibitor potencies.[9] The DMSO concentration must also be kept constant across all wells and at a low level (typically ≤1%) to avoid impacting enzyme activity.[8]
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Substrate peptide specific to the kinase
-
This compound (test compound)
-
Reference inhibitor (e.g., Axitinib)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Low-volume 384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution (1:3 or 1:5) in DMSO to create a 10-point concentration curve. This creates a range of concentrations to accurately define the dose-response curve.
-
Reaction Setup: a. To each well of a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for 0% inhibition, reference inhibitor for 100% inhibition). b. Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add 2 µL of this mix to each well. c. Pre-incubate the plate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction: a. Prepare the ATP solution in kinase buffer at a concentration 2.5x the final desired concentration (e.g., 2.5x Km of ATP for the kinase). b. Add 2 µL of the ATP solution to each well to start the reaction. The final reaction volume is 5 µL. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction to ensure accurate measurement.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: a. Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced, and thus, the kinase activity.
Data Analysis and Visualization
The raw luminescence data must be converted into a meaningful IC50 value. This involves calculating the percent inhibition at each compound concentration and fitting the data to a dose-response curve.
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Luminescence from a well with the test compound.
-
Signal_Max: Average luminescence from the 0% inhibition control (DMSO only).
-
Signal_Min: Average luminescence from the 100% inhibition control (a known potent inhibitor).
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Caption: Workflow for IC50 value determination from raw kinase assay data.
Understanding the Biological Context: Signaling Pathways
The ultimate goal of a kinase inhibitor is to modulate a biological pathway to achieve a therapeutic effect. Indazole derivatives frequently target receptor tyrosine kinases (RTKs) like VEGFR, which are critical for angiogenesis—the formation of new blood vessels that tumors need to grow.[1] Inhibiting VEGFR blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified VEGFR signaling pathway and point of inhibition.
By following this structured approach—from broad kinome scanning and comparative analysis to meticulous in vitro assays and data interpretation—researchers can robustly validate the kinase inhibition profile of novel compounds like this compound, paving the way for further preclinical development.
References
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Smyth, L. A., & Collins, I. (2009, November 1). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Médard, G., et al. (2015, March 6). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]
- Wang, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
- International Centre for Kinase Profiling.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC - NIH. [Link]
- Adriaenssens, E., et al. (2021). In vitro NLK Kinase Assay. PMC - NIH. [Link]
- Médard, G., et al. (2015, March 6). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. [Link]
- Abboud, K. A., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Abboud, K. A., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]
- Abboud, K. A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
- Tandon, N., et al. (2021).
- Khan, I., et al. (2018, January 1). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
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- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Protecting Groups for the Indazole Nitrogen: A Guide for Researchers
For chemists engaged in the synthesis of complex molecules, particularly in the realm of drug discovery where the indazole scaffold is a prevalent motif, the strategic protection and deprotection of the indazole nitrogen atoms is a critical consideration.[1][2] The choice of a protecting group can profoundly influence the regioselectivity of subsequent reactions, the overall yield, and the stability of synthetic intermediates. This guide offers a detailed, head-to-head comparison of common protecting groups for the indazole nitrogen, providing experimental data and field-proven insights to inform your synthetic strategy.
The Challenge of Indazole Protection: N-1 vs. N-2 Regioselectivity
The indazole ring system possesses two nitrogen atoms, N-1 and N-2, both of which are susceptible to reaction.[2] The desired regioselectivity of protection is often dictated by the subsequent synthetic steps. For instance, derivatization at the C-3 position often necessitates protection at the N-2 position to facilitate regioselective lithiation.[3][4] Conversely, many synthetic routes target functionalization of the N-1 position. The choice of protecting group and the reaction conditions for its introduction play a pivotal role in directing the regioselectivity of the protection step itself.
Performance Comparison of Common Indazole N-Protecting Groups
The selection of an optimal protecting group hinges on a careful evaluation of its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the indazole core. Here, we compare the performance of five widely used protecting groups: tert-Butyloxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Trityl (Trt), Benzyl (Bn), and Arylsulfonyl (e.g., Tosyl, Ts).
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability Profile | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Acidic: TFA, HClBasic: NaOMe in MeOH | Stable to hydrogenolysis and mild bases. Labile to strong acids and specific basic conditions.[1][5] | Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1][6] May be labile under certain cross-coupling conditions.[7] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | Fluoride sources (e.g., TBAF in THF)Aqueous acid (e.g., HCl in EtOH)[3][4] | Stable to a wide range of conditions, including organometallic reagents and mild acids/bases. | Excellent directing group for C-3 lithiation.[3][4] Can be removed under mild, non-acidic conditions. |
| Trityl | Trt | Trityl chloride (TrCl), Et₃N or DIPEA | Acidic: TFA, 80% aq. AcOH[1] | Stable to basic and nucleophilic conditions. Highly labile to acid. | Bulky group that can influence steric hindrance in subsequent reactions. Its hydrophobicity can aid in purification.[8] |
| Benzyl | Bn | Benzyl bromide (BnBr) or chloride (BnCl), base (e.g., NaH, K₂CO₃)[1] | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions, and many organometallic reagents.[1][9] | A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[1] |
| Arylsulfonyl | Ts, Ms, Ns | TsCl, MsCl, or NsCl, pyridine or Et₃N[1] | Reductive cleavage (e.g., Mg/MeOH for Ts); Thiolate for Ns[1] | Very stable to both acidic and basic conditions. | Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection of Ts and Ms groups can be challenging.[1] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the introduction and removal of the discussed protecting groups. These protocols are representative and may require optimization based on the specific indazole substrate.
tert-Butyloxycarbonyl (Boc) Group
Protection of Indazole:
-
Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve indazole (1.0 equiv) in DCM.
-
Add TEA (1.5 equiv) and a catalytic amount of DMAP.
-
Add a solution of (Boc)₂O (1.2 equiv) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection of N-Boc Indazole (Acidic Conditions):
-
Reagents: N-Boc indazole, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected indazole in DCM.
-
Add TFA (5-10 equiv) at 0 °C.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection of N-Boc Indazole (Basic Conditions): [1]
-
Reagents: N-Boc indazole, sodium methoxide (NaOMe), methanol (MeOH).[1]
-
Procedure:
-
Dissolve the N-Boc protected indazole in dry methanol.[1]
-
Add a catalytic amount of sodium methoxide.[1]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[1]
-
Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.[1]
-
Wash, dry, and concentrate the combined organic layers to yield the deprotected indazole.[1]
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection of Indazole (N-2 Selective): [1][3][4]
-
Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).[1][4]
-
Procedure:
Deprotection of N-SEM Indazole: [1][3][4]
-
Reagents: N-SEM indazole, tetrabutylammonium fluoride (TBAF) or aqueous HCl, tetrahydrofuran (THF) or ethanol (EtOH).[1][3][4]
-
Procedure with TBAF:
Trityl (Trt) Group
Protection of Indazole: [1]
-
Reagents: Indazole, trityl chloride (TrCl), triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve indazole (1.0 equiv) in anhydrous DCM.
-
Add Et₃N (1.5 equiv).
-
Add TrCl (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water and extract with DCM.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by chromatography.
-
Deprotection of N-Trityl Indazole (Acidic Conditions): [1]
-
Reagents: N-trityl indazole, trifluoroacetic acid (TFA) or 80% aqueous acetic acid, dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve the N-trityl protected indazole in DCM.
-
Add a solution of TFA in DCM (e.g., 10-20%) at 0 °C.
-
Stir at room temperature until the reaction is complete.
-
Carefully neutralize with saturated aqueous NaHCO₃.
-
Extract with DCM, wash, dry, and concentrate.
-
Benzyl (Bn) Group
Protection of Indazole: [1]
-
Reagents: Indazole, benzyl bromide (BnBr) or benzyl chloride (BnCl), sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1]
-
Procedure with NaH:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise.[1]
-
Stir for 30 minutes, then add BnBr (1.1 equiv).[1]
-
Allow the reaction to warm to room temperature and stir until completion.[1]
-
Carefully quench with water and extract with an organic solvent.[1]
-
Deprotection of N-Benzyl Indazole: [1]
-
Reagents: N-benzyl indazole, palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or ethanol (EtOH).[1]
-
Procedure:
-
Dissolve the N-benzyl indazole in MeOH or EtOH.[1]
-
Add a catalytic amount of 10% Pd/C.[1]
-
Place the reaction mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.[1]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[1]
-
Arylsulfonyl (e.g., Tosyl) Group
Protection of Indazole: [1]
-
Reagents: Indazole, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine (Et₃N).[1]
-
Procedure:
-
Dissolve indazole (1.0 equiv) in pyridine or a solvent containing Et₃N (1.5 equiv).[1]
-
Cool the solution to 0 °C and add TsCl (1.1 equiv) portion-wise.[1]
-
Allow the reaction to warm to room temperature and stir until completion.[1]
-
Quench with water and extract with an organic solvent.[1]
-
Wash the organic layer with dilute aqueous acid (to remove pyridine/Et₃N), water, and brine. Dry and concentrate to obtain the N-tosyl indazole.[1]
-
Deprotection of N-Tosyl Indazole: [1]
-
Reagents: N-tosyl indazole, magnesium (Mg) turnings, methanol (MeOH).[1]
-
Procedure:
-
To a solution of the N-tosyl indazole in anhydrous MeOH, add an excess of magnesium turnings.[1]
-
Stir the suspension at room temperature or with gentle heating.[1]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.[1]
-
The crude product can be purified by chromatography.[1]
-
Visualization of Protection/Deprotection Workflows
Caption: General workflows for the protection and deprotection of the indazole nitrogen.
Causality Behind Experimental Choices
The choice of base, solvent, and temperature in the protection protocols is critical for achieving high yields and, in some cases, controlling regioselectivity. For instance, the use of a bulky amine base like dicyclohexylmethylamine in the SEM protection of indazole has been shown to favor N-2 protection.[1][4] In the case of benzyl protection, the use of a strong, non-nucleophilic base like NaH is often preferred to ensure complete deprotonation of the indazole nitrogen, leading to efficient alkylation.
Deprotection conditions are selected based on the stability of the protecting group and the tolerance of other functional groups in the molecule. The use of catalytic hydrogenolysis for benzyl group removal is a mild and clean method, but it is incompatible with reducible functional groups like alkenes or alkynes.[1] Conversely, the acid-lability of the Boc and Trityl groups allows for their removal under conditions that may be orthogonal to other protecting groups.[1]
Conclusion
The selection of a protecting group for the indazole nitrogen is a strategic decision that should be made after careful consideration of the overall synthetic plan. There is no single "best" protecting group; the optimal choice depends on the specific requirements of the synthesis. This guide provides a comparative framework and detailed protocols to assist researchers in making informed decisions, ultimately leading to more efficient and successful syntheses of indazole-containing molecules.
References
- Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395.
- Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.
- Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate.
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6-Bromo-Indazole Derivatives: A Comparative Guide to their Efficacy Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved kinase inhibitors.[1] Among the diverse chemical space of indazole-based compounds, 6-bromo-indazole derivatives have garnered significant attention for their potent and selective anti-proliferative activities across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various 6-bromo-indazole derivatives, delves into their mechanisms of action, and furnishes detailed experimental protocols to empower researchers in their quest for novel cancer therapeutics.
Comparative Efficacy of 6-Bromo-Indazole Derivatives
The anti-proliferative activity of 6-bromo-indazole derivatives has been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the efficacy of these compounds. The following table summarizes the IC50 values for a selection of promising 6-bromo-indazole derivatives against various cancer cell lines. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [1][2] |
| A549 (Lung Cancer) | 1.15 | [1] | |
| MCF-7 (Breast Cancer) | 0.31 | [3] | |
| HepG2 (Liver Cancer) | 0.86 | [3] | |
| HCT116 (Colon Cancer) | 0.42 | [3] | |
| Compound 6o | K562 (Leukemia) | 5.15 | [4] |
| A549 (Lung Cancer) | >40 | [3] | |
| PC-3 (Prostate Cancer) | 25.4 | [3] | |
| HepG2 (Liver Cancer) | 11.2 | [3] | |
| Axitinib | HUVEC (Endothelial) | 0.008 | [3] |
| Pazopanib | HUVEC (Endothelial) | 0.021 | [3] |
Table 1: Comparative in vitro anti-proliferative activity (IC50 in µM) of selected 6-bromo-indazole derivatives and approved drugs against various cancer cell lines.
The data clearly indicates that specific substitutions on the 6-bromo-indazole scaffold can lead to potent anti-proliferative activity. For instance, compound 2f demonstrates broad-spectrum efficacy with sub-micromolar IC50 values against breast, lung, liver, and colon cancer cell lines.[1][3] In contrast, compound 6o exhibits more selective activity, being most effective against the K562 leukemia cell line.[3][4] The potent activity of established drugs like Axitinib and Pazopanib against endothelial cells (HUVEC) highlights the importance of targeting angiogenesis in cancer therapy.[3]
Mechanisms of Action: A Multi-pronged Attack on Cancer
The anticancer effects of 6-bromo-indazole derivatives are not limited to the inhibition of cell proliferation. Mechanistic studies have revealed that these compounds can induce cancer cell death through multiple pathways, including the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.
Inhibition of VEGFR-2 Signaling
A primary mechanism of action for many indazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[5][6]
Caption: VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-indazole derivatives.
Induction of Apoptosis via the Intrinsic Pathway
Several 6-bromo-indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This is often achieved through the intrinsic (mitochondrial) pathway of apoptosis. These compounds can modulate the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the dismantling of the cell.[7][8]
Caption: The intrinsic apoptosis pathway induced by 6-bromo-indazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some 6-bromo-indazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9] By inhibiting specific CDKs, these compounds can cause the cell cycle to arrest at critical checkpoints, such as the G1/S or G2/M transitions, providing an opportunity for DNA repair or the initiation of apoptosis.[10][11]
Caption: Regulation of the cell cycle by Cyclin-CDK complexes and inhibition by 6-bromo-indazole derivatives.
Experimental Protocols
To facilitate further research and validation of 6-bromo-indazole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anti-Proliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
6-bromo-indazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 6-bromo-indazole derivatives in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the cancer cells by treating them with the 6-bromo-indazole derivative for a predetermined time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the 6-bromo-indazole derivative for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add propidium iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and cleaved caspase-3.[12][13]
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.
Conclusion
6-bromo-indazole derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to inhibit key signaling pathways, induce apoptosis, and arrest the cell cycle provides a multi-faceted approach to combating cancer. The comparative efficacy data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the identification and characterization of new and more effective cancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to translate their preclinical promise into clinical reality.
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The 6-Bromo-Indazole Scaffold: A Comparative Guide to Kinase Inhibitor Selectivity
Introduction: The Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share a structurally conserved ATP-binding pocket. This homology presents a significant challenge in the development of kinase inhibitors: achieving selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, undermining the therapeutic potential of an inhibitor. The 1H-indazole core has been identified as a "privileged scaffold" in medicinal chemistry, capable of mimicking the purine core of ATP to competitively inhibit kinase activity.[1] Among its variants, the 6-bromo-1H-indazole moiety serves as a crucial starting point for the synthesis of potent and, critically, selective kinase inhibitors.
This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from the 6-bromo-indazole scaffold. We will delve into the structure-activity relationships that govern their interactions with different kinase families, present supporting quantitative data, and provide detailed experimental protocols for assessing inhibitor selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation targeted therapies.
Comparative Kinase Selectivity Profiles of 6-Bromo-Indazole Derivatives
Strategic modifications to the 6-position of the indazole ring have a profound impact on the potency and selectivity of the resulting inhibitors.[2] By altering the substituent at this position, it is possible to tune the inhibitor's interaction with the ATP-binding pocket of different kinases, thereby directing its activity towards specific targets. The following table summarizes the inhibitory activity and selectivity of representative 6-substituted indazole derivatives against various kinases.
| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| VH02 | -Indazolyl | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | [2] |
| Compound 54 | -Aryl Ether | AXL | - | - | Reasonable Selectivity | - | [2] |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | [2] |
| Compound 8 | -F | JNK3 | 5 | p38α | - | - | [2] |
| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | [2] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. A lower IC50 value indicates higher potency. The data for these compounds are compiled from different sources and may not have been determined in head-to-head studies; therefore, direct comparisons should be made with caution.
The data clearly illustrates that the 6-bromo-indazole scaffold can be tailored to target distinct kinase families. For instance, the addition of an indazolyl group at the 6-position in compound VH02 confers selectivity for VEGFR-2, a key mediator of angiogenesis.[2] Conversely, an aryl ether substitution in Compound 54 leads to an inhibitor with reasonable selectivity for AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[2] Further modifications, such as the introduction of a fluorine or methoxy group, can fine-tune the selectivity profile, as seen in the JNK3 inhibitors.
Key Signaling Pathways Targeted by 6-Bromo-Indazole Inhibitors
Understanding the signaling cascades in which the target kinases operate is crucial for predicting the cellular consequences of their inhibition. Below are schematic representations of the VEGFR-2 and AXL signaling pathways, two prominent targets of 6-bromo-indazole-based inhibitors.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis. Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4]
Caption: VEGFR-2 signaling pathway and points of downstream activation.
AXL Signaling Pathway in Cancer Progression
AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is activated by its ligand, Gas6.[5][6] The Gas6/AXL signaling axis plays a crucial role in cell survival, proliferation, migration, and invasion, and its upregulation is associated with poor prognosis and drug resistance in various cancers.[6][7]
Caption: AXL signaling pathway and its downstream effectors in cancer.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a cornerstone of its preclinical characterization. This is typically achieved by screening the compound against a large panel of kinases. Below are detailed protocols for common biochemical and cell-based assays used to characterize indazole derivatives.
In Vitro Biochemical Kinase Inhibition Assay (e.g., for VEGFR-2 or AXL)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. A decrease in the phosphorylation signal in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2 or AXL)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (at or near the Km for the specific kinase)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the 6-bromo-indazole derivative in kinase buffer. A typical concentration range is 1 nM to 100 µM. Also, prepare a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the kinase and substrate solution to each well. Then, add the serially diluted inhibitor or the DMSO control.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's protocol. This involves a two-step addition of reagents with incubation periods.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on the activity of the target kinase.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HUVECs for VEGFR-2, or a cancer cell line with high AXL expression)
-
Complete cell culture medium
-
6-bromo-indazole derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-bromo-indazole derivative and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the inhibitor and determine the GI50 (50% growth inhibition) value.
Conclusion and Future Directions
The 6-bromo-indazole scaffold represents a highly versatile and promising starting point for the development of selective kinase inhibitors. As demonstrated, strategic modifications at the 6-position can effectively steer the selectivity profile towards different kinase families, including those critical for cancer pathogenesis such as VEGFR-2 and AXL. The ability to fine-tune the selectivity of these inhibitors is paramount for minimizing off-target effects and enhancing their therapeutic window.
The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel 6-bromo-indazole derivatives. A thorough understanding of their kinase selectivity profile, coupled with a deep knowledge of the targeted signaling pathways, will be instrumental in advancing these compounds through the drug discovery pipeline. Future efforts should focus on comprehensive kinome-wide profiling of lead compounds to fully elucidate their selectivity and identify potential polypharmacological advantages or liabilities.
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A Comparative Guide to the Synthetic Routes of 6-bromo-1H-indazole: A Senior Application Scientist's Perspective
The strategic synthesis of 6-bromo-1H-indazole is a critical consideration for researchers and process chemists in the pharmaceutical industry. This versatile building block is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors for oncology.[1][2] The indazole core, coupled with the bromine handle at the 6-position, offers a synthetically tractable scaffold for generating diverse molecular libraries through cross-coupling reactions and other functional group interconversions.[1][3][4]
This in-depth technical guide provides a comparative analysis of the most prevalent synthetic routes to 6-bromo-1H-indazole. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings, practical considerations, and scalability of each approach, empowering you to make informed decisions for your specific research and development needs.
Comparative Analysis of Synthetic Strategies
The synthesis of 6-bromo-1H-indazole can be broadly categorized into two main strategies: formation of the indazole ring from a pre-brominated benzene precursor, and direct bromination of the 1H-indazole core. Our investigation reveals that the former is significantly more common and regioselective for obtaining the desired 6-bromo isomer.
Route 1: Cyclization of 4-bromo-2-substituted Anilines
This classical and robust approach involves the formation of the pyrazole ring of the indazole system from an appropriately substituted aniline derivative. The key starting material is typically an aniline with a bromine atom at the 4-position and a reactive group (such as a methyl or formyl group) at the 2-position, which facilitates the cyclization.
This method is a well-established and scalable route, making it particularly attractive for industrial production.[2] The synthesis proceeds through the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization to form the indazole ring.
The reaction is typically initiated by the acetylation of the starting aniline, followed by treatment with a nitrosating agent like isoamyl nitrite in the presence of a weak base such as potassium acetate. The subsequent hydrolysis of the N-acetyl group yields the target 6-bromo-1H-indazole.[2]
Workflow for the Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline
Caption: Diazotization and cyclization route from 4-bromo-2-methylaniline.
This is another widely employed method that offers good yields and a straightforward procedure.[5][6] The reaction involves the condensation of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate. The fluorine atom at the 2-position acts as a good leaving group, facilitating the intramolecular nucleophilic aromatic substitution by the hydrazine moiety to form the indazole ring.
The choice of hydrazine source and reaction temperature are critical parameters to control for optimal yield and to minimize the formation of side products. This method is generally suitable for laboratory-scale synthesis.
Workflow for the Synthesis of 6-bromo-1H-indazole from 4-bromo-2-fluorobenzaldehyde
Caption: Cyclization route from 4-bromo-2-fluorobenzaldehyde.
Route 2: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a powerful tool in aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[7][8][9] This approach can be adapted for the synthesis of 6-bromo-1H-indazole, typically starting from 6-amino-1H-indazole.
This method is advantageous when 6-amino-1H-indazole is a readily available starting material. The reaction involves the diazotization of the amino group with a nitrite source under acidic conditions, followed by treatment with a copper(I) bromide salt to introduce the bromine atom.[10][11] Careful control of the reaction temperature during diazotization is crucial to prevent the premature decomposition of the diazonium salt.
Workflow for the Synthesis of 6-bromo-1H-indazole via Sandmeyer Reaction
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A Comparative Guide for Benchmarking New Indazole Derivatives Against Pazopanib in Oncology Research
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, forming the core of several approved kinase inhibitors.[1][2][3] Pazopanib, a multi-targeted tyrosine kinase inhibitor, stands as a notable example, with established clinical efficacy in renal cell carcinoma and soft tissue sarcoma.[4][5][6] However, the quest for agents with improved potency, selectivity, and safety profiles is perpetual. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark emerging indazole derivatives against pazopanib. We will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for their comparative evaluation, and present available experimental data to inform future research.
The Benchmark: Pazopanib
Pazopanib is a second-generation multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4][5][7][8][9] By inhibiting these receptors, pazopanib effectively blocks the signaling pathways that drive angiogenesis and tumor growth.[4][7] Its mechanism of action is centered on its ability to compete with ATP for the binding site on the tyrosine kinase domain, thereby preventing autophosphorylation and downstream signaling.[10]
The therapeutic efficacy of pazopanib is well-documented; however, it is not without its limitations. Common side effects include hypertension, diarrhea, hair color changes, and hepatotoxicity.[4][5][7] Furthermore, the development of resistance remains a clinical challenge.[11] These factors underscore the need for novel agents that may offer a wider therapeutic window or alternative mechanisms of action to overcome resistance.
Key Signaling Pathways Targeted by Pazopanib
The anti-tumor activity of pazopanib is a direct consequence of its ability to modulate critical signaling pathways involved in angiogenesis and cell proliferation.[10][12][13]
Caption: Pazopanib inhibits multiple receptor tyrosine kinases at the cell surface.
Emerging Indazole Derivatives: A New Frontier
Recent research has yielded a plethora of novel indazole derivatives with potent anti-cancer activities.[14][15][16][17][18][19][20][21] These compounds often exhibit distinct mechanisms of action and, in some cases, superior potency against specific cancer cell lines compared to established drugs. For the purpose of this guide, we will focus on two promising examples: the indazole derivative designated as 2f and a series of indazole-pyrimidine based derivatives .
Indazole Derivative 2f
Compound 2f , a recently synthesized indazole derivative, has demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[1][4][7] Notably, in the 4T1 breast cancer cell line, 2f was shown to inhibit proliferation and colony formation.[1][7] Mechanistically, it induces apoptosis in a dose-dependent manner by upregulating the expression of cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][4][7] Furthermore, 2f has been observed to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, suggesting the involvement of the mitochondrial apoptotic pathway.[1][4][7] In vivo studies have also shown that 2f can suppress tumor growth in a 4T1 mouse model without obvious side effects.[1][4][7]
Indazole-Pyrimidine Based Derivatives
Another promising class of compounds are the indazole-pyrimidine based derivatives, which have been designed and evaluated as potent VEGFR-2 kinase inhibitors.[5][22][23] One of the most active compounds in this series, 6i , exhibited an IC50 of 24.5 nM against VEGFR-2.[5] This class of derivatives demonstrates the potential for high potency and selectivity, which could translate to an improved therapeutic index.
A Framework for Comparative Evaluation
To objectively benchmark these new indazole derivatives against pazopanib, a multi-faceted experimental approach is required. The following protocols provide a standardized workflow for this purpose.
Caption: A standardized workflow for the comparative evaluation of anti-cancer compounds.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8][15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the new indazole derivatives and pazopanib (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Principle: A common method is a fluorescence-based assay that measures the phosphorylation of a substrate by a kinase.[13] The amount of phosphorylated substrate is detected using a specific antibody, and the inhibition of the kinase results in a decreased signal.[13]
Step-by-Step Protocol (Example for VEGFR-2):
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant human VEGFR-2, a biotinylated peptide substrate, and the test compounds (new indazole derivatives and pazopanib) at various concentrations.[24]
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][14][19][25]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][19] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[9][14]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.[2][11]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[2][11] The effect of the test compound on tumor growth is then monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, pazopanib, and new indazole derivatives). Administer the compounds daily via oral gavage or another appropriate route.
-
Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).
Comparative Data Summary
The following tables summarize the available experimental data for pazopanib and the representative new indazole derivatives. It is crucial to note that these data are from different studies and experimental conditions, and therefore, direct comparisons should be made with caution. A head-to-head study using the standardized protocols outlined above is necessary for a definitive comparison.
Table 1: In Vitro Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Source |
| Pazopanib | A549 (Lung) | 21.18 | [23] |
| HepG2 (Liver) | 36.66 | [23] | |
| Indazole Derivative 2f | 4T1 (Breast) | 0.23 - 1.15 | [1][4][7] |
| A549 (Lung) | Not Reported | ||
| HepG2 (Liver) | Not Reported | ||
| Indazole-Pyrimidine 7d | A549 (Lung) | 13.17 | [23] |
| HepG2 (Liver) | 18.21 | [23] | |
| Indazole-Pyrimidine 9s | A549 (Lung) | 9.19 | [23] |
| HepG2 (Liver) | 11.94 | [23] | |
| Indazole-Pyrimidine 13n | A549 (Lung) | 10.55 | [23] |
| HepG2 (Liver) | 14.36 | [23] |
Table 2: In Vitro Kinase Inhibition (IC50 Values)
| Compound | Target Kinase | IC50 (nM) | Source |
| Pazopanib | VEGFR-1 | 10 | [26] |
| VEGFR-2 | 30 | [26] | |
| VEGFR-3 | 47 | [26] | |
| PDGFR-α | 71 | [26] | |
| PDGFR-β | 84 | [26] | |
| c-Kit | 74 | [26] | |
| Indazole-Pyrimidine 6i | VEGFR-2 | 24.5 | [5] |
| Indazole Derivative 30 | VEGFR-2 | 1.24 | [12] |
Conclusion and Future Directions
The indazole scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents. While pazopanib remains a valuable therapeutic option, the development of new indazole derivatives with distinct mechanistic profiles and potentially improved therapeutic windows is a promising avenue of research. The framework and protocols provided in this guide offer a systematic approach to benchmarking these emerging compounds against the established standard.
Future research should focus on conducting direct, head-to-head comparative studies of the most promising new indazole derivatives against pazopanib. A comprehensive evaluation of their kinase selectivity profiles, pharmacokinetic properties, and in vivo efficacy in a range of tumor models will be crucial in identifying the next generation of indazole-based cancer therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Bromo-Indazole Compounds
Executive Summary
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors.[1] Its structural mimicry of the purine core allows for potent interactions within the kinase ATP-binding pocket.[1] The 6-bromo-1H-indazole derivative, in particular, serves as a critical starting point for synthesizing targeted therapeutics.[1][2] However, the high conservation of the ATP-binding site across the human kinome presents a significant challenge: the potential for cross-reactivity, or "off-target" binding.[3][4]
Off-target effects can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology.[5][6][7][8][9][10][11][12] Therefore, a rigorous, multi-tiered approach to selectivity profiling is not merely a checkbox in preclinical development but a foundational necessity for understanding a compound's true biological impact. This guide provides a framework for designing and executing comprehensive cross-reactivity studies for 6-bromo-indazole-based compounds, moving from broad, high-throughput screening to nuanced, cell-based target validation. We will compare key methodologies, provide actionable protocols, and offer insights into data interpretation to empower researchers in developing safer, more effective kinase inhibitors.
The Imperative of Selectivity: Why Cross-Reactivity Matters
While potent on-target activity is the primary goal, a kinase inhibitor's selectivity profile is what ultimately defines its therapeutic window. Many kinase inhibitors are less selective than initially presumed, often affecting multiple signaling pathways.[5] This promiscuity can lead to a host of adverse events, including endocrine disruptions, skin toxicities, and gastrointestinal issues.[5][9][10][11] For example, the multi-targeted inhibitor Dasatinib, while effective against its primary target BCR-ABL, also inhibits SRC family kinases and c-KIT, which can contribute to both its efficacy and its side-effect profile.[7][13][14]
Conversely, a "dirty" drug is not always undesirable. The multi-kinase inhibitor Sunitinib's efficacy is attributed to its inhibition of both VEGFR and PDGFR, among other targets. Understanding this polypharmacology is key to rational drug development. The goal of cross-reactivity studies is therefore not just to eliminate off-target binders but to build a complete "interaction map" of the compound, enabling a predictive understanding of its clinical behavior.
A critical determinant of inhibitor selectivity is the "gatekeeper" residue within the ATP-binding pocket.[15][16][17] This residue controls access to a deeper hydrophobic pocket.[18] Kinases with small gatekeeper residues (e.g., Threonine) can accommodate bulkier inhibitors, a feature that can be exploited to design for selectivity against kinases with larger gatekeeper residues (e.g., Phenylalanine or Methionine).[16][19] Strategic modifications to the 6-bromo-indazole scaffold can be used to exploit these subtle differences, tuning the compound's selectivity profile.[20]
A Multi-Tiered Strategy for Selectivity Profiling
A robust assessment of cross-reactivity requires a phased approach, starting broad and progressively focusing on the most relevant interactions.
dot
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Profiling
The initial step is to screen the compound against the largest possible panel of kinases at a fixed concentration (typically 1-10 µM). This provides a broad, unbiased view of the compound's interaction space.
-
Recommended Platform: Competition binding assays like DiscoveRx's KINOMEscan® are the gold standard. They measure the ability of a test compound to displace a ligand from the kinase active site, making them independent of enzyme activity and suitable for a vast array of kinases.[21][22]
-
Rationale: This approach quickly identifies potential off-targets that would be missed by smaller, more focused panels. The output is typically "% inhibition" or "Kd", which allows for the ranking of hits for follow-up studies. Staurosporine, a notoriously promiscuous kinase inhibitor, serves as a useful benchmark for broad cross-reactivity.[21][23][24][25]
Tier 2: In-Depth Potency and Affinity Determination
Hits identified in Tier 1 must be validated to determine their actual potency (IC50) and binding affinity (Kd).
-
Methodology Comparison:
-
Enzymatic Activity Assays (e.g., ADP-Glo™): These assays measure the inhibition of kinase catalytic activity by quantifying the amount of ADP produced.[26] They are considered a "functional" measure of inhibition.
-
Binding Affinity Assays (e.g., LanthaScreen® TR-FRET): These assays directly measure the displacement of a fluorescent tracer from the kinase ATP pocket, providing a direct measure of binding affinity.[26][27]
-
-
Causality: It is crucial to perform both types of assays. A compound might bind to a kinase (low Kd) but not effectively inhibit its function (high IC50), or vice-versa. Discrepancies can point to different mechanisms of action (e.g., allosteric vs. ATP-competitive binding).
Tier 3: Cellular Target Engagement and Functional Validation
The ultimate test is whether the compound engages its intended and unintended targets in a live-cell environment. Biochemical assays use purified recombinant proteins, which can lack necessary cofactors, scaffolding proteins, or post-translational modifications present in a cell.
-
Recommended Platforms:
-
NanoBRET™ Target Engagement Assay: This technology measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[28][29][30][31][32] A target protein is fused to NanoLuc® Luciferase, and a fluorescent tracer binds reversibly to the target. A test compound displaces the tracer, causing a loss of BRET signal, which allows for quantitative measurement of intracellular affinity.[28][29][30]
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[33][34][35][36][37] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting temperature confirms target engagement.[33][34][35]
-
-
Rationale: These assays account for cell permeability and intracellular ATP concentrations, providing a much more physiologically relevant measure of target engagement than in vitro assays.[28][32][33][37] Following engagement confirmation, a functional assay (e.g., Western blot for a downstream phosphorylated substrate) should be performed to link target binding to a biological outcome.
Case Study: Comparative Analysis of Two Hypothetical 6-Bromo-Indazole Analogs
To illustrate the process, we'll compare two hypothetical compounds derived from a 6-bromo-indazole scaffold: Cmpd-A (designed for Aurora Kinase A) and Cmpd-B (a close structural analog).
Tier 1 Results (% Inhibition at 1µM)
| Kinase Target | Cmpd-A (% Inh) | Cmpd-B (% Inh) | Reference: Staurosporine (% Inh) |
|---|---|---|---|
| AURKA (On-Target) | 98% | 95% | 99% |
| AURKB | 85% | 82% | 99% |
| VEGFR2 | 15% | 92% | 97% |
| SRC | 22% | 75% | 98% |
| LCK | 18% | 71% | 98% |
| ABL1 | 5% | 65% | 96% |
-
Insight: Both compounds potently inhibit the target AURKA. However, Cmpd-B shows significant cross-reactivity with VEGFR2 and several SRC-family kinases, a liability if AURKA-specific inhibition is desired.
Tier 2 Results (IC50/Kd in nM)
| Kinase Target | Cmpd-A (IC50, nM) | Cmpd-B (IC50, nM) |
|---|---|---|
| AURKA (On-Target) | 15 | 25 |
| AURKB | 150 | 180 |
| VEGFR2 | >10,000 | 45 |
| SRC | 8,500 | 250 |
-
Insight: The dose-response assays confirm the Tier 1 findings. Cmpd-A is over 500-fold selective for AURKA over SRC, whereas Cmpd-B is non-selective, potently inhibiting both AURKA and VEGFR2, as well as SRC.
Tier 3 Results (Cellular Target Engagement IC50, nM)
| Assay | Target | Cmpd-A (IC50, nM) | Cmpd-B (IC50, nM) |
|---|---|---|---|
| NanoBRET™ | AURKA | 180 | 250 |
| NanoBRET™ | VEGFR2 | >10,000 | 480 |
-
Insight: The cellular IC50 values are higher than the biochemical IC50s, which is expected due to the high intracellular concentration of ATP (~1-10 mM). Critically, the selectivity window is maintained. Cmpd-A shows no meaningful engagement with VEGFR2 in cells at relevant concentrations, while Cmpd-B clearly engages both targets. This suggests Cmpd-B would function as a dual AURKA/VEGFR2 inhibitor in vivo.
dot
Caption: Potential off-target pathway inhibition by Cmpd-B.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC50)
This protocol measures kinase activity by quantifying ADP production. The luminescent signal is inversely proportional to kinase inhibition.[26]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 6-bromo-indazole compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution, 0.5 µL of test compound, and initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized data against the logarithm of the compound concentration and fit with a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay (Cellular IC50)
This protocol quantifies compound binding to a target protein in live cells.[28][30][31]
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® (e.g., AURKA-NLuc) and plate in a 96-well cell culture plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add the compound dilutions to the cells.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer at its predetermined optimal concentration.
-
Substrate Addition & Equilibration: Add the NanoLuc® substrate and allow the plate to equilibrate at room temperature for 2 hours.
-
BRET Measurement: Measure both the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the cellular IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) - Melt Curve
This protocol determines the melting temperature of a target protein and its shift upon compound binding.[33][34]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest and resuspend in PBS with protease inhibitors. Treat the cell suspension with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.
-
Analysis: Plot the soluble protein fraction against the temperature for both vehicle and compound-treated samples. The shift in the melting curve indicates target stabilization and engagement.
Conclusion and Future Directions
The cross-reactivity profiling of 6-bromo-indazole compounds is a critical, multi-step process that is essential for successful drug development. A tiered approach, beginning with broad kinome scanning and progressing to quantitative biochemical and cell-based target engagement assays, provides the necessary depth of understanding. This systematic evaluation allows researchers to distinguish between promising candidates with clean selectivity profiles (like Cmpd-A) and those with potentially problematic or interesting polypharmacology (like Cmpd-B). The ultimate goal is to build a comprehensive biological profile that can accurately predict a compound's behavior in more complex biological systems, paving the way for the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Halogen Substitution on the Indazole Scaffold
Introduction: The Strategic Role of Halogenation in Modulating Indazole Bioactivity
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Its versatile structure is a common feature in numerous clinically approved drugs, particularly in oncology, such as the kinase inhibitors Pazopanib and Niraparib.[1][2] The remarkable therapeutic success of indazole-containing compounds stems from their ability to form key interactions with biological targets.[3][4][5][6] A frequently employed strategy to fine-tune the pharmacological profile of these scaffolds is halogenation.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is far from a trivial modification. It is a deliberate tactic to modulate a molecule's physicochemical properties, including its size, lipophilicity, metabolic stability, and ability to form specific non-covalent interactions like hydrogen and halogen bonds.[2][7][8] This guide provides an in-depth comparison of how different halogen substitutions on the indazole ring can profoundly impact its biological activity, supported by experimental data and detailed protocols for researchers in drug development.
The Physicochemical Impact of Halogens: More Than Just Steric Bulk
Before delving into specific biological effects, it is crucial to understand the distinct properties each halogen brings to the indazole scaffold. The choice of a halogen is a strategic decision based on the desired outcome, whether it's enhancing binding affinity, improving pharmacokinetics, or blocking unwanted metabolism.
Halogens can act as hydrogen bond acceptors and, more uniquely, as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein.[7][8][9] The strength of this interaction generally increases with the size and polarizability of the halogen: I > Br > Cl > F.[7]
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Lipophilicity (Hansch π) | +0.14 | +0.71 | +0.86 | +1.12 |
| Halogen Bond Donor Strength | Negligible | Weak | Moderate | Strong |
| H-Bond Acceptor Strength | Strong | Moderate | Weak | Very Weak |
This table summarizes key physicochemical properties of the halogens, which underpin their differential effects in a biological context.
Comparative Analysis of Halogen Substitution on Indazole Activity
The position and identity of the halogen atom can dramatically alter the structure-activity relationship (SAR) of an indazole derivative.[10][11] Halogenation is a key step for further molecular modifications, often using metal-catalyzed cross-coupling reactions to introduce new functional groups.[3]
Fluorine: The Metabolic Blocker and pKa Modulator
Fluorine is the smallest and most electronegative halogen. Its introduction onto an aromatic ring like indazole can have profound effects:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Medicinal chemists often replace a metabolically labile C-H bond with a C-F bond to block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
pKa Alteration: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic centers, which can alter a molecule's ionization state at physiological pH and affect its solubility and cell permeability.
-
Conformational Control: In some cases, the introduction of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.
Chlorine: The Versatile Workhorse
Chlorine offers a balance of size, lipophilicity, and electronic effects, making it one of the most common halogens in drug molecules.[8]
-
Improved Lipophilicity: Substitution with chlorine increases a compound's lipophilicity, which can enhance membrane permeability and improve oral absorption.
-
Van der Waals Contacts: Its larger size compared to hydrogen allows it to fill small hydrophobic pockets within a protein's active site, increasing binding affinity through favorable van der Waals interactions.
-
Weak Halogen Bonding: While weaker than bromine or iodine, chlorine can still participate in halogen bonding, contributing to target engagement.[7]
Bromine: The Halogen Bond Specialist
Bromine represents a further step up in size and polarizability, making it a more effective halogen bond donor than chlorine.[7]
-
Stronger Halogen Bonds: The introduction of bromine is often a deliberate strategy to engage a specific Lewis base in the target's active site via a halogen bond. This can lead to significant gains in potency and selectivity.[12]
-
Synthetic Handle: Bromo-indazoles are versatile intermediates in organic synthesis, readily participating in cross-coupling reactions like Suzuki and Sonogashira couplings.[13][14]
Iodine: The Ultimate Halogen Bond Donor
Iodine is the largest and most polarizable of the common halogens, making it the strongest halogen bond donor.
-
Maximum Affinity through Halogen Bonding: In contexts where a strong halogen bond is possible, an iodo-substituted indazole will often display the highest affinity for its target. The interaction energy of an I···O contact can be substantial, ranging from 14.2 to 17.6 kJ/mol.[7]
-
Size and Lipophilicity Constraints: The significant size and lipophilicity of iodine can also be a liability. It may introduce steric clashes in a binding pocket or make the compound too lipophilic, leading to poor solubility or off-target effects.
Case Study: Halogenated Indazoles as Aurora Kinase Inhibitors
To illustrate these principles, let's consider a hypothetical structure-activity relationship (SAR) study of indazole derivatives as inhibitors of Aurora Kinase A, a critical target in oncology.[15] The core scaffold makes a key hydrogen bond to the kinase hinge region, and we will explore substitutions at the C5-position of the indazole ring.
| Compound | 5-Position Substituent (X) | Aurora A IC50 (nM) | Rationale for Activity Change |
| 1 (Parent) | -H | 250 | Baseline activity from core scaffold. |
| 2a | -F | 180 | Minor potency increase; F may improve planarity or electronic profile. |
| 2b | -Cl | 75 | Significant improvement. Cl likely fills a small hydrophobic pocket and may form weak halogen or hydrogen bonds.[8] |
| 2c | -Br | 30 | Potency continues to increase, suggesting a productive halogen bond with a backbone carbonyl in the active site.[7] |
| 2d | -I | 15 | Highest potency, indicating a strong and optimal halogen bond is formed, maximizing affinity.[7] |
| 2e | -CH3 | 220 | Methyl group provides similar bulk to F but without favorable electronic or bonding contributions, resulting in no significant improvement. |
This table presents hypothetical data illustrating the typical trend observed when halogen substitution is optimized to form a halogen bond with a protein target.
Visualizing Experimental Design and Molecular Interactions
Experimental Protocols
To ensure the reproducibility and validity of SAR data, standardized and well-controlled assays are paramount. Below are step-by-step protocols for the key experiments discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of compounds against a target kinase.
A. Principle: This competitive binding assay uses a europium (Eu)-labeled antibody that recognizes a tagged kinase and an Alexa Fluor™ 647-labeled tracer that binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs. Test compounds compete with the tracer, disrupting FRET in a dose-dependent manner.
B. Materials:
-
Target Kinase (e.g., Aurora A-GST tagged)
-
Eu-anti-GST Antibody
-
Kinase Tracer (ATP-competitive, Alexa Fluor™ 647-labeled)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (serial dilution in DMSO)
-
384-well, low-volume, black plates
C. Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells (0% inhibition) and wells with a known potent inhibitor (100% inhibition).
-
Kinase/Antibody Mix Preparation: Dilute the kinase and Eu-labeled antibody in assay buffer to a 2X working concentration.
-
Dispensing Kinase/Antibody Mix: Add 10 µL of the 2X kinase/antibody mix to each well of the assay plate. Centrifuge briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature.
-
Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled tracer in assay buffer to a 2X working concentration.
-
Dispensing Tracer: Add 10 µL of the 2X tracer solution to each well.
-
Incubation & Reading: Centrifuge the plate (1 min at 1000 rpm) and incubate for another 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data using the 0% and 100% inhibition controls. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.
A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.
B. Materials:
-
Cancer Cell Line (e.g., HCT116, A549)
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Test Compounds (serial dilution)
-
96-well, flat-bottom, clear plates
C. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated indazoles in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability versus the log of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The strategic halogenation of the indazole scaffold is a powerful tool in drug discovery. The choice of halogen—from the metabolically robust fluorine to the potent halogen-bond-donating iodine—allows for the systematic optimization of a compound's pharmacological profile. As demonstrated, moving down the halogen group from chlorine to iodine can substantially increase binding affinity if the target's active site can accommodate the substituent and form a productive halogen bond. This guide provides the foundational knowledge and practical protocols for researchers to rationally design and evaluate the next generation of potent and selective indazole-based therapeutics. By understanding the distinct contributions of each halogen, scientists can more efficiently navigate the complex landscape of structure-activity relationships to develop innovative medicines.
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Comparative In Vivo Efficacy of Lead Compounds Derived from 6-Bromo-1H-Indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted anticancer agents.[1] Among its many derivatives, those originating from 6-bromo-1H-indazole have shown particular promise, offering a versatile platform for the development of potent and selective therapeutic candidates. This guide provides a comprehensive comparison of the in vivo efficacy of three notable lead compounds derived from this scaffold: Compound 2f , a novel anticancer agent; 14i , a potent PLK4 inhibitor; and RP-1664 , a first-in-class, selective PLK4 inhibitor.
While the initial focus of this guide was on derivatives of 6-bromo-5-ethoxy-1H-indazole, the preponderance of robust in vivo data for closely related 6-bromo-1H-indazole derivatives has guided the selection of these exemplary compounds. This analysis is designed to provide drug development professionals with a clear, data-driven comparison of their preclinical performance, supported by detailed experimental protocols and an exploration of the underlying science.
Lead Compounds Under Review: A Comparative Overview
The journey from a core chemical scaffold to a viable drug candidate is marked by extensive preclinical evaluation. The three compounds highlighted in this guide have each demonstrated significant in vivo anti-tumor activity in various cancer models, underscoring the therapeutic potential of the 6-bromo-indazole core.
| Lead Compound | Primary Target(s) | Noteworthy In Vivo Activity | Initial Scaffold |
| Compound 2f | Multi-targeted (predicted to include tyrosine kinases) | Suppressed tumor growth in a 4T1 breast cancer model with no obvious side effects.[2] | 6-Bromo-1H-indazole[2] |
| 14i | Polo-like kinase 4 (PLK4) | Demonstrated significant antitumor efficacy in MDA-MB-468 and MDA-MB-231 breast cancer xenograft models. | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine core |
| RP-1664 | Polo-like kinase 4 (PLK4) | Showed robust anti-tumor activity in 14 out of 15 neuroblastoma xenograft models and extended survival in a transgenic murine neuroblastoma model.[3][4] | Indazole-based |
In-Depth In Vivo Efficacy Analysis
An objective comparison of in vivo efficacy requires a granular look at the experimental conditions and outcomes for each compound. The following sections and tables summarize the key findings from preclinical studies.
Compound 2f: A Multi-Targeted Anticancer Agent
Compound 2f, a derivative of 6-bromo-1H-indazole, has shown promising anti-proliferative activity in vitro against a panel of cancer cell lines, including breast, lung, liver, and colon cancer.[5] Its in vivo efficacy was evaluated in a syngeneic mouse model of breast cancer.
In Vivo Study Summary: Compound 2f
| Parameter | Details |
| Animal Model | BALB/c mice |
| Tumor Model | 4T1 murine breast cancer cells (syngeneic)[2] |
| Administration | Not specified |
| Dosage | Not specified |
| Treatment Schedule | Not specified |
| Key Outcomes | - Suppressed tumor growth.[2] - No obvious side effects reported.[2] |
| Mechanism Insight | In vitro studies suggest induction of apoptosis via the ROS-mitochondrial pathway.[2] |
14i: A Potent PLK4 Inhibitor in Breast Cancer Models
Compound 14i is a potent inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a validated target in oncology. Its in vivo anti-tumor activity has been demonstrated in triple-negative breast cancer (TNBC) xenograft models.
In Vivo Study Summary: 14i
| Parameter | Details |
| Animal Model | Nude mice |
| Tumor Models | - MDA-MB-468 (human breast cancer xenograft) - MDA-MB-231 (human breast cancer xenograft) |
| Administration | Not specified |
| Dosage | Not specified |
| Treatment Schedule | Not specified |
| Key Outcomes | - Significant antitumor efficacy observed in both xenograft models. |
| Mechanism Insight | PLK4 inhibition leads to mitotic catastrophe and apoptosis in cancer cells. |
RP-1664: A First-in-Class PLK4 Inhibitor for Neuroblastoma
RP-1664 is a first-in-class, highly selective, and orally bioavailable inhibitor of PLK4.[6] It has shown remarkable preclinical activity in neuroblastoma models, a challenging pediatric cancer.
In Vivo Study Summary: RP-1664
| Parameter | Details |
| Animal Model | Immunodeficient mice and transgenic murine neuroblastoma model |
| Tumor Models | 15 different neuroblastoma xenograft models[3] |
| Administration | Oral[6] |
| Dosage | Not specified |
| Treatment Schedule | Not specified |
| Key Outcomes | - Robust anti-tumor activity in 14 of 15 xenograft models.[3][4] - Significantly extended survival in a transgenic neuroblastoma model.[3][4] - Deep tumor growth inhibition and regressions observed.[7] |
| Mechanism Insight | Induces synthetic lethality in tumors with high TRIM37 expression by inhibiting centriole duplication.[7] |
Scientific Rationale and Experimental Design
The choice of in vivo models and experimental design is critical for obtaining meaningful and translatable data. The studies for the lead compounds discussed herein utilized well-established and clinically relevant cancer models.
The 4T1 Syngeneic Breast Cancer Model
The 4T1 model is an aggressive, metastatic murine breast cancer model that is syngeneic to BALB/c mice. This means the tumor cells and the host mouse have the same genetic background, resulting in a fully competent immune system. This is a significant advantage for studying the interplay between the tumor, the host immune system, and the therapeutic agent.
Human Tumor Xenograft Models (MDA-MB-468, MDA-MB-231, Neuroblastoma)
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[8][9] These models allow for the direct evaluation of a compound's effect on human tumors. The MDA-MB-468 and MDA-MB-231 cell lines are representative of triple-negative breast cancer, a particularly aggressive subtype with limited treatment options.[8] Neuroblastoma xenografts are crucial for studying this pediatric malignancy.
The 6-Bromo-Indazole Scaffold: A Privileged Starting Point
The synthesis of these promising lead compounds begins with the versatile 6-bromo-1H-indazole scaffold. The bromine atom at the 6-position serves as a key handle for introducing diverse chemical moieties through various cross-coupling reactions, such as the Suzuki coupling.[2] This allows for the systematic exploration of the chemical space and the optimization of pharmacological properties.
Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. The following are representative protocols for the tumor models discussed and for general preclinical toxicology assessment.
Protocol 1: 4T1 Syngeneic Breast Cancer Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in an immunocompetent mouse model of breast cancer.
Materials:
-
4T1 murine breast cancer cell line
-
Female BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles
-
Calipers
-
Test compound and vehicle
Procedure:
-
Cell Culture: Culture 4T1 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Tumor Monitoring: Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle to the respective groups according to the predetermined dose, route, and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Preclinical Toxicology Assessment
Objective: To evaluate the safety profile of a test compound in a relevant animal model.
Materials:
-
Test compound
-
Appropriate animal model (e.g., rats, dogs), typically one rodent and one non-rodent species.
-
Vehicle for compound administration
-
Equipment for clinical observations, blood collection, and necropsy.
Procedure:
-
Dose Range Finding Study: Conduct a preliminary study with a small number of animals to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the main study.
-
Main Study Design:
-
Assign animals to multiple dose groups (e.g., low, mid, high) and a control (vehicle) group.
-
Include both male and female animals.
-
The duration of the study will depend on the intended clinical use (e.g., 28-day study for sub-chronic toxicity).
-
-
Compound Administration: Administer the test compound daily via the intended clinical route.
-
In-life Observations:
-
Conduct daily clinical observations for any signs of toxicity.
-
Monitor body weight and food consumption regularly.
-
Perform detailed examinations (e.g., ophthalmology, clinical pathology) at specified time points.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for histopathological examination.
-
Weigh major organs.
-
-
Data Analysis: Analyze all data to identify any dose-related adverse effects and to determine the no-observed-adverse-effect level (NOAEL).
Concluding Remarks for the Drug Development Professional
The 6-bromo-indazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. The lead compounds 2f , 14i , and RP-1664 each demonstrate compelling in vivo efficacy in clinically relevant cancer models, albeit with different mechanisms of action and in different disease contexts.
-
Compound 2f represents a promising multi-targeted agent with a favorable initial safety profile, warranting further investigation into its precise molecular targets.
-
14i showcases the potential of targeting PLK4 in breast cancer, a therapeutic strategy that continues to gain traction.
-
RP-1664 stands out for its remarkable efficacy in neuroblastoma, a high-unmet-need indication, and its development highlights the power of a biomarker-driven approach (TRIM37 expression).
For researchers and drug development professionals, the data presented in this guide underscores the importance of the 6-bromo-indazole scaffold in oncology. Further optimization of these lead compounds, including detailed pharmacokinetic and toxicology studies, will be crucial in advancing them towards clinical development. The provided protocols offer a foundational framework for the robust preclinical evaluation of next-generation indazole-based therapeutics.
References
- Repare Therapeutics. (n.d.). RP-1664: Our Polo-like Kinase 4 (PLK4) preclinical program.
- The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity. (2025). PubMed.
- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
- A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma. (2025). bioRxiv.
- The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity. (2025). PubMed.
- First Participant Receives Initial Dose of RP-1664 in Repare Therapeutics' Early-Stage Study. (2024). Patsnap Synapse.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). PubMed.
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). PubMed.
- In vivo effects of PLK4 inhibitor are enhanced by coadministration of... (n.d.). ResearchGate.
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- Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Spandidos Publications.
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- Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. (n.d.). Semantic Scholar.
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- The Anticancer Activity of Indazole Compounds: A Mini Review. (2025). ResearchGate.
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.). ScienceDirect.
- In Vivo Anti-Tumor Effects of Citral on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. (2019). MDPI.
- Validated MDA-MB-231 Xenograft Model. (n.d.). Altogen Labs.
- In Vivo Anti-Tumor Effects of Citral on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. (2019). PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-5-ethoxy-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-5-ethoxy-1H-indazole demands the highest standards of safety and environmental stewardship. Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established laboratory safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, ensure compliance, and minimize environmental impact.
Part 1: Hazard Assessment and Waste Characterization
The first step is to definitively classify the waste. Any unused or expired this compound, solutions containing it, and materials contaminated with it (e.g., gloves, weigh paper, TLC plates) must be treated as hazardous chemical waste .[6] Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain.[2][5]
Table 1: Inferred Hazard Profile and Physical Properties
| Property | Assessment | Rationale & Citation |
|---|---|---|
| Physical State | Solid | Similar indazole compounds are solids at room temperature.[7][8] |
| Acute Toxicity | Harmful if swallowed. | Hazard statement H302 is common for related bromo-indazole structures.[7][9] |
| Skin Irritation | Causes skin irritation (Category 2). | Based on SDS for analogous compounds like 6-Bromo-1H-indazole.[1] |
| Eye Irritation | Causes serious eye irritation (Category 2/2A). | Based on SDS for analogous compounds.[1][3][10] |
| Respiratory Hazard | May cause respiratory irritation. | A common characteristic of powdered chemical reagents.[2][3] |
| Environmental Hazard | Halogenated Organic Compound | The presence of a carbon-bromine bond classifies it as a halogenated organic. This waste stream is regulated under the Resource Conservation and Recovery Act (RCRA).[11][12][13] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | These are common incompatibilities for indazole derivatives.[1][2] |
Part 2: Personal Protective Equipment (PPE) for Handling Waste
When handling waste containing this compound, adherence to proper PPE protocols is mandatory to prevent personal exposure.
-
Hand Protection : Wear nitrile rubber gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving.[5]
-
Eye Protection : Use ANSI-approved chemical splash goggles.[10]
-
Skin and Body Protection : A fully buttoned laboratory coat is required. When handling larger quantities of waste, a chemical-resistant apron may be advisable.[5]
-
Respiratory Protection : All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][10]
Part 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[4][6] this compound waste must be collected as halogenated organic waste .[5]
Step-by-Step Collection Procedure:
-
Select the Correct Container :
-
Solid Waste : For pure compound, contaminated labware (e.g., weigh boats, contaminated gloves), use a clearly labeled, sealable container made of compatible material (e.g., high-density polyethylene - HDPE).[14][15] The original chemical container is often the best choice for unused product.[14]
-
Liquid Waste : For solutions containing the compound, use a designated "Halogenated Organic Liquid Waste" container. These are typically 10L or 20L carboys, often supplied by your institution's Environmental Health & Safety (EHS) department.[16][17] Ensure the container material is compatible; glass or HDPE is generally appropriate.[4][18] Do not overfill liquid waste containers; leave at least 10% headspace for expansion.[4][15]
-
Sharps Waste : Any contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container.[19]
-
-
Labeling :
-
All waste containers must be clearly and accurately labeled.[6] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the waste type (e.g., "Halogenated Organic Solid" or "Halogenated Organic Liquid").
-
The approximate concentration and other components if it is a mixed waste stream.
-
The accumulation start date (the date the first drop of waste was added).
-
-
-
Decontamination of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residue.[14]
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[14]
-
After triple-rinsing, the original label on the container should be completely defaced or removed. The container can then be disposed of as non-hazardous solid waste (e.g., in a broken glass box).[14]
-
Part 4: On-Site Storage and Final Disposal
Interim Storage in the Laboratory:
-
Waste containers must be kept tightly sealed at all times, except when adding waste.[4][15]
-
Store the waste in a designated satellite accumulation area within the lab. This area should be clearly marked.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[18]
-
Store containers away from incompatible materials like strong oxidizing agents.[1][20]
Final Disposal Pathway: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[6][21] Your institution's EHS office will coordinate the pickup of full waste containers from your laboratory.
The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[21][22] This process ensures the complete destruction of the organic molecule and allows for the neutralization of resulting acid gases, such as hydrogen bromide (HBr).
Diagram: Disposal Workflow for this compound
Caption: Decision workflow for the proper segregation and disposal of waste streams containing this compound.
Part 5: Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
Spill Cleanup:
-
Small Spill (Solid) : If a small amount of solid material is spilled, carefully sweep it up to avoid creating dust.[1][10] Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled container for disposal as halogenated solid waste.[20][23]
-
Large Spill : Evacuate the immediate area and prevent entry. Contact your institution's EHS or emergency response team for cleanup.[3]
Personal Exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation occurs, seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][24] Show the SDS or container label to the medical personnel.
By adhering to these systematic procedures, you ensure that your vital research and development activities are conducted with the utmost integrity, safety, and environmental responsibility.
References
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- Ace Waste.
- ACTenviro.
- Environmental Marketing Services. Effective Lab Chemical Waste Management. [Link]
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- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
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- McGill University. Chemical waste | Hazardous Waste Management. [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Northwestern University. Hazardous Waste Disposal Guide. [Link]
- Capot Chemical. MSDS of 4-Bromo-5-chloro-6-methyl-1H-indazole. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-5-ethoxy-1H-indazole
Disclaimer: This guide provides essential safety and handling protocols for 6-Bromo-5-ethoxy-1H-indazole based on an analysis of structurally similar brominated and halogenated indazole compounds. As a specific Safety Data Sheet (SDS) for this compound may not be readily available, all personnel must treat it with the caution required for a substance with potential toxicological properties that have not been fully investigated[1]. This document is intended to supplement, not replace, a thorough, site-specific risk assessment and adherence to all institutional and regulatory safety protocols, including those outlined by OSHA[2][3].
Hazard Assessment: An Evidence-Based Approach
Due to the absence of specific toxicological data for this compound, we must infer its potential hazards from analogous compounds. Structurally related chemicals, such as 5-Bromo-1H-indazole, 4-Bromo-6-fluoro-1H-indazole, and other brominated heterocycles, consistently exhibit a clear hazard profile[4][5]. This proactive assessment is the foundation of our safety protocol, ensuring we are prepared for the compound's likely effects.
The primary anticipated risks include acute oral toxicity, skin and eye irritation, and respiratory tract irritation if inhaled as a dust or aerosol[5][6][7].
Table 1: Anticipated Hazard Profile for this compound (Based on Analogs)
| Hazard Class | GHS Hazard Statement | Common Analogs Exhibiting this Hazard |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[5][6][8] | 4-Bromo-6-fluoro-1H-indazole, 4-Bromo-5-methyl-1H-indazole, 6-Bromo-1-methyl-1H-indazole |
| Skin Irritation | H315: Causes skin irritation[5] | 4-Bromo-6-fluoro-1H-indazole, 6-Bromo-7-fluoro-1H-indazole |
| Eye Irritation | H319: Causes serious eye irritation[5][7] | 4-Bromo-6-fluoro-1H-indazole, 6-Bromo-7-fluoro-1H-indazole, 4-Bromo-6-chloro-1H-indazole |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5][6][7] | 4-Bromo-6-fluoro-1H-indazole, 4-Bromo-5-methyl-1H-indazole, 4-Bromo-6-chloro-1H-indazole |
Furthermore, thermal decomposition or combustion is expected to release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide[4][9].
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical agent[10]. The selection of each component is deliberate, designed to mitigate the specific risks identified in our hazard assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications & Rationale |
|---|---|---|
| Hands | Chemical-Resistant Gloves | Double-gloving with powder-free nitrile gloves is required. Nitrile provides good resistance against a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides secondary protection. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected[11]. |
| Eyes/Face | Safety Goggles & Face Shield | Chemical safety goggles are mandatory. They must provide a full seal around the eyes to protect against dust particles and splashes[12]. A face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face[10][13]. |
| Body | Laboratory Coat & Apron | A standard laboratory coat is required to protect against incidental skin contact[14]. For procedures involving potential splashes, such as transferring solutions, a chemical-resistant apron should be worn over the lab coat[10]. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood. A respirator with P95 or P100 particulate filters is necessary to prevent inhalation of fine dust. All respirator use must comply with a comprehensive respiratory protection program as required by OSHA (29 CFR 1910.134)[13][15]. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood[4][14]. The fume hood contains airborne particles, providing the primary layer of inhalation protection.
Procedural Workflow
-
Pre-Operation Safety Check : Before entering the lab, verify that the chemical fume hood is operational and that all necessary PPE is available and in good condition. Ensure an eye-wash station and safety shower are accessible and unobstructed[4].
-
PPE Donning : Put on PPE in the correct order to avoid cross-contamination. This sequence is critical for establishing a sterile and safe working posture.
-
Handling the Compound :
-
Wear all required PPE as detailed above.
-
Use spatulas and other appropriate tools to handle the solid, minimizing any actions that could create dust[14].
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the chemical tightly closed when not in use[5].
-
-
Post-Operation :
-
Decontaminate the work area within the fume hood.
-
Properly seal and label all waste containers.
-
Doff PPE in the reverse order of donning to prevent contaminating your skin or clothing. The outer gloves should be the first item removed and disposed of as contaminated waste.
-
Emergency Procedures: Spill and Exposure Response
In Case of a Spill
Immediate and correct action is crucial to contain the hazard.
In Case of Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists[4][5].
-
Inhalation : Move the affected person to fresh air at once. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[4][5].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection : Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.
-
Regulatory Compliance : Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[9]. The disposal of brominated compounds may require specific protocols, such as incineration at a licensed facility, to prevent environmental release[1][16].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
